Product packaging for Boc-6-amino-L-tryptophan(Cat. No.:)

Boc-6-amino-L-tryptophan

Cat. No.: B15335680
M. Wt: 319.36 g/mol
InChI Key: VAPZXCKESSUXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-6-amino-L-tryptophan is a chemically modified, protected amino acid specifically designed for research applications. This derivative features a tert-butoxycarbonyl (Boc) group protecting the alpha-amino function, making it an essential building block in solid-phase and solution-phase peptide synthesis . The Boc protecting group is stable under basic conditions and can be selectively removed under mild acidic conditions, allowing for sequential peptide chain assembly. The primary research value of this compound lies in its role in the synthesis of complex peptides and proteins. Incorporating specially modified tryptophan residues, such as the 6-amino derivative, enables researchers to probe protein structure and function, study receptor-ligand interactions, and develop novel peptide-based therapeutics . Tryptophan derivatives have garnered significant interest in medicinal chemistry as starting points for developing multi-target directed ligands, particularly for complex neurological targets . Furthermore, modified amino acids like this are crucial in cancer research, where they are investigated as inhibitors of amino acid transporters such as LAT1 (SLC7A5), a target highly upregulated in various human cancers . This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O4 B15335680 Boc-6-amino-L-tryptophan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

3-(6-amino-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6,17H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

VAPZXCKESSUXGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-6-amino-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and analytical methodologies for Nα-Boc-6-amino-L-tryptophan. As a novel, functionalized amino acid, this compound holds significant potential as a versatile building block in peptide synthesis and drug discovery. The presence of a primary amine on the indole ring offers a unique site for bioconjugation, fluorescent labeling, or the introduction of other functionalities to modulate the biological activity and pharmacokinetic properties of peptides and small molecules.

Due to the limited availability of direct experimental data for Boc-6-amino-L-tryptophan in the public domain, this guide leverages established chemical principles and data from structurally related compounds to provide a scientifically robust, predictive resource.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are predicted based on the known characteristics of Boc-L-tryptophan and 6-aminoindole.

PropertyPredicted Value
Molecular Formula C₁₆H₂₁N₃O₄
Molecular Weight 319.36 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol. Limited solubility in water.
Melting Point Decomposition expected, likely in the range of 140-160 °C
CAS Number Not assigned

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound can be envisioned starting from the commercially available Boc-L-tryptophan. The key strategic steps involve the regioselective nitration of the indole ring, followed by the reduction of the nitro group to the desired amine.

Synthetic_Pathway BocTrp Boc-L-tryptophan NitroTrp Boc-6-nitro-L-tryptophan BocTrp->NitroTrp Nitration (e.g., HNO₃/H₂SO₄) AminoTrp This compound NitroTrp->AminoTrp Reduction (e.g., H₂, Pd/C or SnCl₂) Characterization_Workflow Crude Crude Product Purification Purification (Flash Chromatography) Crude->Purification Purity Purity Assessment (HPLC, TLC) Purification->Purity Identity Identity Confirmation Purity->Identity NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR

Synthesis of Boc-6-amino-L-tryptophan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Boc-6-amino-L-tryptophan, a valuable building block in the development of novel peptides and pharmaceutical agents. The synthesis is presented as a multi-step process, commencing with commercially available L-tryptophan. Detailed experimental protocols for each key transformation are provided, along with a comparative summary of quantitative data. The logical workflow of the synthesis is visually represented through diagrams generated using Graphviz.

Introduction

This compound is a derivative of the essential amino acid L-tryptophan, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an amino substituent at the 6-position of the indole ring. The presence of the Boc group allows for its use in standard solid-phase or solution-phase peptide synthesis, while the 6-amino functionality provides a versatile handle for further chemical modification, such as the attachment of fluorescent labels, linkers, or other pharmacophores. This unique combination of features makes it a highly sought-after intermediate in drug discovery and chemical biology.

The synthetic strategy outlined in this guide focuses on a robust and scalable three-stage approach:

  • Protection of the α-amino group: The initial step involves the protection of the primary amine of L-tryptophan with a Boc group to prevent unwanted side reactions in subsequent steps.

  • Regioselective nitration of the indole ring: The introduction of a nitro group at the 6-position of the N-Boc-L-tryptophan indole ring is a key step, achieved through electrophilic aromatic substitution.

  • Reduction of the nitro group: The final transformation involves the reduction of the 6-nitro group to the desired 6-amino functionality.

This guide will provide detailed methodologies for each of these critical steps.

Synthetic Pathway Overview

The overall synthetic pathway for this compound is depicted below. The process begins with the Boc protection of L-tryptophan, followed by nitration and subsequent reduction.

Synthesis_Pathway L_Tryptophan L-Tryptophan Boc_Tryptophan N-Boc-L-tryptophan L_Tryptophan->Boc_Tryptophan (Boc)2O, Base Boc_Nitro_Tryptophan N-Boc-6-nitro-L-tryptophan Boc_Tryptophan->Boc_Nitro_Tryptophan HNO3, Acetic Acid Boc_Amino_Tryptophan This compound Boc_Nitro_Tryptophan->Boc_Amino_Tryptophan Reduction (e.g., H2/Pd-C)

Caption: Overall synthetic route to this compound.

Experimental Protocols

Stage 1: Synthesis of N-Boc-L-tryptophan

This initial step protects the α-amino group of L-tryptophan, a crucial prerequisite for the subsequent regioselective functionalization of the indole ring.

Boc_Protection start L-Tryptophan reagents Di-tert-butyl dicarbonate (Boc)2O Base (e.g., NaOH or NaHCO3) Solvent (e.g., Dioxane/Water) start->reagents 1. Add reaction Stir at Room Temperature reagents->reaction 2. React workup Acidification (e.g., HCl) Extraction (e.g., Ethyl Acetate) reaction->workup 3. Process product N-Boc-L-tryptophan workup->product 4. Isolate Nitration start N-Boc-L-tryptophan reagents Nitrating Agent (e.g., HNO3) Solvent (e.g., Glacial Acetic Acid) start->reagents 1. Dissolve & Add reaction Controlled Temperature (e.g., 0°C to rt) reagents->reaction 2. React workup Quenching (e.g., Ice-water) Extraction reaction->workup 3. Process product N-Boc-6-nitro-L-tryptophan workup->product 4. Isolate Reduction start N-Boc-6-nitro-L-tryptophan reagents Reducing Agent (e.g., H2 gas) Catalyst (e.g., Pd/C) Solvent (e.g., Methanol, Ethanol) start->reagents 1. Add reaction Hydrogenation at RT under H2 atmosphere reagents->reaction 2. React workup Filtration to remove catalyst Solvent Evaporation reaction->workup 3. Process product This compound workup->product 4. Isolate

Technical Guide: Boc-6-amino-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-6-amino-L-tryptophan is a specialized amino acid derivative of significant interest in the fields of medicinal chemistry and drug discovery. The strategic placement of an amino group at the 6-position of the indole ring, combined with the tert-butyloxycarbonyl (Boc) protection of the alpha-amino group, makes it a valuable building block for the synthesis of complex peptides and pharmacologically active molecules. The presence of the 6-amino group offers a versatile handle for further functionalization, allowing for the introduction of various substituents to modulate the biological activity, solubility, and pharmacokinetic properties of the parent molecule. This guide provides an in-depth overview of its synthesis, properties, and potential applications.

Physicochemical Properties and Data

PropertyValueSource/Method
Molecular Formula C₁₆H₂₁N₃O₄Calculated
Molecular Weight 319.36 g/mol Calculated
Appearance Expected to be a solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents (e.g., DMF, DMSO)Inferred from similar Boc-protected amino acids
CAS Number Not assigned or not publicly available

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the nitration of L-tryptophan, followed by the reduction of the nitro group, and finally the protection of the alpha-amino group.

Step 1: Synthesis of 6-Nitro-L-tryptophan

The initial step involves the regioselective nitration of L-tryptophan.

Experimental Protocol:

  • Reagents: L-tryptophan, nitric acid, glacial acetic acid.

  • Procedure: L-tryptophan is dissolved in glacial acetic acid. Nitric acid is then added dropwise to the solution while maintaining a controlled temperature. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 6-nitro-L-tryptophan, is then isolated by precipitation and filtration.[1]

  • Characterization: The resulting 6-nitro-L-tryptophan exhibits a characteristic visible and near-UV absorption spectrum with a maximum absorbance at approximately 330 nm.[1]

Step 2: Synthesis of 6-Amino-L-tryptophan

The nitro group of 6-nitro-L-tryptophan is reduced to an amino group.

Experimental Protocol:

  • Reagents: 6-nitro-L-tryptophan, a reducing agent (e.g., hydrogen gas with a palladium catalyst, or a chemical reducing agent like sodium dithionite), suitable solvent (e.g., methanol, water).

  • Procedure: 6-nitro-L-tryptophan is dissolved in an appropriate solvent. The reducing agent is then introduced. For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of a palladium catalyst. The reaction progress is monitored by TLC or HPLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 6-amino-L-tryptophan.

Step 3: Synthesis of this compound

The final step is the protection of the alpha-amino group of 6-amino-L-tryptophan with a Boc group.

Experimental Protocol:

  • Reagents: 6-amino-L-tryptophan, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine, sodium bicarbonate), a solvent system (e.g., dioxane/water, THF/water).

  • Procedure: 6-amino-L-tryptophan is dissolved in a mixture of the chosen solvent and an aqueous solution of the base. Di-tert-butyl dicarbonate is then added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred for several hours until completion. The product, this compound, is then extracted into an organic solvent, and the solvent is evaporated to yield the final product.

Potential Applications in Research and Drug Development

The unique structure of this compound opens up several avenues for research and development:

  • Peptide Synthesis: It can be incorporated into peptide chains to introduce a site for specific modifications or to study the impact of a 6-amino functionality on peptide structure and function.

  • Drug Discovery: The 6-amino group serves as a point of attachment for various pharmacophores, enabling the creation of novel drug candidates with potentially enhanced biological activity. Tryptophan derivatives are known to interact with various biological targets, and this compound provides a platform for generating new chemical entities.

  • Bioconjugation: The amino group can be used to conjugate the tryptophan moiety to other molecules, such as fluorescent dyes, affinity labels, or drug delivery systems.

Logical Workflow for Synthesis

The overall synthetic strategy can be visualized as a linear progression from the starting material, L-tryptophan, to the final protected amino acid derivative.

Synthesis_Workflow Tryptophan L-Tryptophan Nitro_Trp 6-Nitro-L-tryptophan Tryptophan->Nitro_Trp Nitration Amino_Trp 6-Amino-L-tryptophan Nitro_Trp->Amino_Trp Reduction Boc_Amino_Trp This compound Amino_Trp->Boc_Amino_Trp Boc Protection

Caption: Synthetic pathway for this compound.

Signaling Pathway Context: Tryptophan Metabolism

Tryptophan is a precursor to several important signaling molecules, including serotonin and melatonin. The introduction of an amino group at the 6-position could potentially influence these metabolic pathways or create derivatives with novel interactions with the enzymes and receptors involved.

Tryptophan_Metabolism cluster_potential Potential for Novel Derivatives Trp Tryptophan HydroxyTrp 5-Hydroxy-L-tryptophan Trp->HydroxyTrp Tryptophan Hydroxylase Serotonin Serotonin HydroxyTrp->Serotonin Aromatic L-amino acid decarboxylase Melatonin Melatonin Serotonin->Melatonin Boc6AminoTrp This compound

Caption: Tryptophan as a precursor in key signaling pathways.

References

Spectroscopic Data for Boc-6-amino-L-tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Boc-6-amino-L-tryptophan is a derivative of the essential amino acid L-tryptophan, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an amino substituent at the 6-position of the indole ring. This functionalization makes it a potentially valuable building block in peptide synthesis and for the development of novel therapeutics, particularly for probes requiring a free amino group on the indole ring for conjugation or interaction. Accurate spectroscopic characterization is a critical step in the synthesis and application of such novel compounds. This guide aims to provide a predictive spectroscopic profile for this compound to aid researchers in its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known data of N-Boc-L-tryptophan, L-tryptophan, and N-Boc-6-methoxy-L-tryptophan. The presence of the 6-amino group is expected to cause a significant upfield shift in the chemical shifts of the aromatic protons and carbons of the indole ring compared to N-Boc-L-tryptophan, due to its electron-donating nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Reference Data (N-Boc-L-tryptophan) (ppm) [1]Reference Data (L-tryptophan) (ppm) [2]
Indole NH~10.0-11.010.8-10.910.96-11.11
Aromatic CH (H2)~7.0-7.27.1-7.27.26
Aromatic CH (H4)~7.3-7.57.5-7.67.57-7.58
Aromatic CH (H5)~6.5-6.77.0-7.16.97-7.01
Aromatic CH (H7)~6.8-7.07.3-7.47.36
α-CH~4.4-4.64.5-4.63.55
β-CH₂~3.1-3.33.2-3.33.06-3.32
Boc (CH₃)₉~1.41.4-
6-NH₂~3.5-5.0 (broad)--

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm) Reference Data (N-Boc-L-tryptophan) (ppm) [1]Reference Data (L-tryptophan) (ppm) [3][4]
Carbonyl (C=O)~173-176175.5176.1
Boc (C=O)~155-157155.2-
Indole C2~123-125124.1126.3
Indole C3~109-111110.8111.2
Indole C3a~127-129127.4129.5
Indole C4~118-120118.4121.1
Indole C5~110-112119.5122.2
Indole C6~140-145 (C-NH₂)121.2124.8
Indole C7~105-108111.3114.7
Indole C7a~135-137136.1138.7
α-CH~54-5655.157.7
β-CH₂~28-3028.330.1
Boc C(CH₃)₃~80-8279.8-
Boc (CH₃)₃~28-2928.3-
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

Technique Expected [M+H]⁺ (m/z) Reference Data (N-Boc-L-tryptophan) [M+H]⁺ (m/z) [1]
Electrospray Ionization (ESI)320.16305.14

Molecular Formula of this compound: C₁₆H₂₁N₃O₄; Exact Mass: 319.1532

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectroscopy Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Reference Data (N-Boc-L-tryptophan) (cm⁻¹) [1]
N-H Stretch (Indole & Amine)3400-32003410
C-H Stretch (Aromatic & Aliphatic)3100-28502978, 2932
C=O Stretch (Carboxylic Acid)1720-17001715
C=O Stretch (Boc)1690-16701685
N-H Bend (Amine)1650-1580-
C=C Stretch (Aromatic)1600-14501585, 1456
C-O Stretch1300-10001162
UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Spectroscopy Data for this compound

Solvent Expected λmax (nm) Reference Data (N-Boc-L-tryptophan) λmax (nm) [5][6]
Methanol or Ethanol~285-295 and ~220-230~280, ~218

The presence of the electron-donating amino group at the 6-position is expected to cause a red shift (bathochromic shift) in the absorption maximum compared to N-Boc-L-tryptophan.[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is typically used.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Electrospray Ionization (ESI): Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. The mass analyzer can be a quadrupole, time-of-flight (TOF), or Orbitrap.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). Dilute the stock solution to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the same solvent as a blank for baseline correction.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel tryptophan derivative like this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Start Starting Materials (e.g., 6-Nitro-L-tryptophan) Reaction1 Boc Protection Start->Reaction1 Reaction2 Nitro Group Reduction Reaction1->Reaction2 Purification Purification (e.g., Chromatography) Reaction2->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment (>95%) Structure_Elucidation->Purity_Assessment Final_Product Confirmed this compound Purity_Assessment->Final_Product

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust, data-driven prediction of its spectroscopic characteristics. By leveraging data from structurally similar molecules, researchers can gain valuable insights for the identification and confirmation of this compound in their synthetic and developmental workflows. The provided protocols and workflow diagram serve as a practical resource for the scientific community engaged in the synthesis and application of novel amino acid derivatives.

References

Navigating the Synthesis and Application of Boc-6-amino-L-tryptophan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While a direct commercial source for Boc-6-amino-L-tryptophan is not readily identifiable, its synthesis is feasible through established chemical methodologies, starting from more common tryptophan derivatives. The following sections detail a proposed synthetic route, drawing upon known transformations of the tryptophan indole ring.

Quantitative Data of Related Tryptophan Derivatives

To provide a reference for the anticipated properties of this compound, the following table summarizes key quantitative data for commercially available, structurally related tryptophan derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity
Nα-Boc-L-tryptophan13139-14-5C₁₆H₂₀N₂O₄304.34136 (dec.)≥99.0% (TLC)[1]
6-Chloro-L-tryptophan33468-35-8C₁₁H₁₁ClN₂O₂238.67Not availableNot available
6-Bromo-L-tryptophanNot availableC₁₁H₁₁BrN₂O₂283.12Not availableNot available
(S)-6-Hydroxy-L-tryptophanNot availableC₁₁H₁₂N₂O₃220.23Not availableNot available

Proposed Synthesis of this compound: A Hypothetical Protocol

The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available 6-substituted L-tryptophan derivative, such as 6-bromo-L-tryptophan. The overall workflow involves the introduction of an amino group at the 6-position of the indole ring, followed by the protection of the alpha-amino group with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of 6-Nitro-L-tryptophan from 6-Bromo-L-tryptophan

A potential route to introduce a nitrogen-containing functional group at the 6-position is through a nitration reaction, followed by reduction. However, a more direct approach could involve a palladium-catalyzed amination, though this can be challenging on an indole scaffold. A classical approach would be copper-catalyzed nitration.

  • Reaction: 6-Bromo-L-tryptophan is reacted with a nitrating agent, such as sodium nitrite, in the presence of a copper(I) catalyst in a suitable solvent like DMF or NMP.

  • Rationale: This reaction, a variation of the Sandmeyer reaction, allows for the replacement of the bromine atom with a nitro group. The alpha-amino and carboxylic acid groups of the tryptophan starting material should be protected prior to this step to avoid side reactions.

Step 2: Reduction of 6-Nitro-L-tryptophan to 6-Amino-L-tryptophan
  • Reaction: The resulting 6-nitro-L-tryptophan is then subjected to a reduction reaction. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

  • Work-up: Following the reduction, the reaction mixture is neutralized, and the 6-amino-L-tryptophan is isolated.

Step 3: Boc Protection of 6-Amino-L-tryptophan
  • Reaction: The final step involves the selective protection of the alpha-amino group of 6-amino-L-tryptophan with a Boc group. This is a standard procedure in peptide synthesis and is typically carried out by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine, in a solvent mixture like dioxane/water or THF/water.

  • Purification: The final product, this compound, is then purified using standard techniques such as crystallization or column chromatography.

Visualizing the Synthetic Workflow

The proposed synthetic pathway can be visualized as a logical flow of chemical transformations.

Synthesis_Workflow Start 6-Bromo-L-tryptophan (with protected alpha-amino and carboxyl groups) Step1 Nitration (e.g., NaNO₂, Cu(I) catalyst) Start->Step1 Intermediate1 6-Nitro-L-tryptophan derivative Step1->Intermediate1 Step2 Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) Intermediate1->Step2 Intermediate2 6-Amino-L-tryptophan (after deprotection of other groups) Step2->Intermediate2 Step3 Boc Protection (Boc₂O, base) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Kynurenine_Pathway_Modulation Tryptophan Tryptophan IDO_TDO IDO/TDO Enzymes Tryptophan->IDO_TDO substrate Six_Amino_Trp 6-Amino-L-tryptophan (Investigational Compound) Six_Amino_Trp->IDO_TDO potential modulator? Kynurenine Kynurenine IDO_TDO->Kynurenine produces Downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->Downstream Biological_Effects Biological Effects (Neurotransmission, Immune Response) Downstream->Biological_Effects

References

A Technical Guide to Purity Standards for Boc-6-amino-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core purity standards and analytical methodologies for Boc-6-amino-L-tryptophan. Given the specialized nature of this compound, this guide synthesizes general best practices for protected amino acids with specific analytical considerations for the tryptophan moiety to establish a robust framework for quality control and assurance.

Introduction to this compound and Its Importance

This compound is a protected amino acid derivative of significant interest in peptide synthesis and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise peptide chain elongation. The presence of a free amino group at the 6-position of the indole ring offers a site for further chemical modification, making it a valuable building block for creating complex peptide structures, peptidomimetics, and other bioactive molecules. Ensuring the purity of this reagent is critical for the successful synthesis of the target molecules and for the reliability of subsequent biological and pharmacological studies.

Purity Specifications

The purity of this compound is defined by a set of specifications that encompass its physical and chemical properties. These specifications are typically established based on the intended use of the material and are confirmed by a variety of analytical techniques.

Parameter Specification Typical Analytical Method
Appearance White to off-white or light yellow solid/powderVisual Inspection
Solubility Soluble in common organic solvents (e.g., DMSO, DMF)Visual Inspection
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR
Assay (Purity) ≥ 98.0%HPLC (UV), qNMR
Specific Rotation To be reported (based on lot-specific data)Polarimetry
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents To be determined based on synthesis (e.g., ≤ 5000 ppm for common solvents)GC-HS
Elemental Analysis Conforms to theoretical values for C, H, NCombustion Analysis

Analytical Methodologies and Experimental Protocols

A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is the primary method for determining the purity of this compound and for quantifying any related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the main compound and any impurities. For example: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm (the indole ring of tryptophan has a characteristic absorbance around 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocol:

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 0.1 mg/mL) and infused directly into the mass spectrometer.

  • Analysis: The observed mass-to-charge ratio (m/z) is compared to the theoretical m/z of the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

Experimental Protocol:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of this compound.

Spectrophotometric Methods for Tryptophan Moiety

While HPLC is the primary purity assay, spectrophotometric methods can be used for rapid quantification of tryptophan-containing compounds. These methods are often based on colorimetric reactions.

Experimental Protocol (General Principle):

  • Reagents: A color-forming reagent that reacts specifically with the indole ring of tryptophan.

  • Procedure: A known concentration of the this compound sample is reacted with the colorimetric reagent under controlled conditions (e.g., specific pH, temperature, and reaction time).

  • Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a spectrophotometer.

  • Quantification: The concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of a tryptophan standard.

Visualization of Workflows and Relationships

G Analytical Workflow for Purity Assessment of this compound cluster_0 Sample Reception and Initial Checks cluster_1 Identification and Structural Confirmation cluster_2 Quantitative Purity and Impurity Profiling cluster_3 Final Quality Assessment and Release A Raw Material Sample B Visual Inspection (Appearance, Color) A->B C NMR Spectroscopy (1H, 13C) B->C D Mass Spectrometry (Molecular Weight) B->D E FTIR Spectroscopy (Functional Groups) B->E F HPLC-UV (Purity Assay, Impurities) C->F D->F E->F I Data Review and Comparison to Specifications F->I G Karl Fischer (Water Content) G->I H GC-HS (Residual Solvents) H->I J Certificate of Analysis (CoA) Generation I->J K Product Release J->K

Caption: Analytical workflow for purity assessment.

G Logical Relationship of Purity Attributes OverallPurity Overall Purity (≥ 98.0%) Identity Correct Identity OverallPurity->Identity Assay Purity by HPLC OverallPurity->Assay Impurities Impurity Profile OverallPurity->Impurities Structure Chemical Structure (NMR, MS) Identity->Structure PhysChem Physical Properties (Appearance, Solubility) Identity->PhysChem RelatedSubs Related Substances Assay->RelatedSubs Impurities->RelatedSubs Residuals Residuals (Solvents, Water) Impurities->Residuals

Caption: Logical relationship of purity attributes.

Conclusion

The establishment of rigorous purity standards for this compound is fundamental to its successful application in research and development. A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, is essential for comprehensive characterization and quality control. The methodologies and specifications outlined in this guide provide a robust framework for ensuring the identity, purity, and overall quality of this important synthetic building block, thereby contributing to the reliability and reproducibility of scientific outcomes. Researchers and drug development professionals should consider these principles when sourcing or synthesizing this compound for their work.

Navigating the Nuances of Boc-6-amino-L-tryptophan: An In-depth Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the best practices for the storage and handling of Boc-6-amino-L-tryptophan, a key building block for researchers, scientists, and professionals in drug development. While specific quantitative data for this particular derivative is not widely available, this document extrapolates from established principles for Boc-protected amino acids and tryptophan-containing compounds to ensure product integrity and laboratory safety.

Core Principles of Storage

The stability of this compound is paramount to ensure its efficacy in synthetic applications. The primary considerations for storage are temperature, moisture, and light. The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is sensitive to acid. The tryptophan component, with its indole side chain, is susceptible to oxidation.

Table 1: Recommended Storage Conditions for Lyophilized this compound
ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes degradation over long-term storage.[1][2][3]
Atmosphere Sealed container, preferably under inert gas (e.g., Argon)The tryptophan moiety is prone to oxidation.[1]
Moisture Dry, desiccated environmentPeptides and their derivatives can be hygroscopic.[1][4]
Light Protected from light (e.g., amber vial)To prevent light-induced degradation.[1]

Handling Procedures

Proper handling techniques are crucial to prevent contamination and degradation of this compound.

Table 2: General Handling Guidelines
StepProcedureRationale
Equilibration Allow the sealed container to warm to room temperature before opening.Prevents condensation of moisture onto the cold compound.[2]
Weighing Weigh the desired amount quickly in a clean, dry environment.Minimizes exposure to atmospheric moisture and oxygen.[4]
Personal Protective Equipment (PPE) Wear gloves, safety glasses, and a lab coat.Standard laboratory practice to avoid skin and eye contact.
Dispensing Use clean, dry spatulas and glassware.Prevents cross-contamination.
Resealing Tightly reseal the container immediately after use.Protects the remaining compound from the atmosphere.[4]

Solubility and Solution Stability

Table 3: Predicted Solubility of this compound
Solvent ClassExamplesExpected Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Likely soluble.[5]
Chlorinated Dichloromethane (DCM), ChloroformLikely soluble.
Alcohols Methanol, EthanolMay be soluble, but with caution due to potential reactions over time.
Water Expected to have low solubility.

Note on Solutions: Storing this compound in solution is not recommended for long periods. If necessary, prepare fresh solutions for immediate use. For short-term storage, use a sterile, slightly acidic buffer (pH 5-6) and store at -20°C.[3] Avoid repeated freeze-thaw cycles.[1][2]

Stability Profile

The stability of this compound is influenced by its chemical structure.

Table 4: Chemical Stability Considerations
ConditionStabilityNotes
Acidic (strong) UnstableThe Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA).[6][7][8]
Acidic (mild) Relatively stableMay exhibit some stability, but prolonged exposure should be avoided.
Basic StableThe Boc group is generally stable to basic conditions.[6][]
Oxidizing Agents Potentially unstableThe indole ring of tryptophan is susceptible to oxidation.[1]
Heat Relatively stable in solid form at room temperature for short periods.For long-term stability, cold storage is essential.[10]

Experimental Protocols

Protocol 1: Aliquoting Lyophilized Powder
  • Remove the sealed container of this compound from the freezer and place it in a desiccator at room temperature for at least 30 minutes.

  • In a clean and dry environment (e.g., a glove box or a bench with low humidity), briefly open the main container.

  • Quickly weigh the desired amounts of the powder into separate, clean, and dry vials.

  • Purge the vials with an inert gas (e.g., argon or nitrogen) before sealing.

  • Tightly reseal the main container, purge with inert gas if possible, and return it to the freezer.

  • Store the aliquots under the recommended conditions.

Protocol 2: Preparation of a Stock Solution
  • Bring an aliquot of this compound to room temperature as described in Protocol 1.

  • In a fume hood, add the desired volume of an appropriate anhydrous organic solvent (e.g., DMF or DMSO) to the vial to achieve the target concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Use the solution immediately. If short-term storage is necessary, blanket the solution with inert gas and store at -20°C in a tightly sealed container.

Visualized Workflows and Concepts

To further clarify the handling procedures and the chemical nature of this compound, the following diagrams are provided.

Storage_and_Handling_Workflow Workflow for Proper Storage and Handling A Receive Compound B Store at -20°C or below in a dry, dark environment A->B C Equilibrate to Room Temp in Desiccator B->C D Weigh Quickly in Dry Environment C->D E Prepare Solution (if necessary) D->E G Reseal and Return to Freezer D->G If not all material is used F Use in Experiment E->F F->G

Figure 1. Recommended workflow for the storage and handling of this compound.

Boc_Protection_Concept Concept of Boc Protection and Deprotection cluster_protected Protected Amino Acid cluster_deprotected Deprotected Amino Acid This compound This compound 6-amino-L-tryptophan 6-amino-L-tryptophan This compound->6-amino-L-tryptophan  Strong Acid (e.g., TFA) 6-amino-L-tryptophan->this compound  (Boc)2O, Base

Figure 2. The reversible nature of the Boc protecting group on 6-amino-L-tryptophan.

References

The 6-Amino Group on L-Tryptophan: A Theoretical Exploration of a Novel Derivative

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-tryptophan, an essential amino acid, serves as a fundamental building block for protein synthesis and as a crucial precursor to a variety of bioactive molecules, including the neurotransmitter serotonin, the neurohormone melatonin, and nicotinamide adenine dinucleotide (NAD). The indole ring of tryptophan presents multiple sites for chemical modification, with substitutions at various positions leading to analogs with unique biological activities. While derivatives such as 6-hydroxy-L-tryptophan and 6-bromo-L-tryptophan have been investigated for their effects on enzyme inhibition and receptor binding, a comprehensive understanding of the functional role of a 6-amino group on the L-tryptophan scaffold remains largely unexplored in publicly available scientific literature. This technical guide synthesizes the known biological importance of L-tryptophan and related analogs, providing a theoretical framework to anticipate the potential functions and research directions for the novel compound, 6-amino-L-tryptophan.

The Foundational Role of L-Tryptophan

L-tryptophan is one of the twenty standard amino acids and is essential in the human diet as the body cannot synthesize it.[1] Its primary metabolic fates are incorporation into proteins and conversion into several critical bioactive compounds.[2] The major metabolic pathways for L-tryptophan include the serotonin, kynurenine, and tryptamine pathways.

  • Serotonin Pathway: In the brain and gut, tryptophan is hydroxylated by tryptophan hydroxylase to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT).[3][4] Serotonin is a key neurotransmitter involved in the regulation of mood, sleep, appetite, and other physiological processes.[3][5] Serotonin can be further converted to melatonin, a hormone that regulates circadian rhythms.[6]

  • Kynurenine Pathway: The majority of dietary tryptophan is metabolized through the kynurenine pathway in the liver.[2] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) and leads to the production of kynurenine and ultimately to the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism.[7]

  • Tryptamine Pathway: A minor pathway involves the direct decarboxylation of tryptophan to produce the trace amine tryptamine, which functions as a neuromodulator.[8]

Insights from 6-Substituted Tryptophan Analogs

While direct data on 6-amino-L-tryptophan is scarce, studies on other analogs with substitutions at the 6-position of the indole ring provide valuable insights into how modifications at this site can influence biological activity.

CompoundObserved EffectReference
6-Hydroxy-L-tryptophan Competitive inhibitor of tyrosinase[9]
6-Bromo-L-tryptophan Used in the synthesis of marine indole alkaloids with potential bioactivity[10]
6-Methyl-DL-tryptophan A structural analog of tryptophan with altered biochemical properties[11]
6-Methoxy-L-tryptophan Utilized in the synthesis of the natural product tryptostatin A[12]

These examples demonstrate that the 6-position of the tryptophan indole ring is amenable to substitution, and that such modifications can impart significant and specific biological activities, including enzyme inhibition and serving as a precursor for complex natural products.

Theoretical Function of the 6-Amino Group

The introduction of an amino (-NH2) group at the 6-position of the L-tryptophan indole ring would be expected to significantly alter its electronic and chemical properties. An amino group is a strong electron-donating group, which would increase the electron density of the indole ring system. This could have several functional consequences:

  • Altered Enzyme Interactions: The increased electron density and the potential for hydrogen bonding from the amino group could alter the binding affinity and kinetics of 6-amino-L-tryptophan for enzymes that metabolize tryptophan, such as tryptophan hydroxylase or tryptophan 2,3-dioxygenase. This could potentially lead to inhibition or altered substrate specificity.

  • Modified Receptor Binding: For tryptophan-derived signaling molecules, a 6-amino substitution could change the binding affinity and selectivity for their respective receptors. For instance, if metabolized to a 6-amino-serotonin analog, its interaction with serotonin receptors could be significantly different from that of serotonin itself.

  • Novel Biosynthetic Precursor: 6-amino-L-tryptophan could serve as a precursor for the synthesis of novel bioactive compounds or natural product analogs. The amino group provides a reactive handle for further chemical modifications.

  • Impact on Physicochemical Properties: The amino group would increase the polarity of the molecule, potentially affecting its solubility and transport across biological membranes.

Experimental Workflows and Signaling Pathways

Given the lack of established data for 6-amino-L-tryptophan, a logical experimental workflow would be required to elucidate its function. The following diagrams illustrate a theoretical workflow for investigating a novel tryptophan derivative and the known metabolic pathways of L-tryptophan for context.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_biochemical Biochemical and Cellular Assays cluster_in_vivo In Vivo Studies synthesis Chemical Synthesis of 6-amino-L-tryptophan purification Purification and Structural Verification (NMR, MS) synthesis->purification enzyme_assays Enzyme Inhibition Assays (e.g., TPH, TDO, IDO) purification->enzyme_assays receptor_binding Receptor Binding Assays (e.g., Serotonin Receptors) purification->receptor_binding cell_viability Cell Viability and Toxicity Assays purification->cell_viability animal_models Pharmacokinetic and Metabolism Studies in Animal Models enzyme_assays->animal_models receptor_binding->animal_models behavioral_studies Behavioral Assays (if CNS activity is suspected) animal_models->behavioral_studies

Figure 1: Theoretical workflow for investigating 6-amino-L-tryptophan.

tryptophan_metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway cluster_tryptamine Tryptamine Pathway tryptophan L-Tryptophan five_htp 5-Hydroxytryptophan (5-HTP) tryptophan->five_htp TPH kynurenine Kynurenine tryptophan->kynurenine TDO/IDO tryptamine Tryptamine tryptophan->tryptamine AADC protein Protein Synthesis tryptophan->protein serotonin Serotonin (5-HT) five_htp->serotonin AADC melatonin Melatonin serotonin->melatonin nad NAD+ kynurenine->nad Multiple Steps

Figure 2: Major metabolic pathways of L-tryptophan.

Conclusion and Future Directions

The function of the 6-amino group on L-tryptophan is not well-documented in existing scientific literature, presenting a clear opportunity for novel research. Based on the known roles of L-tryptophan and the observed activities of other 6-substituted analogs, it is plausible that 6-amino-L-tryptophan could exhibit unique biological properties. Future research should focus on the chemical synthesis of this compound, followed by a systematic evaluation of its effects on the key enzymes and receptors in the tryptophan metabolic and signaling pathways. Such studies will be instrumental in uncovering the potential of 6-amino-L-tryptophan as a pharmacological tool or a lead compound for drug discovery. The theoretical framework and proposed experimental workflow provided in this guide offer a structured approach for the scientific community to explore the functional significance of this novel tryptophan derivative.

References

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Unnatural Amino Acids (Uaas)

Unnatural amino acids (Uaas), also known as non-proteinogenic or non-canonical amino acids, are amino acids that are not among the 20 standard genetically encoded amino acids.[1][2] These molecules, either occurring naturally or synthesized chemically, offer a vast structural and functional diversity that is increasingly leveraged in modern drug discovery and protein engineering.[3][4] By incorporating Uaas into peptides, researchers can overcome many of the limitations associated with natural peptide therapeutics, such as poor in vivo stability, low oral bioavailability, and lack of target selectivity.[4][5][6]

The introduction of Uaas can confer novel physicochemical properties to peptides, including altered hydrophobicity, charge, and steric bulk.[] This allows for the fine-tuning of a peptide's structure and function, leading to enhanced therapeutic potential.[1][5] For instance, Uaas can be used to create peptidomimetics, which mimic the structure of natural peptides but exhibit improved pharmacological properties.[4][5] Furthermore, Uaas can serve as molecular probes to investigate protein structure and function, providing valuable insights into biological systems.[4][8]

This guide provides a comprehensive overview of the core principles and techniques for incorporating unnatural amino acids into peptides, with a focus on practical applications for researchers and drug development professionals.

Methods for Incorporating Unnatural Amino Acids

There are two primary strategies for incorporating Uaas into peptides: chemical synthesis and in vivo incorporation.

Chemical Synthesis

Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a cornerstone for incorporating a wide variety of Uaas into peptides.[9][10][11] SPPS allows for the stepwise addition of amino acids, both natural and unnatural, to a growing peptide chain anchored to a solid resin.[10] This method offers precise control over the peptide sequence and allows for the inclusion of Uaas with diverse functionalities.[3]

Another powerful chemical method is Native Chemical Ligation (NCL) . NCL enables the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[12][13][14] This technique is particularly useful for synthesizing large proteins and can be adapted to incorporate Uaas at the ligation site.[12][14][15]

In Vivo Incorporation

In vivo incorporation methods utilize the cell's own translational machinery to introduce Uaas into proteins.[16] This is typically achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[17][18][19][20] This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, allowing for the site-specific insertion of a Uaa in response to a unique codon, often a nonsense (stop) codon like amber (UAG) or a quadruplet codon.[16][17][21]

The process involves engineering a synthetase to specifically recognize and charge a suppressor tRNA with the desired Uaa.[17][20] This charged tRNA then delivers the Uaa to the ribosome, where it is incorporated into the growing polypeptide chain at the position of the unique codon.[17] This technique has been successfully demonstrated in various organisms, including E. coli, yeast, and mammalian cells.[16]

Data Presentation: Comparison of Incorporation Methods

The choice of incorporation method depends on several factors, including the desired Uaa, the scale of synthesis, and the biological system being used. The following table summarizes key quantitative parameters for the primary methods of Uaa incorporation.

MethodTypical YieldPeptide LengthUaa DiversityThroughputKey AdvantagesKey Limitations
Solid-Phase Peptide Synthesis (SPPS) High (mg to g)Up to ~50 residuesVery HighLow to MediumHigh purity, precise control, wide Uaa scope.[9]Limited to smaller peptides, can be time-consuming.[9]
Native Chemical Ligation (NCL) Moderate to High>50 residuesHigh (at ligation site)LowSynthesis of large proteins, incorporation of PTMs.[12][13]Requires N-terminal cysteine at ligation site.[12]
In Vivo (Amber Suppression) Low (µg to mg)Full-length proteinsModerate to HighHighSite-specific incorporation in living cells.[16][17]Lower yield, requires engineered orthogonal pairs.[17]
In Vivo (Frameshift Suppression) Lower than AmberFull-length proteinsModerateHighPotential for multiple Uaa incorporation.[21]Less efficient than nonsense suppression.[21]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) with an Unnatural Amino Acid

This protocol outlines the general steps for incorporating a Uaa into a peptide using manual Fmoc-based SPPS.

  • Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (natural or unnatural) and a coupling reagent (e.g., HBTU, HATU) in DMF.

    • Add an activator base (e.g., DIPEA) to the mixture.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to remove all protecting groups and cleave the peptide from the resin.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[22]

  • Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and amino acid analysis.[23][24][25]

General Protocol for In Vivo Uaa Incorporation via Amber Suppression

This protocol provides a general workflow for incorporating a Uaa into a protein in E. coli using an evolved orthogonal aaRS/tRNA pair.

  • Plasmid Construction:

    • Clone the gene for the orthogonal aaRS into an expression vector with an inducible promoter.

    • Clone the gene for the orthogonal suppressor tRNA into a separate expression vector.

    • Introduce an amber (TAG) stop codon at the desired site in the gene of interest using site-directed mutagenesis.

  • Transformation: Co-transform E. coli cells with the three plasmids (aaRS, tRNA, and the target gene with the amber codon).

  • Cell Growth and Induction:

    • Grow the transformed cells in a suitable medium to a desired optical density.

    • Add the unnatural amino acid to the growth medium.

    • Induce the expression of the aaRS, tRNA, and the target protein.

  • Protein Expression and Harvest: Allow the cells to express the protein containing the Uaa for a defined period, then harvest the cells by centrifugation.

  • Protein Purification: Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

  • Verification of Uaa Incorporation: Confirm the incorporation of the Uaa using mass spectrometry to detect the mass shift corresponding to the Uaa.

Visualization of Key Processes

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection Resin->Deprotection Piperidine Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Fmoc-AA, Coupling Reagent Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification Cleavage->Purification TFA Cocktail FinalPeptide Final Peptide Purification->FinalPeptide

Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).

In Vivo Uaa Incorporation via Amber Suppression

Amber_Suppression cluster_cell Host Cell Uaa Unnatural Amino Acid (Uaa) aaRS Orthogonal aaRS Uaa->aaRS Charged_tRNA Uaa-tRNA aaRS->Charged_tRNA ATP tRNA Orthogonal tRNA tRNA->aaRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein with Uaa Ribosome->Protein mRNA mRNA with Amber Codon (UAG) mRNA->Ribosome

Caption: Mechanism of in vivo Uaa incorporation using an orthogonal aaRS/tRNA pair.

Bioorthogonal Reactions for Peptide Modification

Bioorthogonal_Reactions cluster_reactions Common Bioorthogonal Reactions Peptide_Uaa Peptide with Uaa Handle Conjugated_Peptide Labeled Peptide Peptide_Uaa->Conjugated_Peptide Probe Probe with Complementary Handle Probe->Conjugated_Peptide Click Click Chemistry (e.g., Azide-Alkyne Cycloaddition) Staudinger Staudinger Ligation (Azide-Phosphine) Oxime Oxime/Hydrazone Ligation (Aldehyde/Ketone - Aminooxy/Hydrazine)

Caption: Overview of common bioorthogonal reactions for peptide modification.[26][27][28]

Applications in Research and Drug Development

The ability to incorporate Uaas into peptides has profound implications for both basic research and therapeutic development.

Probing Protein Structure and Function

Uaas with unique spectroscopic properties, such as fluorescent or photo-crosslinking groups, can be incorporated into proteins to study their structure, dynamics, and interactions in real-time and within living cells.[][16] This provides a powerful tool for elucidating complex biological pathways and mechanisms.

Enhancing Therapeutic Properties of Peptides

In drug discovery, Uaas are instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[4][5][] By introducing Uaas, developers can:

  • Increase Proteolytic Stability: Uaas can render peptides resistant to degradation by proteases, thereby extending their half-life in vivo.[30]

  • Improve Bioavailability: Modifying a peptide with Uaas can enhance its absorption and distribution in the body.[4]

  • Enhance Potency and Selectivity: The unique side chains of Uaas can be designed to improve the binding affinity and selectivity of a peptide for its target receptor.[4][5]

  • Enable Novel Drug Conjugates: Uaas with bioorthogonal reactive handles facilitate the site-specific attachment of drugs, imaging agents, or other molecules to create novel antibody-drug conjugates and other targeted therapies.[1][31][32]

Several FDA-approved drugs, such as methyldopa and gabapentin, are themselves unnatural amino acids, highlighting the therapeutic potential of this class of molecules.[5] The incorporation of Uaas into larger peptide and protein therapeutics is a rapidly growing area with immense promise for the development of next-generation medicines.[33]

Conclusion

The introduction of unnatural amino acids into peptide synthesis has revolutionized the fields of chemical biology, protein engineering, and drug discovery. The methods described in this guide, from chemical synthesis to in vivo incorporation, provide a versatile toolkit for creating novel peptides and proteins with tailored properties. As our ability to synthesize and incorporate a wider range of Uaas continues to expand, so too will the opportunities to develop innovative therapeutics and research tools that address unmet medical and scientific needs.[][8]

References

Methodological & Application

Solid-Phase Peptide Synthesis of Peptides Containing 6-Amino-L-Tryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid 6-amino-L-tryptophan using tert-butyloxycarbonyl (Boc) chemistry. The introduction of a primary amine on the indole ring of tryptophan opens avenues for creating peptides with novel properties, including altered receptor binding, opportunities for site-specific labeling, and the development of unique peptide conjugates.

Introduction

The incorporation of modified amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic properties. 6-Amino-L-tryptophan, with its additional amino group on the indole side chain, offers a versatile handle for chemical modifications. However, its synthesis presents unique challenges, primarily related to the orthogonal protection of the α-amino group, the indole nitrogen, and the 6-amino group. This note describes a robust strategy for the Boc-SPPS of peptides containing this modified tryptophan residue, centered around the use of a nitro-tryptophan precursor followed by on-resin reduction.

Overview of the Synthetic Strategy

The key to successfully incorporating 6-amino-L-tryptophan using Boc-SPPS lies in a multi-step approach that leverages a commercially available precursor, Boc-6-nitro-L-tryptophan. The general workflow is as follows:

  • Standard Boc-SPPS Cycles: The peptide is assembled on a suitable resin using standard Boc-SPPS protocols.

  • Incorporation of Boc-6-Nitro-L-Tryptophan: The nitro-tryptophan derivative is coupled to the growing peptide chain.

  • On-Resin Reduction: Following incorporation, the nitro group on the tryptophan side chain is selectively reduced to an amine.

  • Further Elongation (Optional): If 6-amino-L-tryptophan is not the N-terminal residue, peptide synthesis continues with subsequent coupling cycles.

  • Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.

This strategy circumvents the challenge of finding a suitable orthogonal protecting group for the 6-amino function that is stable to the repetitive acid treatments for Boc group removal.

Data Presentation

The following table summarizes key quantitative data associated with the synthesis of peptides containing 6-amino-L-tryptophan via the on-resin reduction of a nitro precursor. The data is compiled from typical results and may vary depending on the specific peptide sequence and synthesis scale.

ParameterTypical ValueNotes
Coupling Efficiency of Boc-6-nitro-L-tryptophan >99%Monitored by Kaiser test. Double coupling may be employed if necessary.
On-Resin Nitro Group Reduction Efficiency >95%Monitored by qualitative tests (e.g., chloranil test for secondary amines is negative, indicating disappearance of the indole N-H, which is not directly applicable here, but the principle of colorimetric tests for functional group conversion applies). Quantitative analysis can be performed on a cleaved and purified sample by HPLC and Mass Spectrometry.
Overall Crude Peptide Purity (by HPLC) 60-80%Highly dependent on peptide length and sequence.
Final Isolated Yield 15-40%Post-purification by preparative HPLC.

Experimental Protocols

Materials and Reagents
  • Resins: Merrifield resin or PAM resin are suitable for producing C-terminal acid peptides. MBHA or BHA resin should be used for C-terminal amide peptides.

  • Amino Acids: N-α-Boc protected amino acids with standard side-chain protection (e.g., Arg(Tos), Asp(OBzl), Glu(OBzl), His(Bom), Lys(2-Cl-Z), Ser(Bzl), Thr(Bzl), Tyr(2-Br-Z)).

  • Specialty Amino Acid: Boc-6-nitro-L-tryptophan. For the indole nitrogen, a formyl (For) protecting group is recommended (Boc-Trp(For)-OH) for natural tryptophan residues to prevent side reactions.[1][2]

  • Coupling Reagents: Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).

  • Boc Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM.

  • Nitro Group Reduction Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in N,N-Dimethylformamide (DMF).

  • Cleavage Cocktail (for Merrifield/PAM resin): Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol). Caution: HF is extremely hazardous and requires specialized equipment and training. Alternatively, a less hazardous trifluoromethanesulfonic acid (TFMSA) cocktail can be used.

  • Solvents: DCM, DMF, Isopropanol (IPA), Methanol (MeOH), Diethyl ether.

Protocol 1: Standard Boc-SPPS Cycle

This protocol describes a single cycle of amino acid addition.

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat again with 50% TFA in DCM for 25 minutes.[1]

    • Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).[1]

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • Dissolve N-α-Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling completion with a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Incorporation of Boc-6-nitro-L-tryptophan

Follow the Standard Boc-SPPS Cycle (Protocol 1), using Boc-6-nitro-L-tryptophan as the amino acid in the coupling step. It is advisable to use HOBt as an additive during coupling of tryptophan derivatives.[1]

Protocol 3: On-Resin Reduction of the Nitro Group

This protocol should be performed after the incorporation of Boc-6-nitro-L-tryptophan and before the deprotection of the N-terminal Boc group of this residue.

  • Resin Preparation: Wash the peptide-resin with DMF (5x).

  • Reduction:

    • Prepare a solution of SnCl₂·2H₂O (10-20 equivalents relative to the nitro group) in DMF. Ensure the salt is fully dissolved.

    • Add the reducing agent solution to the resin.

    • Shake the reaction vessel at room temperature for 4-12 hours.

    • Monitor the reaction for the disappearance of the starting material (cleavage of a small sample and analysis by HPLC-MS).

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove all traces of the tin salts.

Protocol 4: Final Cleavage and Deprotection (HF Cleavage)

WARNING: This procedure must be performed by trained personnel in a specialized chemical fume hood designed for HF use.

  • Resin Drying: Dry the peptide-resin thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add scavengers (e.g., 1 ml of anisole per gram of resin).

    • Cool the vessel to -5 to 0 °C.

    • Condense anhydrous HF into the reaction vessel (approximately 10 ml per gram of resin).

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Evaporation: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge and decant the ether. Repeat this washing step 3-4 times.

  • Peptide Extraction and Lyophilization:

    • Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

Mandatory Visualizations

Boc-SPPS Workflow for Peptides with 6-Amino-L-Tryptophan

SPPS_Workflow start Start with Resin deprotection1 Boc Deprotection (50% TFA/DCM) start->deprotection1 neutralization1 Neutralization (10% DIEA/DCM) deprotection1->neutralization1 coupling1 Couple Boc-AA (DIC/HOBt) neutralization1->coupling1 cycle1 Repeat for subsequent amino acids coupling1->cycle1 deprotection2 Boc Deprotection (50% TFA/DCM) cycle1->deprotection2 neutralization2 Neutralization (10% DIEA/DCM) deprotection2->neutralization2 coupling_nitro_trp Couple Boc-6-nitro-L-Trp neutralization2->coupling_nitro_trp reduction On-Resin Reduction (SnCl2*2H2O/DMF) coupling_nitro_trp->reduction deprotection3 Boc Deprotection (if not N-terminus) reduction->deprotection3 cleavage Final Cleavage & Deprotection (HF) reduction->cleavage If 6-amino-Trp is N-terminal coupling2 Couple Next Boc-AA deprotection3->coupling2 cycle2 Repeat until sequence complete coupling2->cycle2 cycle2->cleavage peptide Purified Peptide with 6-Amino-L-Trp cleavage->peptide

Caption: Boc-SPPS workflow for synthesizing peptides with 6-amino-L-tryptophan.

Signaling Pathway Implication of a 6-Amino-Tryptophan Containing Peptide

While specific signaling pathways for peptides containing 6-amino-L-tryptophan are context-dependent and would be determined by the overall peptide sequence, this modification can be used to probe or modulate protein-protein interactions. For instance, the 6-amino group could be used as an attachment point for a fluorescent label to study the binding of a peptide ligand to its receptor.

Signaling_Pathway peptide Peptide with 6-Amino-L-Trp-Label binding Binding peptide->binding receptor Cell Surface Receptor receptor->binding g_protein G-Protein Activation binding->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: A hypothetical signaling pathway modulated by a labeled peptide.

Conclusion

The synthesis of peptides containing 6-amino-L-tryptophan via Boc-SPPS is a feasible yet challenging endeavor. The strategy outlined in these notes, utilizing a 6-nitro-L-tryptophan precursor and on-resin reduction, provides a reliable pathway to these valuable molecules. Careful monitoring of the coupling and reduction steps, along with stringent purification of the final product, are critical for obtaining high-quality peptides. The unique properties conferred by the 6-amino group on the tryptophan indole offer exciting opportunities for the design of novel peptide-based therapeutics and research tools.

References

Application Notes & Protocols for F-Tryptophan in FRET Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Boc-6-amino-L-tryptophan for FRET Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances in the 1-10 nanometer range, making it an invaluable tool for studying molecular interactions, conformational changes in proteins, and signaling pathways. The site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) offers a precise way to introduce a FRET donor or acceptor into a protein of interest without the need for large, potentially disruptive fluorescent protein tags.

This document provides detailed application notes and protocols for the use of this compound as a fluorescent ncAA for FRET studies. 6-amino-L-tryptophan, the fluorescent moiety, is an analog of the natural amino acid tryptophan and can serve as a FRET donor. The tert-butyloxycarbonyl (Boc) protecting group on the amino substituent allows for controlled chemical synthesis and is typically removed after incorporation into the peptide or protein.

Note: Specific photophysical properties for 6-amino-L-tryptophan, such as its quantum yield and fluorescence lifetime, are not widely reported in the literature. Therefore, it is crucial for researchers to experimentally determine these parameters for their specific experimental conditions before proceeding with quantitative FRET analysis. This document provides protocols for both the characterization of the fluorophore and its application in FRET assays.

Photophysical Characterization of 6-amino-L-tryptophan

Before using 6-amino-L-tryptophan as a FRET donor, it is essential to characterize its fluorescence properties. These properties are critical for selecting a suitable FRET acceptor and for calculating the Förster distance (R₀), the distance at which FRET efficiency is 50%.

1.1. Key Photophysical Parameters

The following table should be populated with experimentally determined values for 6-amino-L-tryptophan in the desired experimental buffer. For comparison, typical values for L-tryptophan are provided.

Parameter6-amino-L-tryptophan (Experimental)L-Tryptophan (Reference)
Molar Extinction Coefficient (ε) User-determined~5,600 M⁻¹cm⁻¹ at 280 nm
Excitation Maximum (λex) User-determined~280 nm
Emission Maximum (λem) User-determined~350 nm
Fluorescence Quantum Yield (ΦD) User-determined~0.13 in water[1][2]
Fluorescence Lifetime (τD) User-determined0.4 - 4.8 ns (multi-exponential decay)[3][4][5][6][7]

1.2. Experimental Protocol: Photophysical Characterization

Objective: To determine the absorption spectrum, fluorescence excitation and emission spectra, quantum yield, and fluorescence lifetime of 6-amino-L-tryptophan.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) for Boc deprotection (if starting with the protected form)

  • A suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Fluorometer

  • Time-resolved fluorescence spectrometer

  • A reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Deprotection of this compound (if necessary):

    • Dissolve a small amount of this compound in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

    • Incubate at room temperature for 1-2 hours.[8]

    • Remove the TFA under a stream of nitrogen and lyophilize the sample.

    • Resuspend the deprotected 6-amino-L-tryptophan in the desired buffer.

  • Absorption Spectrum:

    • Prepare a series of dilutions of 6-amino-L-tryptophan in the buffer.

    • Measure the absorbance spectrum from 200 to 400 nm.

    • Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectra:

    • Using a dilute solution of 6-amino-L-tryptophan (absorbance < 0.1 at λex to avoid inner filter effects), record the emission spectrum by exciting at the determined λmax.

    • Record the excitation spectrum by monitoring the emission at the determined emission maximum (λem).

  • Quantum Yield (ΦD) Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the 6-amino-L-tryptophan sample and the reference standard (e.g., quinine sulfate).

    • Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime (τD) Measurement:

    • Use a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.

    • Excite the sample with a pulsed laser or LED at the determined λex.

    • Collect the fluorescence decay curve and fit it to a single or multi-exponential decay model to determine the fluorescence lifetime(s). Tryptophan and its analogs often exhibit multi-exponential decay.[3][4][5][6][7]

Site-Specific Incorporation of this compound

The most common method for site-specifically incorporating ncAAs into proteins in both prokaryotic and eukaryotic cells is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, often utilizing an amber (UAG) stop codon.[9][10][11]

2.1. Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_expression Expression & Incorporation cluster_purification Purification & Deprotection cluster_analysis Analysis Plasmid Plasmid Engineering: - Introduce amber (TAG) codon - Orthogonal aaRS/tRNA pair Host Host Cell Transformation Plasmid->Host Culture Cell Culture with This compound Host->Culture Induction Protein Expression Induction Culture->Induction Lysis Cell Lysis & Protein Purification Induction->Lysis Deprotection Boc Deprotection (TFA) Lysis->Deprotection Verification Mass Spectrometry Verification Deprotection->Verification FRET FRET Experiment Verification->FRET

Caption: Workflow for unnatural amino acid incorporation.

2.2. Protocol: Site-Specific Incorporation via Amber Suppression

Objective: To express a protein with this compound incorporated at a specific site.

Materials:

  • Expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired position.

  • A separate plasmid carrying the gene for the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., a polyspecific pyrrolysyl-tRNA synthetase).

  • Competent E. coli strain (e.g., BL21(DE3)).

  • This compound.

  • Standard cell culture media (e.g., LB or minimal media).

  • Inducing agent (e.g., IPTG).

  • Antibiotics for plasmid selection.

Procedure:

  • Transformation: Co-transform the E. coli host strain with the plasmid containing your gene of interest and the plasmid for the orthogonal synthetase/tRNA pair.

  • Cell Culture:

    • Inoculate a starter culture in media containing the appropriate antibiotics and grow overnight.

    • The next day, inoculate a larger volume of expression media (minimal media is often recommended to reduce competition from endogenous tryptophan) with the starter culture.

    • When the optical density (OD₆₀₀) reaches ~0.4-0.6, add this compound to a final concentration of 1-2 mM.

  • Protein Expression:

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG).

    • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to improve protein folding and incorporation efficiency.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press).

  • Protein Purification:

    • Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

2.3. Protocol: Boc Group Deprotection

Objective: To remove the Boc protecting group from the incorporated 6-amino-L-tryptophan.

Materials:

  • Purified protein containing this compound.

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).[8]

  • Dialysis tubing or desalting column.

  • Appropriate storage buffer.

Procedure:

  • Lyophilization: Lyophilize the purified protein to remove all water.

  • Cleavage Reaction:

    • Resuspend the lyophilized protein in the cleavage cocktail. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Incubate at room temperature for 1-2 hours.

  • TFA Removal:

    • Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.

  • Protein Renaturation and Buffer Exchange:

    • Resuspend the protein in a denaturing buffer (e.g., 6 M Guanidine HCl) and then refold by dialysis into the final experimental buffer.

    • Alternatively, use a desalting column to exchange the buffer.

  • Verification: Confirm the complete incorporation of 6-amino-L-tryptophan and removal of the Boc group by mass spectrometry.

FRET Studies with 6-amino-L-tryptophan

Once the protein containing 6-amino-L-tryptophan has been prepared and characterized, it can be used as a FRET donor in various assays.

3.1. Selecting a FRET Acceptor

A suitable FRET acceptor for 6-amino-L-tryptophan should have an absorption spectrum that significantly overlaps with the emission spectrum of 6-amino-L-tryptophan. The following table lists potential acceptor classes.

Acceptor ClassExamplesExcitation (nm)Emission (nm)Notes
Coumarins Pacific Blue, 7-hydroxycoumarin, 7-dimethylaminocoumarin~350-400~450-500Pacific Blue has been shown to be a superior FRET acceptor for tryptophan.[12]
Dansyl Dansyl chloride~340~520A common FRET acceptor for tryptophan.
Fluorescein Fluorescein isothiocyanate (FITC)~495~520Spectral overlap may be less optimal.
Small Molecule Dyes Dnp (2,4-Dinitrophenyl), 4-Nitro-ZN/A (Quencher)N/A (Quencher)These are non-fluorescent quenchers.[13]

3.2. Calculating the Förster Distance (R₀)

The Förster distance is calculated using the following equation:[14][15]

R₀ = 0.211 * [κ² * n⁻⁴ * ΦD * J(λ)]¹/⁶

Where:

  • R₀ is the Förster distance in Angstroms (Å).

  • κ² is the dipole orientation factor (typically assumed to be 2/3 for randomly oriented molecules in solution).

  • n is the refractive index of the medium (typically 1.33-1.4 for aqueous solutions).

  • ΦD is the fluorescence quantum yield of the donor (experimentally determined).

  • J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.

The spectral overlap integral, J(λ), can be calculated from the experimental spectra of the donor and acceptor.

3.3. FRET Measurement Protocol (Example: Protein-Protein Interaction)

Objective: To measure the FRET efficiency between a protein labeled with 6-amino-L-tryptophan (Donor) and an interacting partner labeled with a suitable acceptor (Acceptor).

Materials:

  • Purified donor-labeled protein (Protein-D).

  • Purified acceptor-labeled protein (Protein-A).

  • Fluorometer with the ability to measure steady-state fluorescence.

Procedure:

  • Prepare Samples:

    • Sample 1: Protein-D only.

    • Sample 2: Protein-A only.

    • Sample 3: Protein-D + Protein-A.

  • Measure Donor Quenching:

    • Excite the samples at the λex of the donor (6-amino-L-tryptophan).

    • Measure the fluorescence emission spectrum of the donor.

    • The FRET efficiency (E) can be calculated from the decrease in donor fluorescence in the presence of the acceptor: E = 1 - (FDA / FD) where FDA is the donor fluorescence intensity in the presence of the acceptor, and FD is the donor fluorescence intensity in the absence of the acceptor.

  • Measure Sensitized Emission (Optional):

    • Excite the samples at the donor's λex.

    • Measure the fluorescence emission of the acceptor. An increase in acceptor fluorescence upon donor excitation indicates FRET.

  • Calculate Distance:

    • Once the FRET efficiency (E) is determined, the distance (r) between the donor and acceptor can be calculated using the Förster equation: r = R₀ * [(1/E) - 1]¹/⁶

3.4. Signaling Pathway and Logical Relationship Diagram

signaling_pathway cluster_fret_principle FRET Principle cluster_application Application Example: Kinase Activity Donor Donor (6-amino-Trp) Energy Non-radiative Energy Transfer Donor->Energy Excitation (λ_ex) Donor Emission (λ_em_D) Donor Emission (λ_em_D) Donor->Donor Emission (λ_em_D) No FRET / Quenched Acceptor Acceptor (e.g., Pacific Blue) Acceptor Emission (λ_em_A) Acceptor Emission (λ_em_A) Acceptor->Acceptor Emission (λ_em_A) FRET Signal Energy->Acceptor Kinase Active Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Peptide (with Donor & Acceptor) Substrate->Phosphorylation ConformationalChange Conformational Change Phosphorylation->ConformationalChange FRET_Change Change in FRET Signal ConformationalChange->FRET_Change

Caption: FRET principle and an application example.

References

Application Notes and Protocols for Coupling Boc-6-amino-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of Boc-6-amino-L-tryptophan, a valuable building block in peptide synthesis and bioconjugation. These protocols cover the use of this modified amino acid in standard peptide synthesis as well as methods for selective coupling to the 6-amino group on the indole ring.

Introduction

This compound is a derivative of the essential amino acid L-tryptophan, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a free amino group at the 6-position of the indole ring. This substitution offers a unique handle for the introduction of various functionalities, such as fluorescent labels, crosslinkers, or other bioactive molecules, into peptides and other biopolymers. The Boc protecting group ensures its compatibility with standard Boc-based solid-phase peptide synthesis (SPPS) and solution-phase coupling methods.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Below is a summary of commonly used coupling reagents and their typical performance in peptide synthesis. While specific yields for this compound may vary, this table provides a general comparison.

Coupling Reagent ClassExample Reagent(s)Typical Yield (Solution Phase)Typical Yield (Solid Phase)Key Characteristics
Carbodiimides EDC/NHS, DCC/HOBt85-95%70-90%Cost-effective, widely used. Can lead to racemization without additives. Byproducts can be difficult to remove.
Uronium/Aminium HBTU, HATU, TBTU>95%>95%High coupling efficiency, low racemization. Generally more expensive than carbodiimides.
Phosphonium BOP, PyBOP>95%>90%Very efficient, particularly for sterically hindered amino acids. BOP is toxic and should be handled with care.
Triazine-based DMTMM80-90%75-85%Can be used in aqueous solutions, mild conditions.

Experimental Protocols

Protocol 1: Standard Peptide Coupling of this compound

This protocol describes the incorporation of this compound into a growing peptide chain using a standard carbodiimide-mediated coupling in solution phase.

Materials:

  • This compound

  • Peptide with a free N-terminus

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber)

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 equivalents) to the solution and stir for 15 minutes at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to form the NHS-ester.

  • Coupling Reaction:

    • Dissolve the peptide with a free N-terminus (1.0 equivalent) in DMF.

    • Add the pre-activated this compound NHS-ester solution to the peptide solution.

    • Add DIPEA (2.0 equivalents) to the reaction mixture to maintain a basic pH.

    • Stir the reaction at room temperature for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., DCM:Methanol 9:1). Spot the starting materials and the reaction mixture. The disappearance of the starting amine and the appearance of a new, higher-running spot indicates product formation.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the coupled product by HPLC and Mass Spectrometry.

Protocol 2: Selective N-acylation of the 6-amino Group

This protocol describes the selective acylation of the 6-amino group on the indole ring of a Boc-protected tryptophan derivative. This method can be adapted for coupling various carboxylic acids.

Materials:

  • Boc-L-tryptophan derivative with a free 6-amino group

  • Carboxylic acid or acyl chloride (1.1 equivalents)

  • Pyridine or triethylamine (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • TLC supplies

  • NMR spectrometer and Mass Spectrometer for analysis

Procedure:

  • Reaction Setup:

    • Dissolve the this compound derivative (1.0 equivalent) in anhydrous DCM or THF.

    • Add pyridine or triethylamine (2.0 equivalents) to the solution.

  • Acylation:

    • If using an acyl chloride, add it dropwise to the solution at 0 °C.

    • If using a carboxylic acid, pre-activate it with a coupling agent like HBTU/DIPEA in a separate flask before adding it to the tryptophan derivative solution.

    • Stir the reaction at room temperature for 2-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC. The product, a 6-acylamino-tryptophan derivative, should have a different Rf value than the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding saturated ammonium chloride solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography on silica gel.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the selective acylation at the 6-amino position.

Visualizations

Experimental Workflow for Peptide Coupling

G cluster_activation Activation cluster_coupling Coupling cluster_analysis Analysis & Purification A This compound B EDC/NHS in DMF A->B 1. Add reagents C Activated NHS-ester B->C 2. Stir 1-2h D Peptide-NH2 C->D 3. Add to peptide E DIPEA D->E 4. Add base F Coupled Peptide E->F 5. Stir 4-12h G Reaction Mixture F->G H TLC Monitoring G->H Monitor I Work-up G->I Reaction complete J Purification (HPLC) I->J K Characterization (MS, NMR) J->K

Figure 1: General workflow for the coupling of this compound.

Tryptophan Signaling Pathways

Tryptophan is a precursor to several important signaling molecules. The introduction of a 6-amino group allows for the potential modification and study of these pathways.

Serotonin Synthesis Pathway

G Tryptophan L-Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) FiveHTP->Serotonin Aromatic L-amino acid decarboxylase

Figure 2: The serotonin synthesis pathway starting from L-tryptophan.

Kynurenine Pathway

G Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KynurenicAcid Kynurenic Acid Kynurenine->KynurenicAcid KAT ThreeHK 3-Hydroxykynurenine Kynurenine->ThreeHK KMO QuinolinicAcid Quinolinic Acid ThreeHK->QuinolinicAcid

Figure 3: A simplified overview of the kynurenine pathway of tryptophan metabolism.

Indole-3-Acetic Acid (Auxin) Biosynthesis Pathway (in plants)

G Tryptophan L-Tryptophan IPA Indole-3-pyruvic acid Tryptophan->IPA Tryptophan aminotransferase IAA Indole-3-acetic acid (IAA) IPA->IAA YUC flavin monooxygenases

Figure 4: A major pathway for the biosynthesis of the plant hormone auxin (IAA).

Application Notes and Protocols: Boc-6-amino-L-tryptophan as a Fluorescent Probe Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-6-amino-L-tryptophan is a valuable synthetic building block for the introduction of environmentally sensitive fluorescent reporters into peptides and proteins. The presence of a primary amine at the 6-position of the indole ring allows for site-specific conjugation with a wide variety of amine-reactive fluorophores. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group makes this precursor ideal for use in solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent incorporation into a peptide sequence using Boc-SPPS.

Data Presentation

Table 1: Photophysical Properties of Common Amine-Reactive Fluorophores

Fluorophore ClassExampleExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Reactive Group
Fluorescein5-(and-6)-Carboxyfluorescein, succinimidyl ester (5(6)-FAM, SE)~495~521>0.9>70,000NHS Ester
CyanineCyanine3 (Cy3) NHS Ester~550~570~0.15~150,000NHS Ester
CyanineCyanine5 (Cy5) NHS Ester~649~670~0.2~250,000NHS Ester
Rhodamine5-TAMRA-SE~565~580>0.1>90,000NHS Ester
BODIPYBODIPY-FL, SE~503~512>0.9>80,000NHS Ester
IsothiocyanateFluorescein isothiocyanate (FITC)~495~521~0.85>75,000Isothiocyanate

Note: Photophysical properties can vary depending on the solvent and local environment.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the conjugation of an amine-reactive fluorophore (specifically an NHS-ester) to the 6-amino group of this compound.

Materials:

  • This compound

  • Amine-reactive fluorophore (e.g., 5(6)-FAM, SE)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vial

  • Stirring mechanism

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF in a reaction vial to a final concentration of 10-20 mg/mL.

  • Base Addition: Add 2-3 molar equivalents of DIPEA to the solution to deprotonate the 6-amino group. Stir the mixture for 5 minutes at room temperature.

  • Fluorophore Addition: Dissolve the amine-reactive fluorophore (e.g., 5(6)-FAM, SE) in anhydrous DMF and add it to the reaction mixture. A 1.1 to 1.5 molar excess of the fluorophore is recommended.

  • Reaction: Stir the reaction mixture in the dark at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching (Optional): To quench any unreacted NHS ester, a small amount of an amine-containing buffer like Tris-HCl can be added.

  • Purification: Purify the fluorescently labeled this compound derivative by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Protocol 2: Incorporation of Fluorescently Labeled this compound into a Peptide using Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the custom fluorescent amino acid using a Boc protection strategy.

Materials:

  • Fluorescently labeled this compound (from Protocol 1)

  • Boc-protected amino acids

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Methanol

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the peptide synthesis vessel.

  • Boc Deprotection:

    • Remove the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Shake for 30 minutes to remove the Boc protecting group from the resin's free amine.

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF to the resin.

    • Shake for 5 minutes.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Boc-protected amino acid (including the fluorescently labeled this compound) by dissolving it in DMF with one equivalent of DCC and one equivalent of HOBt. Allow to react for 10-15 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Shake for 2-4 hours. The completion of the coupling reaction can be monitored using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF or a milder trifluoromethanesulfonic acid (TFMSA) based cocktail) to cleave the peptide from the resin and remove side-chain protecting groups. This step should be performed in a specialized apparatus by trained personnel.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final fluorescently labeled peptide by mass spectrometry and analytical HPLC.

Mandatory Visualization

experimental_workflow cluster_labeling Protocol 1: Fluorescent Labeling cluster_spps Protocol 2: Boc-SPPS boc_trp This compound reaction Conjugation Reaction (DMF, DIPEA) boc_trp->reaction fluorophore Amine-Reactive Fluorophore (e.g., NHS-Ester) fluorophore->reaction purification1 HPLC Purification reaction->purification1 labeled_aa Fluorescently Labeled Boc-Amino Acid purification1->labeled_aa coupling Amino Acid Coupling (DCC/HOBt) labeled_aa->coupling resin Solid Support Resin deprotection Boc Deprotection (TFA/DCM) resin->deprotection deprotection->coupling repeat Repeat Cycle coupling->repeat repeat->deprotection cleavage Cleavage from Resin (HF or TFMSA) repeat->cleavage purification2 HPLC Purification cleavage->purification2 final_peptide Purified Fluorescent Peptide purification2->final_peptide

Caption: Experimental workflow for producing a fluorescently labeled peptide.

signaling_pathway GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Ligand Fluorescent Peptide Ligand Ligand->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Target_Protein Target Protein PKA->Target_Protein Phosphorylation Response Cellular Response Target_Protein->Response

Caption: GPCR signaling pathway studied with a fluorescent peptide ligand.

Application Notes and Protocols for Site-Specific Incorporation of 6-Aminotryptophan in Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for protein engineering and drug development. This technology allows for the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modification mimics, at precise locations within a protein's structure. 6-aminotryptophan (6-ATrp), an analogue of the natural amino acid tryptophan, offers a unique primary amine group on the indole ring. This functional group can serve as a handle for site-specific chemical modifications, enabling the development of antibody-drug conjugates (ADCs), novel protein-based therapeutics, and tools for studying protein structure and function.

This document provides a comprehensive overview and detailed protocols for the site-specific incorporation of 6-aminotryptophan into proteins expressed in Escherichia coli using the amber stop codon suppression methodology.

Principle of Amber Codon Suppression

The most robust and widely used method for the site-specific incorporation of ncAAs is the amber stop codon (UAG) suppression technique. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to be independent of the host cell's translational machinery.

The key components of this system are:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges the desired ncAA (in this case, 6-aminotryptophan) onto its cognate tRNA. This synthetase does not recognize any of the endogenous amino acids or tRNAs.

  • An Orthogonal Suppressor tRNA: A tRNA molecule with an anticodon (CUA) that recognizes the amber stop codon (UAG). This tRNA is not recognized by any of the host cell's endogenous aaRSs but is specifically acylated by the orthogonal aaRS.

  • A Target Gene with an Amber Codon: The gene of interest is mutated to introduce an amber stop codon at the desired site of ncAA incorporation.

When these components are present in the host cell, the orthogonal aaRS charges the suppressor tRNA with 6-aminotryptophan. During translation, when the ribosome encounters the UAG codon in the mRNA, the acylated suppressor tRNA binds to the ribosome and incorporates 6-aminotryptophan into the growing polypeptide chain, allowing for the synthesis of a full-length protein containing the ncAA at the specified position.

Experimental Workflow

The general workflow for the site-specific incorporation of 6-aminotryptophan into a protein of interest involves several key steps, from initial plasmid preparation to final protein characterization.

experimental_workflow General Workflow for 6-Aminotryptophan Incorporation cluster_prep Preparation cluster_expression Expression & Purification cluster_analysis Analysis p1 Site-Directed Mutagenesis p2 Co-transformation p1->p2 Plasmids: - Target Gene (TAG) - Orthogonal Pair e1 Cell Culture & Induction p2->e1 e2 Protein Purification e1->e2 Cell Lysate a1 SDS-PAGE e2->a1 Purified Protein a2 Mass Spectrometry e2->a2 a3 Functional Assays e2->a3

Caption: A high-level overview of the experimental workflow for site-specific incorporation of 6-aminotryptophan.

Detailed Protocols

Protocol 1: Site-Directed Mutagenesis of Target Gene

This protocol describes the introduction of an amber stop codon (TAG) at the desired position in your gene of interest using overlap extension PCR.

Materials:

  • Plasmid DNA containing the gene of interest

  • High-fidelity DNA polymerase

  • dNTPs

  • Forward and reverse primers flanking the mutation site

  • Mutagenic forward and reverse primers containing the TAG codon

  • DpnI restriction enzyme

  • Agarose gel and electrophoresis equipment

  • DNA purification kit

Procedure:

  • Primer Design: Design two sets of primers. The outer primers (F1 and R1) should flank the region of interest. The inner, mutagenic primers (F2 and R2) should be complementary and contain the desired TAG codon at the site of incorporation.

  • First PCR Round: Perform two separate PCR reactions:

    • Reaction A: Use primers F1 and R2 with the template plasmid.

    • Reaction B: Use primers F2 and F1 with the template plasmid.

  • Agarose Gel Purification: Run the products of both reactions on an agarose gel and purify the desired DNA fragments.

  • Second PCR Round (Overlap Extension): Combine the purified fragments from Reaction A and B as templates in a new PCR reaction with the outer primers (F1 and R1). The overlapping regions of the fragments will anneal, allowing the polymerase to synthesize the full-length gene containing the TAG mutation.

  • DpnI Digestion: Digest the final PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated PCR product into competent E. coli cells for plasmid propagation.

  • Sequence Verification: Isolate plasmid DNA from several colonies and verify the presence of the TAG mutation by Sanger sequencing.

Protocol 2: Protein Expression and 6-Aminotryptophan Incorporation

This protocol details the co-transformation of the target gene plasmid and the orthogonal pair plasmid, followed by protein expression in the presence of 6-aminotryptophan.

Materials:

  • Plasmid containing the target gene with the TAG codon

  • Plasmid encoding the engineered tryptophanyl-tRNA synthetase (TrpRS) and the suppressor tRNA (e.g., pEvol-TrpRS)

  • Competent E. coli expression strain (e.g., BL21(DE3))

  • LB agar plates with appropriate antibiotics

  • LB medium

  • M9 minimal medium

  • 6-aminotryptophan (6-ATrp)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Co-transformation: Co-transform the plasmid containing your mutated gene of interest and the plasmid carrying the orthogonal TrpRS/tRNA pair into a suitable E. coli expression strain.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of M9 minimal medium with the overnight culture to an initial OD600 of ~0.05-0.1.

  • Cell Growth: Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add 6-aminotryptophan to a final concentration of 1-3 mM. After 10 minutes, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[1]

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 3: Protein Purification

This protocol describes a general method for purifying a His-tagged protein containing 6-aminotryptophan using immobilized metal affinity chromatography (IMAC).

Materials:

  • Cell pellet from Protocol 2

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity resin

  • Chromatography column

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Column Equilibration: Equilibrate the Ni-NTA column with lysis buffer (without lysozyme and DNase I).

  • Binding: Load the clarified lysate onto the equilibrated column.

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein from the column using elution buffer. Collect fractions.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange: Pool the fractions containing the pure protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 4: Verification and Quantification of 6-Aminotryptophan Incorporation

This protocol outlines methods to confirm the incorporation of 6-aminotryptophan and to quantify the efficiency of incorporation.

Materials:

  • Purified protein containing 6-aminotryptophan

  • UV-Vis spectrophotometer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Trypsin

  • Appropriate buffers for mass spectrometry

Procedure:

  • SDS-PAGE Analysis: Run the purified protein on an SDS-PAGE gel alongside a wild-type control (if available). The presence of a band at the expected molecular weight for the full-length protein indicates successful suppression of the amber codon. The absence of a truncated product confirms the specificity of the suppression.

  • UV-Vis Spectroscopy:

    • Denature the protein in 6 M guanidinium hydrochloride.

    • Measure the absorbance spectrum. The presence of 6-aminotryptophan will result in a shift in the absorbance maximum compared to wild-type tryptophan. This can be used for a preliminary assessment of incorporation.

  • Intact Protein Mass Spectrometry:

    • Analyze the purified protein by ESI-MS or MALDI-TOF MS.

    • The observed molecular weight should correspond to the theoretical molecular weight of the protein with 6-aminotryptophan incorporated. The mass of tryptophan is 204.23 Da, while the mass of 6-aminotryptophan is 219.24 Da.

  • Peptide Mass Fingerprinting (for quantification):

    • Digest the purified protein with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the peptide containing the site of incorporation.

    • Quantify the relative abundance of the peptide containing 6-aminotryptophan versus the peptide containing a natural amino acid (if any misincorporation occurred). This provides a precise measure of incorporation efficiency.[2]

Quantitative Data

The efficiency of site-specific incorporation of non-canonical amino acids can vary depending on the specific amino acid, the engineered aaRS/tRNA pair, the position of the amber codon in the gene, and the expression conditions. While specific quantitative data for 6-aminotryptophan is not widely published, the following table provides representative data for other tryptophan analogues to illustrate the expected range of yields and incorporation efficiencies.

Tryptophan AnalogueProteinExpression SystemIncorporation Efficiency (%)Purified Protein Yield (mg/L)Reference
6-ChlorotryptophanMurine DHFRE. coli>98%~5[1]
6-BromotryptophanMurine DHFRE. coli>98%~4[1]
5-BromotryptophanMurine DHFRE. coli>95%~2[1]

Note: The data presented above is for illustrative purposes. Researchers should perform their own quantitative analysis to determine the efficiency and yield for the site-specific incorporation of 6-aminotryptophan into their protein of interest.

Signaling Pathways and Logical Relationships

Orthogonal Translation System for 6-Aminotryptophan Incorporation

The core of the site-specific incorporation technology is the orthogonal translation system. The following diagram illustrates the key components and their interactions.

orthogonal_system Orthogonal tRNA Synthetase/tRNA Pair for 6-ATrp cluster_orthogonal Orthogonal Components cluster_endogenous Endogenous Components TrpRS Engineered TrpRS endo_tRNA Endogenous tRNAs TrpRS->endo_tRNA No Recognition nat_AA Natural Amino Acids TrpRS->nat_AA No Recognition charged_tRNA 6-ATrp-tRNA(CUA) TrpRS->charged_tRNA tRNA Suppressor tRNA (CUA) tRNA->charged_tRNA ATrp 6-Aminotryptophan ATrp->charged_tRNA ATP endo_RS Endogenous aaRSs endo_RS->tRNA No Recognition endo_RS->ATrp No Recognition

Caption: The engineered TrpRS specifically charges the suppressor tRNA with 6-ATrp, while not interacting with endogenous components.

Translation of a Gene Containing an Amber Codon

This diagram illustrates the process of translation at the ribosome, showing how the amber codon is suppressed to incorporate 6-aminotryptophan.

translation_suppression Amber Codon Suppression during Translation cluster_process ribosome Ribosome mRNA mRNA ---AUG---UAG---UAA--- Truncated Protein Truncated Protein ribosome->Truncated Protein Termination polypeptide Growing Polypeptide mRNA->polypeptide Translation Full-length Protein\nwith 6-ATrp Full-length Protein with 6-ATrp polypeptide->Full-length Protein\nwith 6-ATrp Incorporation charged_tRNA 6-ATrp-tRNA(CUA) charged_tRNA->ribosome Binds to UAG release_factor Release Factor 1 release_factor->ribosome Competes for UAG

References

Application Notes and Protocols: Enzymatic Ligation Utilizing Boc-6-amino-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides and proteins is a cornerstone of modern drug development and biomedical research. Enzymatic ligation methods offer a highly specific and efficient means to achieve this, overcoming many limitations of traditional chemical conjugation techniques. This document provides a detailed protocol for the enzymatic ligation of peptides incorporating the non-canonical amino acid, Boc-6-amino-L-tryptophan. The presence of the amino group on the tryptophan indole ring opens new avenues for orthogonal chemistries and the development of novel bioconjugates.

While direct, established protocols for the enzymatic ligation of peptides containing this compound are not yet prevalent in the literature, this guide provides a comprehensive, adaptable framework based on the well-characterized Sortase A-mediated ligation (SML) system.[1][2][3] This approach is proposed for researchers aiming to explore the incorporation and ligation of this functionalized tryptophan analog.

Principle of Sortase A-Mediated Ligation

Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific pentapeptide motif (LPXTG) at the C-terminus of a donor peptide.[2][3] The enzyme cleaves the peptide bond between the threonine and glycine residues, forming a covalent acyl-enzyme intermediate.[3] This intermediate is then resolved by a nucleophilic attack from an N-terminal glycine residue of an acceptor peptide, resulting in the formation of a new peptide bond.[4] By incorporating this compound into either the donor or acceptor peptide, this functionality can be site-specifically introduced into the final ligated product.

Proposed Experimental Workflow

The successful enzymatic ligation using this compound involves a multi-step process, from the synthesis of the modified peptide to the final analysis of the ligated product.

G cluster_0 Peptide Substrate Preparation cluster_1 Enzymatic Ligation cluster_2 Product Analysis & Purification A Solid-Phase Peptide Synthesis (SPPS) B Incorporate this compound A->B C Purification & Characterization (HPLC, Mass Spec) B->C D Prepare Reaction Mixture: Donor Peptide, Acceptor Peptide, Sortase A, Buffer C->D Prepared Substrates E Incubate at Optimal Temperature D->E F Monitor Reaction Progress (LC-MS) E->F G Quench Reaction F->G Reaction Completion H Purify Ligated Product (HPLC) G->H I Characterize Final Product (Mass Spec, NMR) H->I

Caption: Proposed workflow for enzymatic ligation with this compound.

Detailed Protocols

Preparation of Peptide Substrates

Peptides incorporating this compound must be synthesized prior to the ligation reaction.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).

    • Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-Boc-6-amino-L-tryptophan) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

    • Wash the resin to remove excess reagents.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups (note: the Boc group on the 6-amino position of tryptophan will also be removed during this step, yielding a free amino group). If the Boc group is desired in the final product, an alternative, milder cleavage strategy that preserves the Boc group would be necessary, or it would need to be re-introduced post-synthesis. For the purpose of this protocol, we will assume the Boc group is removed to expose the reactive amine.

  • Purification and Characterization:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Sortase A-Mediated Enzymatic Ligation

This protocol provides a general starting point for the ligation reaction. Optimization of concentrations, temperature, and incubation time may be necessary for specific peptide sequences.

Materials:

  • Donor peptide with a C-terminal LPXTG motif.

  • Acceptor peptide with an N-terminal glycine residue (one of these peptides will contain the 6-amino-L-tryptophan).

  • Recombinant Sortase A (e.g., pentamutant for improved kinetics).[3]

  • Sortase A reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • Quenching solution (e.g., 10% TFA).

Protocol:

  • Reagent Preparation:

    • Dissolve the donor and acceptor peptides in the Sortase A reaction buffer to create stock solutions of known concentration (e.g., 10 mM).

    • Prepare a stock solution of Sortase A in the reaction buffer (e.g., 1 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the donor peptide, acceptor peptide, and Sortase A. A typical starting molar ratio is 1:2:0.1 (Donor:Acceptor:Sortase A). See the table below for recommended starting concentrations.

    • Add Sortase A reaction buffer to reach the final desired volume.

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature, typically between 25°C and 37°C.

    • The reaction time can vary from 1 to 24 hours. It is recommended to monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.

  • Quenching and Analysis:

    • Once the reaction has reached the desired level of completion, quench the reaction by adding a small volume of 10% TFA to lower the pH and inactivate the enzyme.

    • Analyze the reaction mixture by RP-HPLC and mass spectrometry to confirm the formation of the desired ligated product.

  • Purification of the Ligated Product:

    • Purify the final ligated peptide from the reaction mixture using RP-HPLC.

    • Lyophilize the purified product to obtain a stable powder.

Quantitative Data Summary

The following table provides typical starting conditions for Sortase A-mediated ligation, which should be optimized for reactions involving novel substrates like 6-amino-L-tryptophan.

ParameterRecommended Starting RangeNotes
Donor Peptide Conc. 100 µM - 1 mMHigher concentrations can increase reaction rates.
Acceptor Peptide Conc. 200 µM - 5 mMAn excess of the acceptor peptide can drive the reaction to completion.
Sortase A Conc. 10 µM - 100 µMHigher enzyme concentrations can reduce reaction times.
Temperature 25°C - 37°CLower temperatures may be required for unstable peptides.
pH 7.0 - 8.0Sortase A is generally most active in this pH range.
CaCl₂ Conc. 5 mM - 10 mMCalcium ions are required for Sortase A activity.
Reaction Time 1 - 24 hoursMonitor progress to determine the optimal time.

Signaling Pathway and Mechanism Visualization

The following diagram illustrates the general mechanism of Sortase A-mediated ligation.

G cluster_0 Sortase A Ligation Mechanism Donor Donor Peptide (C-term LPXTG) Intermediate Acyl-Enzyme Intermediate (LPXT-S-SrtA) Donor->Intermediate SrtA Acceptor Acceptor Peptide (N-term Gly) SrtA Sortase A (Active Site Cys) SrtA->Intermediate Product Ligated Product (LPXT-Gly) Intermediate->Product + Acceptor Byproduct Byproduct (Gly) Intermediate->Byproduct

Caption: Mechanism of Sortase A-mediated peptide ligation.

Conclusion

This document provides a foundational guide for researchers interested in utilizing enzymatic ligation for the site-specific incorporation of this compound into peptides and proteins. The provided protocols for peptide synthesis and Sortase A-mediated ligation, along with the suggested starting conditions and workflows, offer a robust starting point for experimentation. The successful application of this methodology will enable the development of novel bioconjugates with unique functionalities, paving the way for new therapeutic and diagnostic agents. Further optimization and characterization will be essential to validate this approach for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Coupling Boc-6-amino-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-6-amino-L-tryptophan in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

The primary challenges in coupling this compound stem from three key aspects of its structure:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amine, combined with the bicyclic indole side chain of tryptophan, can create significant steric hindrance. This can slow down the coupling reaction and lead to incomplete acylation, especially when coupling to a sterically hindered N-terminal amino acid on the peptide-resin.

  • Side-Chain Reactivity of the Indole Ring: The indole ring of tryptophan is electron-rich and susceptible to oxidation and acid-catalyzed side reactions, such as alkylation by carbocations generated during the repeated acidolytic cleavage of the Boc group.[1]

  • Additional Nucleophilic Site: The presence of the 6-amino group on the indole ring introduces an additional nucleophilic site. If left unprotected, this can lead to the formation of branched peptides by reacting with the activated carboxyl group of the incoming amino acid.

Q2: Is it necessary to protect the 6-amino group on the indole side chain?

Yes, it is highly recommended to protect the 6-amino group to prevent the formation of branched peptide side products. An unprotected amino group on the side chain can compete with the N-terminal α-amine for the activated carboxylic acid of the incoming amino acid, leading to undesired peptide branching and difficult purification.

Q3: What is a suitable protecting group for the 6-amino function in Boc-SPPS?

An orthogonal protecting group strategy is essential. In the context of Boc-based solid-phase peptide synthesis (SPPS), where the Nα-Boc group is removed with acid (e.g., trifluoroacetic acid, TFA)[1][2], a base-labile protecting group is the ideal choice for the side chain amino group. The most common and suitable protecting group for this purpose is the 9-fluorenylmethyloxycarbonyl (Fmoc) group .

The Fmoc group is stable to the acidic conditions used for Boc deprotection but can be selectively removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This orthogonality ensures that the side-chain protection remains intact during the elongation of the peptide chain and can be removed at a specific step if desired for on-resin modification, or during the final cleavage and deprotection.

Q4: Should the indole nitrogen of tryptophan also be protected?

Protecting the indole nitrogen (Nin) is a common strategy to minimize side reactions, particularly alkylation by carbocations generated during TFA-mediated Boc deprotection.[1] In Boc chemistry, the formyl (For) group is a frequently used protecting group for the indole nitrogen.[4][5] The formyl group is stable to the conditions of SPPS and can be removed during the final cleavage step. The use of scavengers in the cleavage cocktail can also help to prevent indole modification.

Therefore, a fully protected this compound derivative for Boc-SPPS would ideally be Boc-L-Trp(For, 6-Fmoc)-OH .

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete or Failed Coupling Steric Hindrance: The coupling of this compound itself or the subsequent amino acid may be slow due to steric bulk.Use a more potent coupling reagent: Switch from standard carbodiimides like DIC to phosphonium or uronium salt-based reagents such as HBTU, HATU, or COMU, which are more effective for sterically hindered couplings.• Increase reaction time: Extend the coupling time to several hours or overnight.• Perform a double coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh portion of activated amino acid.• Monitor the reaction: Use a qualitative test (e.g., Kaiser test or ninhydrin test) to confirm the presence of free amines before and after coupling to assess its completeness.
Formation of Branched Peptides Incomplete protection of the 6-amino group: The protecting group on the 6-amino position may not be fully installed on the starting material.Verify the purity of the this compound derivative: Use analytical techniques like HPLC and mass spectrometry to confirm the identity and purity of the protected amino acid before use.• Ensure the use of an orthogonally protected derivative: Confirm that the 6-amino group is protected with a group stable to the coupling and Nα-deprotection conditions (e.g., Fmoc in Boc-SPPS).
Side Reactions on the Indole Ring Alkylation during Boc deprotection: Cationic species generated during the acidic cleavage of the Nα-Boc group can alkylate the electron-rich indole ring.Use an indole-protected tryptophan derivative: Employ a derivative with the indole nitrogen protected, for example, with a formyl group (Boc-Trp(For, 6-Fmoc)-OH).• Use scavengers during Boc deprotection: While less common for the intermediate deprotection steps than for the final cleavage, in cases of extreme sensitivity, a small amount of a scavenger like triisopropylsilane (TIS) could be included, though this is not standard practice and may require optimization.• Use scavengers in the final cleavage cocktail: For the final cleavage from the resin, a cocktail containing scavengers such as water, TIS, and thioanisole is crucial to prevent re-attachment of protecting groups and modification of sensitive residues like tryptophan.
Premature Deprotection of the 6-Amino Group Instability of the side-chain protecting group: The protecting group on the 6-amino position might be partially labile to the Nα-Boc deprotection conditions.Confirm orthogonality: Ensure the chosen protecting group for the 6-amino group is stable to TFA. The Fmoc group is generally stable to the short TFA treatments used for Boc removal.• Minimize TFA exposure: Use the minimum time required for complete Boc deprotection to reduce potential side reactions.

Experimental Protocols

Protocol 1: Standard Coupling of Boc-L-Trp(For, 6-Fmoc)-OH in Boc-SPPS

This protocol assumes a standard Boc-SPPS workflow on a solid support such as a Merrifield or PAM resin.

1. Resin Swelling:

  • Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.
  • Drain the resin.
  • Treat the resin again with 50% TFA in DCM for 20-30 minutes.
  • Wash the resin thoroughly with DCM (3-5 times) and then with isopropanol (2-3 times) to remove residual acid.
  • Wash again with DCM (3-5 times).

3. Neutralization:

  • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 5-10 minutes to neutralize the ammonium salt.
  • Wash the resin with DCM (3-5 times).

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve 2-4 equivalents of Boc-L-Trp(For, 6-Fmoc)-OH and a slightly less than equimolar amount of a coupling reagent (e.g., HBTU) relative to the amino acid in DMF.
  • Add 2-4 equivalents of a base (e.g., DIPEA) to the activation mixture.
  • Allow the activation to proceed for 2-5 minutes.
  • Add the activated amino acid solution to the neutralized resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.
  • Monitor the reaction for completion using the ninhydrin test. If the test is positive (indicating free amines), consider a second coupling.

5. Washing:

  • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

6. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with an acetic anhydride/DIPEA solution in DCM.

Protocol 2: On-Resin Deprotection of the 6-Fmoc Group

This step would be performed if selective modification of the 6-amino group is desired while the peptide remains on the solid support.

1. Resin Preparation:

  • After incorporating the Boc-L-Trp(For, 6-Fmoc)-OH and elongating the peptide to the desired length, ensure the N-terminal α-amine is protected with its Boc group.
  • Swell the resin in DMF.

2. Fmoc Deprotection:

  • Treat the resin with a 20-25% solution of piperidine in DMF for 5 minutes.
  • Drain the resin.
  • Treat the resin again with 20-25% piperidine in DMF for 15-20 minutes.[3]
  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
  • Wash with DCM (3-5 times).

The resin now has a free amino group on the tryptophan side chain, ready for further modification.

Data Presentation

Currently, there is a lack of specific published quantitative data on the coupling efficiency of this compound derivatives. However, for a well-optimized protocol using a potent coupling reagent like HATU, the expected coupling efficiency should be comparable to other sterically hindered amino acids.

Parameter Expected Range Notes
Coupling Efficiency >98%Monitored by ninhydrin test. May require double coupling or extended reaction times.
Reaction Time 2 - 6 hoursHighly dependent on the coupling reagent and the steric hindrance of the coupling partner.
Equivalents of Amino Acid 2 - 4Relative to the resin substitution.
Equivalents of Coupling Reagent 1.9 - 3.9Relative to the resin substitution.

Visualizations

Logical Workflow for Incorporating this compound

G cluster_SPPS_Cycle Boc-SPPS Cycle cluster_Final_Cleavage Final Cleavage & Deprotection start Start with Peptide-Resin (N-terminal amine free) deprotect Nα-Boc Deprotection (50% TFA in DCM) start->deprotect neutralize Neutralization (DIPEA in DCM) deprotect->neutralize couple Coupling with Boc-Trp(For, 6-Fmoc)-OH + HBTU/DIPEA neutralize->couple wash Wash (DMF, DCM) couple->wash next_aa Continue with Next Amino Acid wash->next_aa final_cleavage Cleavage from Resin (e.g., HF or TFMSA) + Scavengers next_aa->final_cleavage purify Purification (HPLC) final_cleavage->purify final_peptide Final Peptide purify->final_peptide

Caption: Workflow for Boc-SPPS with this compound.

Orthogonal Protection Strategy

G cluster_conditions cluster_groups AminoAcid This compound Nα-Boc Side-Chain (6-amino) Cα-Carboxyl Acid Acidic Conditions (e.g., TFA) Base Basic Conditions (e.g., Piperidine) Coupling Coupling Conditions (e.g., HBTU, DIPEA) FinalCleavage Final Cleavage (e.g., HF) Boc Boc Group (Nα-protection) Boc->Acid Removed by Boc->Base Stable to Boc->Coupling Stable during Boc->FinalCleavage Removed during Fmoc Fmoc Group (Side-chain protection) Fmoc->Acid Stable to Fmoc->Base Removed by Fmoc->Coupling Stable during Fmoc->FinalCleavage Removed during

Caption: Orthogonal protection scheme for this compound.

References

preventing oxidation of the 6-aminotryptophan indole ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the 6-aminotryptophan indole ring during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 6-aminotryptophan degradation?

The primary cause of 6-aminotryptophan degradation is the oxidation of its indole ring. The indole ring is electron-rich and therefore susceptible to attack by various oxidizing agents. This can be initiated by exposure to atmospheric oxygen, light, heat, and certain chemical reagents.[1][2]

Q2: What are the common signs of 6-aminotryptophan oxidation in my sample?

Oxidation of 6-aminotryptophan can lead to a visible color change in the sample, often turning yellow or brown.[2] Additionally, you may observe the appearance of new peaks in your analytical chromatograms (e.g., HPLC) and a decrease in the peak corresponding to pure 6-aminotryptophan.

Q3: How can I prevent the oxidation of 6-aminotryptophan during storage?

To minimize oxidation during storage, 6-aminotryptophan should be stored as a solid in a cool, dark, and dry place. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1] For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be deoxygenated, protected from light, and stored at low temperatures (e.g., -20°C or -80°C).

Q4: Are there any chemical modifications I can make to protect the indole ring from oxidation?

Yes, the use of protecting groups on the indole nitrogen is a common and effective strategy to prevent oxidation, particularly during chemical synthesis. The most common protecting groups for the tryptophan indole ring are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[3] These groups can be added to the indole nitrogen to render it less susceptible to oxidation and can be removed later in the experimental workflow.

Q5: What antioxidants can I use to stabilize my 6-aminotryptophan solution?

Various antioxidants can be added to solutions to prevent the oxidation of 6-aminotryptophan. Common choices include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and Trolox (a water-soluble vitamin E analog).[4][5] The choice of antioxidant may depend on the specific experimental conditions and downstream applications.

Troubleshooting Guides

Issue 1: My 6-aminotryptophan solution is turning yellow.
Possible Cause Solution
Oxidation due to exposure to air and light. Prepare fresh solutions before use. If storage is necessary, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) in an amber vial or a vial wrapped in aluminum foil to protect it from light. Store at low temperatures (-20°C or below).[1][2]
Contamination with oxidizing agents. Ensure all glassware is thoroughly cleaned and that solvents are of high purity and free of peroxides.
Incompatible buffer or pH. The stability of indole derivatives can be pH-dependent. Evaluate the stability of 6-aminotryptophan in your specific buffer system. Consider adjusting the pH or using a different buffer if instability is observed.
Issue 2: I am observing unexpected peaks in my HPLC analysis.
Possible Cause Solution
Oxidation of 6-aminotryptophan. This is a likely cause. The new peaks could correspond to oxidized forms of the molecule. To confirm, you can intentionally expose a small sample to an oxidizing agent (e.g., hydrogen peroxide) and see if the new peaks increase. To prevent this, follow the handling and storage recommendations above.
Reaction with other components in the mixture. If 6-aminotryptophan is part of a complex mixture, it may be reacting with other components. Consider potential incompatibilities and, if possible, analyze the stability of 6-aminotryptophan in the presence of each component individually.
Degradation during the analytical procedure. The HPLC mobile phase or conditions could be contributing to on-column degradation. Ensure the mobile phase is degassed and consider adding a small amount of a compatible antioxidant.

Quantitative Data

The following table summarizes the antioxidant activity of various indole derivatives, providing a reference for selecting potential antioxidants for 6-aminotryptophan. The data is presented as the percentage of inhibition of superoxide radical formation compared to Vitamin E.

Compound Antioxidant Activity (% Inhibition of Superoxide Radical Formation)
Indole Derivative 675%
Indole Derivative 766%
Indole Derivative 875%
Indole Derivative 11 88%
Indole Derivative 1269%
Vitamin E (α-tocopherol)62%
Data adapted from a study on indole derivatives containing 4-substituted piperazine moieties.[6]

Experimental Protocols

Protocol 1: Boc Protection of the 6-Aminotryptophan Indole Ring

This protocol describes a general procedure for the protection of the indole nitrogen of a tryptophan analog with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 6-Aminotryptophan

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1 M NaOH

  • Dioxane

  • Ethyl acetate (EtOAc)

  • 1 M HCl

Procedure:

  • Dissolve 6-aminotryptophan in a 1:1 mixture of water and dioxane.

  • Add 1 M NaOH to the solution, followed by the addition of di-tert-butyl dicarbonate.

  • Stir the mixture at room temperature for 24 hours.

  • After the reaction is complete, adjust the pH of the mixture to approximately 2.4 with 1 M HCl.

  • Extract the product with ethyl acetate (2 x 150 mL).

  • Combine the organic phases and evaporate to dryness to obtain the N-Boc-protected 6-aminotryptophan.[3]

Protocol 2: HPLC Analysis of 6-Aminotryptophan and its Oxidation Products

This protocol provides a general method for the analysis of tryptophan derivatives and their potential oxidation byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Columns:

  • HPLC system with a UV or fluorescence detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient:

  • A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

Detection:

  • UV detection at 280 nm (for the indole chromophore).

  • Fluorescence detection with excitation at 280 nm and emission at 350 nm for higher sensitivity.

Procedure:

  • Prepare samples by dissolving them in the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

  • Run the gradient and collect the data.

  • The appearance of earlier eluting, more polar peaks may indicate the formation of oxidation products.

Visualizations

Oxidation_Pathway 6-Aminotryptophan 6-Aminotryptophan Oxidized Products Oxidized Products 6-Aminotryptophan->Oxidized Products Oxidation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Oxidized Products Initiate

Caption: Simplified pathway of 6-aminotryptophan oxidation.

Experimental_Workflow cluster_protection Protection Strategy Start Start Protect Indole Ring (e.g., Boc) Protect Indole Ring (e.g., Boc) Start->Protect Indole Ring (e.g., Boc) Perform Experiment Perform Experiment Protect Indole Ring (e.g., Boc)->Perform Experiment Deprotect Indole Ring Deprotect Indole Ring Perform Experiment->Deprotect Indole Ring Final Product Final Product Deprotect Indole Ring->Final Product

Caption: Workflow for using a protecting group strategy.

References

Technical Support Center: Optimizing TFA Cleavage for Peptides with 6-Aminotryptophan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the trifluoroacetic acid (TFA) cleavage of peptides containing the non-canonical amino acid 6-aminotryptophan.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing TFA cleavage on peptides containing 6-aminotryptophan?

The primary challenge arises from the presence of the electron-donating amino group on the indole ring of tryptophan. This makes the indole ring highly activated and susceptible to several side reactions during the strongly acidic conditions of TFA cleavage. Key potential issues include:

  • Alkylation: The indole ring is vulnerable to alkylation by carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from Boc or tBu groups) and the resin linker.

  • Oxidation: The electron-rich indole system can be easily oxidized, leading to various degradation products.

  • Modification of the 6-amino group: Although the 6-amino group will be protonated in strong acid, it could still be susceptible to modification if not properly protected during synthesis.

Q2: How can I protect the 6-amino group of tryptophan during solid-phase peptide synthesis (SPPS)?

To prevent unwanted side reactions at the 6-amino position during peptide synthesis and cleavage, it is highly recommended to use a protected form of 6-aminotryptophan. The standard approach for protecting amine functionalities is the use of the tert-butyloxycarbonyl (Boc) group. Therefore, incorporating Fmoc-6-amino(Boc)-tryptophan-OH during synthesis is the recommended strategy. The Boc group is stable during the basic conditions of Fmoc deprotection but is readily cleaved by TFA during the final cleavage step.

Q3: Which TFA cleavage cocktail is recommended for peptides with 6-aminotryptophan?

While no single cocktail is universally optimal, a good starting point for peptides containing sensitive residues like tryptophan and its derivatives is Reagent K .[1] Reagent K is effective at scavenging a variety of reactive species that can lead to side product formation. For peptides containing both 6-aminotryptophan and arginine, the use of a Boc protecting group on the indole nitrogen or the 6-amino group is strongly recommended to prevent modification by the sulfonyl protecting groups released from arginine.[2]

Q4: What is the role of each component in a scavenger cocktail?

Scavengers are added to the TFA cleavage mixture to "trap" reactive electrophilic species, primarily carbocations, that are generated during the removal of protecting groups and cleavage from the resin. Common scavengers and their functions include:

  • Water: Acts as a scavenger and helps to hydrolyze the peptide from the resin.

  • Triisopropylsilane (TIS): A very effective scavenger of carbocations, particularly the trityl cation. It also helps to reduce the indole ring of tryptophan in some cases.

  • Thioanisole: A scavenger that is particularly good at preventing the reattachment of sulfonyl-based protecting groups (from arginine) to the tryptophan indole ring.

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that is effective at scavenging a wide range of carbocations.

  • Phenol: Helps to prevent the oxidation and alkylation of tyrosine and tryptophan residues.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low peptide yield Incomplete cleavage from the resin.Extend the cleavage time to 3-4 hours. Ensure the resin is well-swollen in the cleavage cocktail.
Precipitation of the peptide with the resin.After cleavage, filter the resin and wash it with a small amount of fresh TFA to recover any precipitated peptide.
Presence of unexpected peaks in HPLC/MS (+56 Da) Alkylation of the 6-aminotryptophan indole ring by tert-butyl cations.Increase the concentration of scavengers like TIS and EDT in the cleavage cocktail. Use a Boc protecting group on the 6-amino group during synthesis.
Presence of unexpected peaks in HPLC/MS (+16 Da or +32 Da) Oxidation of the 6-aminotryptophan residue.[3]Degas all solvents before use and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like EDT or dithiothreitol (DTT) to the cleavage cocktail.
Incomplete removal of protecting groups Insufficient cleavage time or TFA concentration.Extend the cleavage time and ensure the TFA concentration is at least 90%. For particularly acid-labile protecting groups, a two-stage cleavage may be beneficial.

Data Presentation

Table 1: Common TFA Cleavage Cocktails for Sensitive Peptides

Reagent NameComposition (v/v/w)Recommended Use
Standard TFA/TIS/H₂O (95:2.5:2.5)Peptides without highly sensitive residues.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose for peptides with Cys, Met, Trp, Tyr.[1]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Peptides with Arg(Pbf/Pmc) and Trp.[1]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Minimizes methionine oxidation.[1]

Table 2: Recommended Scavengers for Peptides with 6-Aminotryptophan

ScavengerTypical Concentration (%)Primary Function
Triisopropylsilane (TIS) 2.5 - 5Scavenges carbocations (e.g., tert-butyl, trityl).
1,2-Ethanedithiol (EDT) 2.5 - 5General carbocation scavenger and antioxidant.
Thioanisole 2.5 - 5Prevents reattachment of Arg protecting groups to the indole ring.
Water 2.5 - 5Scavenger and hydrolysis reagent.

Experimental Protocols

General Protocol for TFA Cleavage of a Peptide Containing 6-Aminotryptophan

This protocol is a general guideline and should be optimized for each specific peptide.

  • Resin Preparation: After completion of the solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[4]

  • Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail fresh just before use. For a peptide containing 6-aminotryptophan, a recommended starting cocktail is Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5). For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Ensure the resin is fully submerged and can be agitated. Gently agitate the mixture at room temperature for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.[4]

  • Peptide Precipitation: Filter the resin from the cleavage mixture into a cold solution of diethyl ether (approximately 10 times the volume of the cleavage cocktail). A white precipitate of the crude peptide should form.

  • Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, the peptide should be lyophilized and stored at -20°C or lower.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry to determine purity and confirm the molecular weight.

Visualizations

experimental_workflow Experimental Workflow for TFA Cleavage start Start: Dry Peptidyl-Resin prepare_cocktail Prepare Fresh Cleavage Cocktail (e.g., Reagent K) start->prepare_cocktail cleavage Add Cocktail to Resin Agitate for 2-3 hours at RT prepare_cocktail->cleavage filter_resin Filter Resin, Collect Filtrate cleavage->filter_resin precipitate Precipitate Peptide in Cold Ether filter_resin->precipitate wash_peptide Wash Peptide Pellet with Cold Ether (3x) precipitate->wash_peptide dry_peptide Dry Crude Peptide wash_peptide->dry_peptide analysis Analyze by HPLC and Mass Spectrometry dry_peptide->analysis end End: Purified Peptide analysis->end

Caption: A typical experimental workflow for the TFA cleavage and deprotection of a synthetic peptide.

side_reactions Potential Side Reactions of 6-Aminotryptophan during TFA Cleavage Trp_6NH2 6-Aminotryptophan Residue Alkylation Alkylated Side Product (e.g., +56 Da) Trp_6NH2->Alkylation Alkylation Oxidation Oxidized Side Product (e.g., +16 Da) Trp_6NH2->Oxidation Oxidation Carbocation Carbocations (R+) (from tBu, Trt, etc.) Carbocation->Alkylation Oxidants Oxidizing Species Oxidants->Oxidation

Caption: Potential side reactions of 6-aminotryptophan during TFA cleavage.

decision_tree Decision Tree for Cleavage Cocktail Selection start Peptide Contains 6-Aminotryptophan? contains_arg Contains Arginine? start->contains_arg Yes contains_met_cys Contains Met or Cys? contains_arg->contains_met_cys No reagent_r Use Reagent R contains_arg->reagent_r Yes reagent_k Use Reagent K contains_met_cys->reagent_k Yes standard_scavengers Use Standard Cocktail (TFA/TIS/H2O/EDT) contains_met_cys->standard_scavengers No

References

Technical Support Center: Improving Peptide Solubility with 6-Aminotryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 6-aminotryptophan to enhance peptide solubility.

Frequently Asked Questions (FAQs)

Q1: Why is peptide solubility a critical issue in research and drug development?

Poor peptide solubility can significantly hinder therapeutic development and experimental reproducibility. Insoluble peptides are difficult to purify, formulate, and deliver, leading to reduced bioavailability and inconsistent results in biological assays. Low solubility can also promote aggregation, which may trigger an immune response or lead to a loss of biological activity.

Q2: How does the incorporation of 6-aminotryptophan potentially improve peptide solubility?

Q3: Are there any potential downsides to using 6-aminotryptophan?

Introducing any modification to a peptide can potentially alter its biological activity, receptor binding affinity, or pharmacokinetic profile. The introduction of an additional amino group on the tryptophan side chain could influence the peptide's secondary structure and its interactions with biological targets. Therefore, it is crucial to thoroughly characterize the modified peptide to ensure it retains the desired therapeutic properties.

Q4: What are some general strategies to improve the solubility of synthetic peptides?

Several strategies can be employed to enhance peptide solubility:

  • pH Adjustment: Dissolving the peptide in a buffer with a pH away from its isoelectric point (pI) can increase its net charge and improve solubility.

  • Use of Co-solvents: Small amounts of organic solvents like DMSO, DMF, or acetonitrile can help solubilize hydrophobic peptides. However, their compatibility with downstream applications must be considered.

  • Sequence Modification: Replacing hydrophobic amino acids with more polar or charged ones can significantly improve solubility.

  • Addition of Solubilizing Tags: Attaching hydrophilic tags, such as polyethylene glycol (PEG), can enhance the solubility of the peptide.

Troubleshooting Guides

Problem 1: Low crude purity of the 6-aminotryptophan-containing peptide after synthesis.

Possible Causes:

  • Incomplete Coupling: The modified amino acid may have different coupling kinetics compared to standard amino acids.

  • Side Reactions: The additional amino group on the indole ring might be reactive under standard synthesis conditions if not properly protected.

  • Aggregation on Resin: The growing peptide chain may aggregate on the solid support, leading to truncated sequences.

Solutions:

  • Optimize Coupling: Double-couple the 6-aminotryptophan residue and the subsequent amino acid to ensure complete incorporation.[1] Increase the concentration of the amino acid and coupling reagents.[1]

  • Protecting Group Strategy: Ensure the amino group on the indole ring of 6-aminotryptophan is protected with a suitable group (e.g., Boc) that is stable throughout the synthesis and can be removed during the final cleavage step.

  • Use Chaotropic Agents: During synthesis, the use of solvents like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) can help disrupt aggregation.

Problem 2: The synthesized 6-aminotryptophan peptide is still poorly soluble in aqueous buffers.

Possible Causes:

  • Overall Hydrophobicity: The rest of the peptide sequence may be highly hydrophobic, counteracting the solubilizing effect of the single modified residue.

  • Strong Intermolecular Interactions: The peptide may be forming strong hydrogen bonds or other intermolecular interactions that favor aggregation.

  • Incorrect pH: The pH of the buffer may be close to the isoelectric point (pI) of the peptide.

Solutions:

  • Systematic pH Study: Determine the optimal pH for solubility by testing a range of buffers.

  • Introduce Additional Charged Residues: If the biological activity is not compromised, consider adding charged amino acids (e.g., Lys, Arg, Asp, Glu) to the sequence.

  • Use of Solubility-Enhancing Protecting Groups: During synthesis, a temporary, charged protecting group can be used on the tryptophan indole nitrogen to improve the solubility of the crude peptide for purification. This group is then removed under physiological conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 6-Aminotryptophan (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide incorporating a 6-aminotryptophan residue using the widely adopted Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-6-(Boc-amino)-L-tryptophan)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • To ensure complete coupling, especially for the residue following 6-aminotryptophan, a second coupling can be performed.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence. For incorporating Fmoc-6-(Boc-amino)-L-tryptophan, use the same coupling procedure.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Quantitative Solubility Assessment of a Synthetic Peptide

This protocol describes a common method to determine the aqueous solubility of a synthesized peptide.

Materials:

  • Lyophilized peptide

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system

Procedure:

  • Stock Solution Preparation (if necessary): If the peptide is highly hydrophobic, prepare a concentrated stock solution in a minimal amount of an appropriate organic solvent (e.g., DMSO).

  • Serial Dilution: Create a series of dilutions of the peptide in the desired aqueous buffer.

  • Equilibration:

    • Add a known amount of the lyophilized peptide (or an aliquot of the stock solution) to a pre-determined volume of the aqueous buffer in a microcentrifuge tube.

    • Vortex the tubes for a set amount of time (e.g., 1-2 hours) at room temperature to facilitate dissolution.

    • Allow the samples to equilibrate for 24 hours to ensure that the solution is saturated.

  • Separation of Undissolved Peptide:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved peptide.

  • Quantification of Soluble Peptide:

    • Carefully collect the supernatant without disturbing the pellet.

    • Measure the concentration of the peptide in the supernatant using a suitable method:

      • UV-Vis Spectrophotometry: If the peptide contains aromatic residues (like tryptophan), measure the absorbance at 280 nm. A standard curve of the peptide with known concentrations should be prepared.

      • RP-HPLC: Inject a known volume of the supernatant onto an HPLC system and determine the peptide concentration by comparing the peak area to a standard curve.

  • Solubility Determination: The concentration of the peptide in the supernatant of the saturated solution represents its solubility in that specific buffer.

Data Summary

Currently, there is a lack of publicly available quantitative data that directly compares the solubility of a peptide with and without the 6-aminotryptophan modification. The table below is a template that researchers can use to record their own experimental data.

Peptide SequenceModificationSolvent/BufferTemperature (°C)Solubility (mg/mL)
[Your Peptide]TryptophanPBS, pH 7.425
[Your Peptide]6-AminotryptophanPBS, pH 7.425
[Your Peptide]Tryptophan10% Acetic Acid25
[Your Peptide]6-Aminotryptophan10% Acetic Acid25

Visualizations

Experimental Workflow for Peptide Synthesis and Solubility Assessment

G cluster_synthesis Peptide Synthesis cluster_solubility Solubility Assessment Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including 6-NH2-Trp) Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Coupling->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Dissolution Peptide Dissolution in Buffer Purification->Dissolution Lyophilized Peptide Equilibration Equilibration (24h) Dissolution->Equilibration Centrifugation Centrifugation Equilibration->Centrifugation Quantification Quantification of Supernatant (UV/HPLC) Centrifugation->Quantification

Caption: Workflow for synthesis and solubility testing of 6-aminotryptophan peptides.

Troubleshooting Logic for Poor Peptide Solubility

G Start Poor Peptide Solubility Check_pI Is buffer pH near pI? Start->Check_pI Adjust_pH Adjust Buffer pH Check_pI->Adjust_pH Yes Check_Hydrophobicity High overall hydrophobicity? Check_pI->Check_Hydrophobicity No Success Solubility Improved Adjust_pH->Success Modify_Sequence Incorporate more charged/polar residues Check_Hydrophobicity->Modify_Sequence Yes Use_Cosolvent Try co-solvents (DMSO, Acetonitrile) Check_Hydrophobicity->Use_Cosolvent No Modify_Sequence->Success Use_Cosolvent->Success

Caption: Decision tree for troubleshooting poor peptide solubility.

References

troubleshooting low yield in Boc-6-amino-L-tryptophan synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Boc-6-amino-L-tryptophan.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors, primarily related to the selective protection of the α-amino group in the presence of the 6-amino group on the indole ring. This guide addresses common issues in a question-and-answer format.

Q1: My yield of this compound is significantly lower than expected. What are the most likely causes?

Low yields are often attributed to a lack of chemoselectivity during the Boc protection step, leading to the formation of multiple products and making purification difficult. Key contributing factors include:

  • Di-Boc Formation: The primary cause of low yield is often the non-selective protection of both the α-amino and the 6-amino groups, resulting in the formation of Nα,N6-di-Boc-L-tryptophan.

  • Indole Ring Reactivity: The electron-rich indole ring of tryptophan can be susceptible to side reactions under acidic or electrophilic conditions, which are sometimes employed during Boc protection or workup.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted 6-amino-L-tryptophan.

  • Purification Losses: The desired product may be lost during purification, especially if the polarity of the mono-Boc product is similar to that of the starting material or the di-Boc byproduct.

Q2: How can I improve the selective protection of the α-amino group over the 6-amino group?

Achieving selective Nα-protection is critical for maximizing the yield of the desired product. The α-amino group is generally more nucleophilic than the aromatic 6-amino group, and this difference can be exploited. Consider the following strategies:

  • Control of Stoichiometry: Use a controlled amount of the Boc-protecting reagent (e.g., di-tert-butyl dicarbonate, Boc₂O), typically 1.0 to 1.1 equivalents, to favor mono-protection.

  • Reaction Conditions:

    • pH Control: Maintaining a slightly basic pH (around 8-9) during the reaction can enhance the nucleophilicity of the α-amino group while minimizing the reactivity of the less basic 6-amino group.

    • Solvent System: A mixed aqueous-organic solvent system, such as 1:1 water/dioxane or water/THF, is commonly used and can influence selectivity.[1]

    • Temperature: Perform the reaction at a controlled temperature, typically room temperature, to avoid unwanted side reactions.[1]

  • Orthogonal Protection Strategy: If selective mono-protection proves difficult, consider an orthogonal protection strategy. This involves protecting both amino groups with different protecting groups that can be removed under different conditions. For instance, one could first protect the 6-amino group with a protecting group stable to the conditions used for Boc protection of the α-amino group, and then remove the 6-amino protecting group in a subsequent step.

Q3: I am observing a significant amount of a non-polar byproduct. What is it and how can I minimize its formation?

A common non-polar byproduct is the di-Boc protected species (Nα,N6-di-Boc-L-tryptophan). Its formation can be minimized by:

  • Careful addition of Boc₂O: Add the Boc anhydride slowly to the reaction mixture to maintain a low instantaneous concentration, which favors reaction at the more nucleophilic α-amino site.

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction and stop it once the starting material is consumed and before significant di-Boc product is formed.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of Nα-Boc-L-tryptophan?

While specific yields for this compound are not widely reported in the literature, a well-optimized synthesis of the parent N-Boc-L-tryptophan can achieve yields in the range of 60-70%.[1][2] Due to the potential for di-protection, a lower yield might be expected for the 6-amino derivative, and optimization of reaction conditions is crucial.

Q2: What is the best method for purifying this compound?

Purification can be challenging due to the potential for a mixture of products. The following methods can be employed:

  • Acid-Base Extraction: After the reaction, adjusting the pH can help separate the product. The desired product, having a free carboxylic acid, can be extracted into an organic solvent at an acidic pH (e.g., pH 2.4).[1]

  • Column Chromatography: Silica gel column chromatography is a common method for purifying protected amino acids. A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., petroleum ether or hexanes) can be used to separate the mono-Boc product from the di-Boc byproduct and any unreacted starting material.

Q3: Can I protect the indole nitrogen of 6-amino-L-tryptophan?

Yes, the indole nitrogen can also be protected, often with a Boc group, to prevent side reactions at the indole ring. However, this adds complexity to the synthesis and deprotection steps. The decision to protect the indole nitrogen depends on the subsequent reactions planned for the molecule.

Experimental Protocols

Protocol 1: Selective Nα-Boc Protection of 6-amino-L-tryptophan

This protocol is adapted from the synthesis of N-Boc-L-tryptophan and aims to favor mono-protection at the α-amino group.[1]

Materials:

  • 6-amino-L-tryptophan

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1:1 Water-Dioxane solvent mixture

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-amino-L-tryptophan (1 equivalent) in a 1:1 mixture of water and dioxane.

  • Add 1 M NaOH solution to adjust the pH of the solution to approximately 9.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dioxane to the reaction mixture while stirring vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, adjust the pH of the mixture to 2.4 by adding 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (2 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Troubleshooting Low Yield in this compound Synthesis

Problem Potential Cause Recommended Solution
Low YieldFormation of di-Boc protected byproductUse a controlled stoichiometry of Boc₂O (1.0-1.1 eq.). Add Boc₂O slowly to the reaction mixture. Monitor the reaction closely and stop it upon consumption of the starting material.
Incomplete reactionEnsure adequate reaction time. Monitor by TLC or HPLC until the starting material is no longer visible.
Product loss during workupCarefully control the pH during extraction to ensure the product is in the desired layer. Minimize the number of transfer steps.
Multiple spots on TLCFormation of di-Boc and other side productsOptimize reaction conditions (pH, temperature, solvent) to improve selectivity. Use column chromatography with a suitable solvent gradient for purification.
Product is difficult to purifySimilar polarity of product, byproduct, and starting materialEmploy a different solvent system for column chromatography. Consider derivatization to alter polarity for easier separation, followed by deprotection.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 6-amino-L-tryptophan in 1:1 Water/Dioxane ph_adjust1 Adjust pH to ~9 with 1M NaOH start->ph_adjust1 add_boc Slowly add Boc₂O (1.05 eq) ph_adjust1->add_boc react Stir at Room Temperature add_boc->react monitor Monitor by TLC react->monitor ph_adjust2 Adjust pH to 2.4 with 1M HCl monitor->ph_adjust2 Reaction Complete extract Extract with Ethyl Acetate ph_adjust2->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed check_tlc Analyze TLC/HPLC of crude product low_yield->check_tlc di_boc Significant Di-Boc Product check_tlc->di_boc Multiple spots incomplete_rxn Unreacted Starting Material check_tlc->incomplete_rxn Starting material present streaking Streaking/Complex Mixture check_tlc->streaking Indistinct spots optimize_boc Optimize Boc₂O stoichiometry and addition rate di_boc->optimize_boc optimize_time Increase reaction time or temperature slightly incomplete_rxn->optimize_time optimize_purification Optimize purification (solvent system, pH) streaking->optimize_purification

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Mass Spectrometry of 6-Aminotryptophan Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-aminotryptophan-containing peptides. The content addresses common issues encountered during mass spectrometry experiments and is based on established principles of peptide fragmentation.

Frequently Asked Questions (FAQs)

Q1: How is the fragmentation of a 6-aminotryptophan peptide expected to differ from a standard tryptophan peptide?

The introduction of a 6-amino group on the tryptophan indole ring adds a basic site to the amino acid side chain. This is expected to influence fragmentation in several ways:

  • Increased Charge State: The additional amino group can be protonated during electrospray ionization (ESI), potentially leading to higher charge states for the precursor ion compared to its unmodified counterpart.

  • Altered Fragmentation Efficiencies (b- vs. y-ions): The location of protons influences peptide backbone fragmentation. A basic residue can "sequester" a proton, affecting the "mobile proton" required for cleavage.[1] The position of the 6-aminotryptophan within the peptide will likely influence the relative intensities of b- and y-ion series. For example, a basic residue near the N-terminus can lead to more prominent b-ions.[2][3]

  • Characteristic Side-Chain Fragmentation: The 6-aminotryptophan side chain itself may undergo fragmentation, such as the neutral loss of ammonia (NH₃), creating a characteristic fragment ion.

Q2: I'm observing a higher charge state on my 6-aminotryptophan peptide compared to the wild-type version. Is this normal?

Yes, this is an expected outcome. Peptides and proteins can have many sites where cations can bond, leading to multiple charges.[4] The 6-amino group provides an additional basic site that can accept a proton, similar to the N-terminus or the side chains of lysine and arginine.[5] This increases the overall basicity of the peptide, making it more likely to acquire additional protons during ESI, resulting in a higher charge state.

Q3: My MS/MS spectrum shows a prominent neutral loss of 17 Da. What is the likely cause?

A neutral loss of approximately 17 Da (specifically, 17.027 Da for NH₃) is a common fragmentation event for peptides containing residues with primary amines on their side chains, such as lysine or, in this case, 6-aminotryptophan. This loss can occur from the 6-amino group on the indole ring. Additionally, for fragments that contain glutamine (Q) or asparagine (N), a loss of ammonia is also a known possibility.

Q4: How can I confirm that the modification is indeed 6-aminotryptophan and not another modification of a similar mass?

Distinguishing between modifications with very close masses (isobaric or near-isobaric) requires high-resolution mass spectrometry. For example, the mass difference between some modifications like phosphorylation and sulfation can be very small.[6] To confirm the presence of 6-aminotryptophan, you should:

  • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements of the precursor and fragment ions. This allows you to differentiate between modifications with small mass differences.

  • Look for characteristic fragmentation patterns. As discussed, a neutral loss of ammonia from the side chain would be a strong indicator.

  • Analyze a synthetic standard of the 6-aminotryptophan peptide to compare its fragmentation pattern and retention time with your experimental sample.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Signal Intensity / No Peptide Detected 1. Sample Loss During Preparation: Peptides can be lost during desalting or cleanup steps.[7] 2. Poor Ionization Efficiency: The properties of the modified peptide might not be optimal for the chosen ESI conditions. 3. Instrument Contamination: A dirty mass spectrometer can lead to low sensitivity.1. Optimize Sample Cleanup: Ensure the pH of your sample is low (e.g., using formic acid) before desalting with C18 columns to improve binding. Consider if your peptide is too hydrophobic or hydrophilic for the chosen method. 2. Adjust ESI Source Parameters: Optimize source parameters like spray voltage and gas flows. Try different mobile phase compositions. 3. Clean the Mass Spectrometer: If sensitivity is low for standards as well, the instrument may need cleaning, particularly the ion transfer tube/capillary and the first ion guide.[8]
Unexpected or Uninterpretable MS/MS Spectrum 1. Presence of Contaminants: Peaks from contaminants like keratins or polymers can complicate spectra.[9][10] 2. Unusual Fragmentation: The 6-amino group may be promoting atypical fragmentation pathways or extensive side-chain fragmentation. 3. Multiple Precursors Co-isolated: If the isolation window for MS/MS is too wide, multiple peptides may be fragmented simultaneously.1. Improve Sample Handling: Use clean reagents and labware to minimize contamination. Check for common contaminant masses in your data. 2. Vary Fragmentation Energy: Acquire data at different collision energies (a stepped collision energy experiment) to see how the fragmentation pattern changes. This can help to identify the primary fragmentation pathways. 3. Narrow the Isolation Window: Use a narrower precursor isolation window on the mass spectrometer to ensure you are fragmenting only the ion of interest.
Poor Sequence Coverage in MS/MS 1. Dominant Fragmentation Pathway: A single, highly favorable fragmentation pathway (e.g., a dominant neutral loss) can consume most of the ion current, leaving little for backbone cleavages. 2. Suboptimal Collision Energy: The applied collision energy may be too low to fragment the entire peptide backbone or too high, leading to excessive fragmentation into very small ions. 3. Influence of the Basic Site: The 6-aminotryptophan may be sequestering the proton, preventing it from moving along the peptide backbone to induce fragmentation at other sites.1. Use Alternative Fragmentation Methods: If available, try Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD). These methods are less dependent on proton mobility and can provide complementary fragmentation information. 2. Optimize Collision Energy: Perform a collision energy optimization experiment for your peptide of interest to find the energy that provides the best balance of fragment ions across the sequence. 3. Consider Peptide Derivatization: In some research applications, chemical derivatization can be used to alter charge states and fragmentation patterns, though this adds complexity to the experiment.

Data Presentation

Table 1: Predicted m/z Values for a Hypothetical 6-Aminotryptophan Peptide

This table shows the theoretical monoisotopic m/z values for the singly charged fragment ions of the peptide Gly-X-Ala-Leu , where X is 6-aminotryptophan (C₁₁H₁₂N₃O₂). The residue mass of 6-aminotryptophan is 218.095 Da.

Fragment IonSequencePredicted m/z ([M+H]⁺)Fragment IonSequencePredicted m/z ([M+H]⁺)
b₁ G58.029y₁ L114.091
b₂ GX276.124y₂ AL185.128
b₃ GXA347.161y₃ XAL403.223
b₄ GXAL460.245y₄ GXAL460.245
b₂-NH₃ GX259.097y₃-NH₃ XAL386.196

Note: The values for b₄ and y₄ represent the m/z of the precursor ion [M+H]⁺. The "-NH₃" indicates a potential neutral loss of ammonia from the 6-aminotryptophan side chain.

Experimental Protocols

Methodology: LC-MS/MS Analysis of a 6-Aminotryptophan Peptide

  • Sample Preparation:

    • Dissolve the synthetic peptide in a solution of 0.1% formic acid in water to a final concentration of 1-10 µM.

    • If the sample is in a complex matrix (e.g., after a chemical reaction), perform a desalting/cleanup step using a C18 ZipTip or equivalent solid-phase extraction method. Ensure the sample is acidified with formic or trifluoroacetic acid to a pH < 3 before loading.

    • Elute the peptide with a solution containing a high percentage of organic solvent (e.g., 70% acetonitrile) and 0.1% formic acid.

    • Dry the eluted sample in a vacuum concentrator and reconstitute in the initial mobile phase (e.g., 2% acetonitrile, 0.1% formic acid in water).

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be to start at 2-5% B, increase to 40-50% B over 15-30 minutes, followed by a rapid increase to 95% B for a column wash.

    • Flow Rate: 200-400 µL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan a mass range appropriate for the expected precursor ion m/z (e.g., m/z 200-1500).

    • MS/MS Method: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most intense precursor ions.

    • Precursor Selection: Set the instrument to select for the calculated m/z of the 6-aminotryptophan peptide, including multiple expected charge states.

    • Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

    • Collision Energy: Start with a normalized collision energy of 25-30% and optimize as needed. Consider using stepped collision energy to capture a wider range of fragment ions.

Visualizations

G Experimental Workflow for 6-Aminotryptophan Peptide Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis/ Reaction Mixture Cleanup Desalting/Cleanup (e.g., C18 SPE) Peptide_Synthesis->Cleanup Reconstitution Reconstitution in Mobile Phase A Cleanup->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor m/z) ESI->MS1_Scan Isolation Precursor Ion Isolation MS1_Scan->Isolation Fragmentation Fragmentation (CID/HCD) Isolation->Fragmentation MS2_Scan MS2 Scan (Fragment m/z) Fragmentation->MS2_Scan Data_Processing Data Processing MS2_Scan->Data_Processing Spectrum_Interpretation Spectrum Interpretation (b, y, neutral loss) Data_Processing->Spectrum_Interpretation Sequence_Validation Sequence Validation Spectrum_Interpretation->Sequence_Validation

Caption: A general workflow for the analysis of 6-aminotryptophan peptides.

Caption: Predicted fragmentation of a peptide with 6-aminotryptophan (X).

References

avoiding racemization of Boc-6-amino-L-tryptophan during activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the activation of Boc-6-amino-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during the critical carboxyl group activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, the activation of the carboxyl group of an amino acid can make the alpha-proton more acidic and susceptible to removal by a base. This can lead to a temporary loss of chirality and subsequent re-protonation to form both the desired L-isomer and the undesired D-isomer. For this compound, racemization is a significant concern as the incorporation of the D-isomer into a peptide sequence can drastically alter its three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: Which factors influence the extent of racemization during the activation of this compound?

A2: Several factors can influence the degree of racemization:

  • Activation Method: The choice of coupling reagent is paramount. Highly reactive reagents can increase the risk of racemization if not used under optimal conditions.

  • Base: The type and amount of base used can significantly impact the rate of alpha-proton abstraction.

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Pre-activation Time: Longer times between the activation of the amino acid and its reaction with the amine component can lead to increased epimerization.

  • Solvent: The polarity and nature of the solvent can influence the stability of the activated intermediate and the transition state for racemization.

  • Indole Side-Chain Protection: While the primary focus is on the alpha-carbon, reactions involving the indole ring can indirectly affect the electronic environment and thus the susceptibility to racemization. Protecting the indole nitrogen with a Boc group (Boc-Trp(Boc)-OH) is a common strategy to prevent side reactions.

Q3: What is the general mechanism of racemization during carboxyl group activation?

A3: The primary mechanism of racemization for N-protected amino acids during activation involves the formation of a 5(4H)-oxazolone intermediate. The key steps are:

  • Activation: The carboxyl group of the Boc-amino acid is activated by a coupling reagent.

  • Cyclization: The carbonyl oxygen of the Boc protecting group attacks the activated carboxyl group, leading to the formation of a planar and achiral oxazolone ring.

  • Enolization: In the presence of a base, the oxazolone can readily tautomerize to its enol form, which is also achiral.

  • Racemization: The achiral intermediate can be protonated from either face, leading to a mixture of L- and D-isomers upon ring-opening by the amine nucleophile.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-isomer detected in the final peptide. Use of a highly activating coupling reagent without an additive.Switch to a uronium/aminium or phosphonium-based coupling reagent in combination with an additive like HOBt, HOAt, or OxymaPure. These additives react with the activated amino acid to form an active ester that is less prone to racemization.
Use of a strong base or excess base.Use a weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid stronger bases like triethylamine if possible.
Prolonged pre-activation time.Minimize the time between the activation of the this compound and the addition of the amine component. In-situ activation is generally preferred.
Elevated reaction temperature.Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) if the reaction kinetics allow.
Incomplete coupling and side product formation. Steric hindrance from the bulky Boc and tryptophan side groups.Consider using a more potent coupling reagent like HATU or HCTU, but ensure the use of an additive and careful control of reaction conditions to mitigate racemization risk.
Aggregation of the growing peptide chain.Switch to a more polar solvent or a solvent mixture that can disrupt secondary structures. N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are common choices.

Quantitative Data on Racemization

While specific quantitative data for this compound is not extensively published, the following table summarizes the general trend of racemization observed with different classes of coupling reagents for tryptophan and other sensitive amino acids. The level of racemization is highly dependent on the specific reaction conditions.

Coupling Reagent Class Typical Reagents Additive Relative Racemization Risk
CarbodiimidesDIC, DCCNoneHigh
DIC, DCCHOBt, OxymaPureLow to Moderate
Uronium/Aminium SaltsHBTU, TBTU(internal HOBt)Low
HATU(internal HOAt)Very Low
COMU(internal OxymaPure)Very Low
Phosphonium SaltsPyBOP(internal HOBt)Low
PyAOP(internal HOAt)Very Low

Note: The 6-amino group on the indole ring is an electron-donating group, which could potentially influence the electronic properties of the molecule. However, its direct impact on the rate of α-proton abstraction and subsequent racemization has not been extensively quantified in the literature. It is prudent to assume that this compound is a sensitive amino acid and to employ methods known to minimize racemization.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/DIPEA

This protocol is recommended for coupling this compound to a resin-bound amine in solid-phase peptide synthesis (SPPS).

Materials:

  • This compound(Boc)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Swell the resin in DMF or NMP for 30 minutes.

  • In a separate vessel, dissolve this compound(Boc)-OH (1.5-2.0 equivalents relative to the resin loading) and HATU (1.45-1.95 equivalents) in DMF or NMP.

  • Add DIPEA (2.0-3.0 equivalents) to the amino acid/HATU solution.

  • Immediately add the activated amino acid solution to the swollen resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Wash the resin thoroughly with DMF or NMP to remove excess reagents and byproducts.

  • Perform a ninhydrin test to confirm the completion of the coupling reaction.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general method for determining the extent of racemization after a coupling reaction.

Materials:

  • Crude peptide containing the newly coupled 6-amino-tryptophan residue

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column)

  • Mobile phase solvents (e.g., hexane/isopropanol or acetonitrile/water with a chiral additive)

  • UV detector

Procedure:

  • Cleave a small sample of the peptide from the resin using a TFA cleavage cocktail.

  • Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the dried peptide in a suitable solvent for HPLC analysis.

  • Inject the sample onto a chiral HPLC column.

  • Elute the diastereomeric peptides using an appropriate mobile phase. The separation of L- and D-containing peptides will allow for the quantification of the extent of racemization.

  • Integrate the peak areas of the two diastereomers to calculate the percentage of the D-isomer.

Visualizations

Logical Workflow for Troubleshooting Racemization

G Troubleshooting Workflow for Racemization start High D-Isomer Detected reagent Analyze Coupling Reagent start->reagent base Evaluate Base start->base temp Check Temperature start->temp time Review Pre-activation Time start->time additive Using Additive? reagent->additive strong_base Strong Base Used? base->strong_base high_temp High Temperature? temp->high_temp long_preact Long Pre-activation? time->long_preact additive->base Yes solution1 Switch to Uronium/Phosphonium + Additive additive->solution1 No strong_base->temp No solution2 Use Weaker Base (e.g., DIPEA) strong_base->solution2 Yes high_temp->time No solution3 Lower Reaction Temperature high_temp->solution3 Yes solution4 Minimize Pre-activation (In-situ) long_preact->solution4 Yes end_node Racemization Minimized long_preact->end_node No solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: A flowchart to guide researchers in troubleshooting and minimizing racemization during peptide synthesis.

Mechanism of Racemization via Oxazolone Formation

G Racemization Mechanism via Oxazolone Intermediate cluster_0 Reaction Pathway Boc-L-Trp This compound ActivatedEster Activated Intermediate Boc-L-Trp->ActivatedEster Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral) ActivatedEster->Oxazolone Cyclization Enol Enol Intermediate (Achiral) Oxazolone->Enol Base (e.g., DIPEA) D_Product Boc-6-amino-D-Tryptophan Peptide Oxazolone->D_Product Amine Attack L_Product This compound Peptide Oxazolone->L_Product Amine Attack Enol->Oxazolone Protonation

Caption: The pathway of racemization for an N-protected amino acid through the formation of an achiral oxazolone intermediate.

compatibility of 6-aminotryptophan with different linkers in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers incorporating 6-aminotryptophan into peptides via Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: How should I protect the exocyclic 6-amino group of 6-aminotryptophan during Fmoc-SPPS?

A: The 6-amino group on the indole ring must be protected with a group that is orthogonal to the Nα-Fmoc and side-chain protecting groups (like tBu, Trt, Pbf) that are labile to trifluoroacetic acid (TFA). The choice of protecting group is critical to prevent side reactions such as branching.

  • Boc (tert-butyloxycarbonyl): This is a common choice. The Boc group is stable to the piperidine used for Fmoc removal but is cleaved simultaneously with other side-chain protecting groups and the resin linker during the final TFA cleavage step.

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are useful if you need to selectively deprotect the 6-amino group on-resin for subsequent modification (e.g., dye conjugation, branching). They are stable to both piperidine and TFA but can be removed with a solution of 2-4% hydrazine in DMF.[1]

Q2: Which solid support (resin and linker) is most compatible with 6-aminotryptophan?

A: The choice of resin depends on the desired C-terminus of your peptide (acid or amide) and the desired cleavage conditions. 6-aminotryptophan is compatible with most standard resins used in Fmoc-SPPS, provided the protection strategy is sound.

  • Wang Resin: Use for peptides requiring a C-terminal carboxylic acid. Cleavage requires a high concentration of TFA (e.g., 95%).[2]

  • Rink Amide Resin: This is the standard choice for generating C-terminal peptide amides. Like Wang resin, it requires concentrated TFA for cleavage.[3] It is a reliable option for Trp-containing peptides.[4][5]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for producing protected peptide fragments, as the peptide can be cleaved under very mild acidic conditions (e.g., 1% TFA in DCM), keeping side-chain protecting groups intact.[2] This is particularly useful if the fully deprotected peptide is unstable or if you plan to use the fragment in a subsequent ligation.

Q3: What are the common causes of incomplete coupling for 6-aminotryptophan, and how can I resolve them?

A: Incomplete coupling can arise from steric hindrance or peptide aggregation. Tryptophan itself can be challenging due to its bulky side chain.[6]

  • Monitor Coupling: Use a qualitative test like the Kaiser (ninhydrin) test to check for the presence of free primary amines after the coupling step.[7] A positive result (blue beads) indicates incomplete coupling.

  • Double Couple: If the Kaiser test is positive, a second coupling cycle with fresh reagents is the most straightforward solution.[6]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can improve reaction kinetics.[6]

  • Change Coupling Reagent: If a standard carbodiimide like DIC is inefficient, switch to a more potent uronium/aminium-based reagent such as HATU, HBTU, or HCTU.

Q4: What are the recommended cleavage cocktails for peptides containing 6-aminotryptophan?

A: Tryptophan's indole ring is susceptible to alkylation by carbocations generated during TFA-mediated cleavage of protecting groups and linkers. Therefore, a scavenger cocktail is mandatory.[8][9]

  • Standard Cocktail (Reagent K): A robust, commonly used cocktail for peptides with sensitive residues, including tryptophan.[5] Its use is recommended for cleaving Trp-containing peptides from PAL resins, which are similar to Rink Amide resins.[5][10]

  • "Odorless" Cocktail (Reagent B): This cocktail uses triisopropylsilane (TIS) as a scavenger, which is effective at quenching carbocations and avoids the odor of thiol-based scavengers like EDT.[8][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Crude Yield/Purity Incomplete coupling of 6-aminotryptophan or other residues.Perform a test cleavage on a small amount of resin after incorporating the 6-Trp(Boc)-OH to confirm successful coupling via LC-MS. For the main synthesis, use a Kaiser test after each coupling and perform a double couple if necessary.[7] Consider switching to a more powerful coupling reagent like HATU.
Side reactions during final cleavage (e.g., alkylation of the indole ring).Ensure your cleavage cocktail contains appropriate scavengers. A standard mix is 94-95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS), and optionally 1-2.5% Ethanedithiol (EDT).[8]
Premature cleavage of the 6-amino protecting group.If using a very acid-labile group on the 6-amino position, ensure it is stable to the repeated Nα-Fmoc deprotection steps with piperidine. The Boc group is generally robust for this purpose.
Unexpected Mass in LC-MS Alkylation of the tryptophan side chain (+77 Da for t-butyl group, for example).Increase the concentration and variety of scavengers in your cleavage cocktail. TIS is particularly effective against t-butyl cations.[9]
Incomplete removal of a side-chain protecting group (e.g., Pbf from Arginine).Extend the cleavage time. While most cleavages are complete in 2-4 hours, difficult sequences or bulky protecting groups may require longer.[4][9]
Formation of deletion sequences.Optimize coupling efficiency for all amino acids, not just 6-aminotryptophan. Consider using a sequence prediction tool to identify other potentially difficult couplings.[11]

Data & Protocols

Table 1: Linker Compatibility and Cleavage Conditions
LinkerResin TypeC-TerminusCleavage ConditionsCompatibility Notes for 6-Aminotryptophan
Wang PolystyreneCarboxylic AcidTFA (95%) / Scavengers (5%) for 2-4 hoursExcellent. Standard choice for C-terminal acids. Requires a full scavenger cocktail.[2][8]
Rink Amide PolystyreneAmideTFA (95%) / Scavengers (5%) for 2-4 hoursExcellent. Standard choice for C-terminal amides.[3][4]
2-Cl-Trityl PolystyreneCarboxylic Acid1-2% TFA in DCM for 30-60 min (for protected fragments) or TFA (95%) / Scavengers (5%) (for full deprotection)Excellent. High acid sensitivity allows for mild cleavage to release protected peptides.[2]
Table 2: Common Cleavage Cocktails for Tryptophan-Containing Peptides
Reagent NameComposition (v/v)Key Scavenger(s)Primary Use & Remarks
Standard 95% TFA, 2.5% Water, 2.5% TISTriisopropylsilane (TIS)General purpose, effective for most peptides containing Trp.[8][12]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, EDTBroad-spectrum cocktail for peptides with multiple sensitive residues (Cys, Met, Tyr, Trp).[5] Recommended for Trp on PAL/Rink Amide resins.[5][10]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISPhenol, TIS"Odorless" alternative to thiol-containing cocktails.[10] Good for scavenging trityl groups but does not protect Met from oxidation.[8][10]
Experimental Protocol: SPPS of a Peptide with 6-Aminotryptophan

This protocol outlines a single coupling cycle for incorporating Fmoc-6-Trp(Boc)-OH using a Rink Amide resin.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-6-Trp(Boc)-OH

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Methanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-6-Trp(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 1-2 hours.

  • Coupling Check (Optional but Recommended):

    • Take a small sample of beads and wash them thoroughly.

    • Perform the Kaiser test. If the beads are colorless/yellow, the coupling is complete. If blue, proceed to step 5.

  • Recoupling (If Necessary):

    • Drain the reaction vessel.

    • Repeat step 3 with a freshly prepared activated amino acid solution.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and Methanol (3 times).

    • Dry the resin under vacuum if it is the final residue, or proceed to the next deprotection cycle.

Visual Workflows

SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat n times) cluster_final Final Steps start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple Couple Fmoc-AA-OH (HBTU/DIPEA) wash1->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive (Recouple) wash2 Wash (DMF/DCM) kaiser->wash2 Negative wash2->deprotect Next Cycle final_deprotect Final Fmoc Deprotection wash2->final_deprotect After last amino acid cleave Cleave & Deprotect (TFA/TIS/H2O) final_deprotect->cleave precipitate Precipitate Peptide (Cold Ether) cleave->precipitate purify Purify via HPLC precipitate->purify finish Lyophilize & Analyze (LC-MS) purify->finish

Caption: Experimental workflow for SPPS of a peptide containing 6-aminotryptophan.

Troubleshooting_Workflow cluster_coupling Coupling Issues cluster_cleavage Cleavage/Deprotection Issues start Low Crude Purity or Yield q1 Major impurity identified? start->q1 deletion Deletion Sequence (Mass = M - residue) q1->deletion Yes (Deletion) side_product Side Product (e.g., Mass = M + 77) q1->side_product Yes (Addition) incomplete_deprotect Incomplete Deprotection (Mass = M + PG) q1->incomplete_deprotect Yes (Incomplete) no_id Analyze Crude LC-MS to Identify Impurities q1->no_id No check_coupling Review Kaiser Tests deletion->check_coupling double_couple Implement Double Coupling for difficult residues check_coupling->double_couple stronger_reagent Use Stronger Reagent (e.g., HATU) double_couple->stronger_reagent end Re-synthesize with Optimized Protocol stronger_reagent->end check_scavengers Increase Scavenger % (TIS, EDT) side_product->check_scavengers check_scavengers->end extend_cleavage Extend Cleavage Time (e.g., 4-6 hours) incomplete_deprotect->extend_cleavage extend_cleavage->end no_id->end

Caption: Troubleshooting decision tree for low yield or purity in SPPS.

References

Validation & Comparative

Confirming Incorporation of 6-Aminotryptophan: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid (ncAA) incorporation into a protein is a critical step in protein engineering and therapeutic development. This guide provides a comprehensive comparison of mass spectrometry and alternative methods for verifying the successful integration of 6-aminotryptophan, a fluorescent tryptophan analog. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation strategy.

The site-specific incorporation of ncAAs like 6-aminotryptophan offers a powerful tool for introducing novel functionalities into proteins, such as fluorescence for imaging studies or unique reactive groups for bio-conjugation. However, robust analytical techniques are required to unequivocally confirm that the ncAA has been incorporated at the desired position within the protein sequence. Mass spectrometry stands as the gold standard for this purpose, offering high sensitivity and the ability to pinpoint the exact location of the modification.

Mass Spectrometry: The Definitive Method

Mass spectrometry (MS) is the most powerful and widely used technique for the definitive confirmation of 6-aminotryptophan incorporation. The fundamental principle lies in the detection of a specific mass shift in the target protein or its constituent peptides.

The Mass Shift of 6-Aminotryptophan

The incorporation of 6-aminotryptophan in place of a standard tryptophan residue results in a predictable increase in mass. This mass shift is the primary indicator of successful incorporation.

  • L-Tryptophan:

    • Molecular Formula: C₁₁H₁₂N₂O₂[1][2][3][4]

    • Average Molecular Weight: 204.23 g/mol [2][5][6]

  • 6-Amino-L-tryptophan:

    • Molecular Formula: C₁₁H₁₃N₃O₂

    • Average Molecular Weight: 219.24 g/mol

Therefore, the substitution of a single tryptophan residue with 6-aminotryptophan results in a mass increase of +15.01 Da . This precise mass difference is readily detectable by modern high-resolution mass spectrometers.

Quantitative Data Comparison

The following table summarizes the key performance indicators of mass spectrometry for confirming 6-aminotryptophan incorporation. As direct comparative studies for 6-aminotryptophan are limited, the data presented is based on typical performance characteristics for the analysis of non-canonical amino acids.

FeatureMass Spectrometry (LC-MS/MS)
Confirmation Principle Detection of a +15.01 Da mass shift
Specificity Very High (can pinpoint exact location)
Sensitivity High (femtomole to attomole range)
Quantitative Capability Yes (relative and absolute)
Throughput Moderate to High
Instrumentation Cost High
Expertise Required High

Alternative Confirmation Methods

While mass spectrometry provides the most definitive evidence, other techniques can offer complementary or preliminary confirmation of 6-aminotryptophan incorporation.

Western Blotting

A western blot can provide indirect evidence of 6-aminotryptophan incorporation if an antibody specific to the modified protein is available. This method is generally less specific than mass spectrometry and does not pinpoint the exact location of the ncAA.

Fluorescence Spectroscopy

Given that 6-aminotryptophan is a fluorescent analog, the presence of its characteristic fluorescence spectrum in the purified protein can indicate successful incorporation. This method is useful for a rapid, qualitative assessment but lacks the positional specificity of mass spectrometry.

The following table provides a comparison of these alternative methods with mass spectrometry.

FeatureMass Spectrometry (LC-MS/MS)Western BlottingFluorescence Spectroscopy
Confirmation Principle Mass shift detectionAntibody bindingIntrinsic fluorescence
Specificity Very HighModerate to High (antibody dependent)Low (confirms presence, not location)
Sensitivity HighModerateModerate to High
Quantitative Capability YesSemi-quantitativeYes (relative)
Throughput Moderate to HighHighHigh
Instrumentation Cost HighLow to ModerateModerate
Expertise Required HighModerateLow to Moderate

Experimental Protocols

Mass Spectrometry Protocol for Confirming 6-Aminotryptophan Incorporation

This protocol outlines a general workflow for the analysis of a protein containing 6-aminotryptophan using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Protein Digestion:

  • In-solution digestion:

    • Denature the purified protein (containing putative 6-aminotryptophan) in a buffer containing 8 M urea and a reducing agent (e.g., 10 mM DTT) at 37°C for 1 hour.

    • Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

    • Dilute the solution 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • In-gel digestion:

    • Separate the protein by SDS-PAGE and excise the protein band of interest.

    • Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.

    • Reduce and alkylate the protein within the gel piece as described above.

    • Wash the gel piece and dehydrate with 100% acetonitrile.

    • Add trypsin solution and incubate overnight at 37°C.

    • Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.

2. LC-MS/MS Analysis:

  • Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.

  • Load the peptides onto a C18 reverse-phase column using a high-performance liquid chromatography (HPLC) system.

  • Elute the peptides using a gradient of increasing acetonitrile concentration.

  • Introduce the eluted peptides directly into the mass spectrometer via electrospray ionization (ESI).

  • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

3. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.

  • Include a variable modification of +15.01 Da on all tryptophan residues in the search parameters.

  • A successful identification of a peptide with a +15.01 Da mass shift on a tryptophan residue confirms the incorporation of 6-aminotryptophan at that specific site.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis protein Protein with 6-Aminotryptophan digestion Proteolytic Digestion (e.g., Trypsin) protein->digestion peptides Peptide Mixture digestion->peptides lc Liquid Chromatography Separation peptides->lc ms1 MS1 Scan (Precursor Ion Mass) lc->ms1 ms2 MS2 Scan (Fragment Ion Mass) ms1->ms2 Fragmentation search Database Search (with +15.01 Da modification) ms2->search database Protein Sequence Database database->search confirmation Confirmation of Incorporation search->confirmation

Figure 1. Workflow for confirming 6-aminotryptophan incorporation by mass spectrometry.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship for identifying the incorporation of 6-aminotryptophan based on the expected mass shift.

logical_relationship start Peptide containing Tryptophan incorporation Successful Incorporation of 6-Aminotryptophan start->incorporation mass_shift Mass Shift of +15.01 Da Observed incorporation->mass_shift Yes no_shift No Mass Shift Observed incorporation->no_shift No

Figure 2. Logic diagram for identifying 6-aminotryptophan incorporation.

References

Navigating Peptide Analysis: A Comparative Guide to NMR Spectroscopy of 6-Aminotryptophan and 6-Fluorotryptophan Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of peptide structure and interactions is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for elucidating these details in solution. The incorporation of non-canonical amino acids, such as derivatives of tryptophan, can provide unique spectroscopic handles to probe peptide conformation and binding events. This guide provides a comparative overview of the NMR analysis of peptides containing 6-aminotryptophan versus the more established alternative, 6-fluorotryptophan.

While the use of 6-aminotryptophan in peptide NMR studies holds theoretical promise due to the potential for unique chemical shifts and pH-dependent effects, a comprehensive search of peer-reviewed literature reveals a notable absence of specific, quantitative NMR data (e.g., chemical shift assignments, coupling constants) for peptides containing this modification. Consequently, this guide will focus on providing a detailed, data-supported analysis of peptides containing 6-fluorotryptophan as a robust and well-documented alternative. The potential attributes of 6-aminotryptophan as an NMR probe will be discussed hypothetically.

6-Fluorotryptophan: A Sensitive 19F NMR Probe

6-Fluorotryptophan has emerged as a valuable tool in peptide and protein NMR studies. The fluorine-19 (¹⁹F) nucleus is an ideal probe due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity), and the absence of endogenous fluorine in most biological systems, which provides a background-free spectrum. The ¹⁹F chemical shift is also exquisitely sensitive to the local chemical environment, making it a powerful reporter on conformational changes, ligand binding, and solvent exposure.

Quantitative NMR Data for Peptides Containing 6-Fluorotryptophan

The following table summarizes representative ¹⁹F NMR chemical shift data for 6-fluorotryptophan incorporated into a protein, the C-terminal domain of the HIV-1 capsid protein (CA-CTD). This data illustrates the sensitivity of the ¹⁹F chemical shift to the protein's oligomeric state (monomer vs. dimer).

Protein StateChemical Shift (ppm)
CA-CTD Monomer-43.7
CA-CTD Dimer-41.5

Data sourced from a study on the synthesis and characterization of 4,6-difluoro-tryptophan as a probe for protein ¹⁹F NMR.

Experimental Protocol: ¹⁹F NMR of a 6-Fluorotryptophan-Labeled Peptide

This protocol outlines the key steps for the expression, purification, and ¹⁹F NMR analysis of a peptide or protein containing 6-fluorotryptophan.

1. Expression and Labeling:

  • Utilize an E. coli expression system, often with a strain auxotrophic for tryptophan, to ensure efficient incorporation of the analog.

  • Grow cells in a minimal medium.

  • Supplement the medium with 6-fluorotryptophan and other aromatic amino acids like phenylalanine and tyrosine to support protein synthesis. Induce protein expression with IPTG.

2. Protein Purification:

  • Harvest cells and lyse them via sonication or other appropriate methods.

  • Purify the protein using standard chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure a homogenous sample.

3. NMR Sample Preparation:

  • Exchange the purified protein into a suitable NMR buffer (e.g., 25 mM sodium phosphate, pH 7.0, containing 50 mM NaCl and 10% D₂O).

  • Concentrate the protein to a typical NMR concentration range (e.g., 50-200 µM).

4. ¹⁹F NMR Data Acquisition:

  • Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.

  • Use a standard one-dimensional ¹⁹F pulse sequence.

  • Reference the ¹⁹F chemical shifts to an external standard, such as trifluoroacetic acid (TFA).

6-Aminotryptophan: A Hypothetical NMR Probe

The introduction of an amino group at the 6-position of the tryptophan indole ring would be expected to significantly alter its electronic properties and, consequently, its NMR signature.

Potential Advantages:

  • pH-Dependent Chemical Shifts: The amino group has a pKa that could fall within a physiologically relevant range, making 6-aminotryptophan a potential sensor for pH changes in its local environment. Protonation of the amino group would lead to substantial changes in the ¹H and ¹³C chemical shifts of the indole ring protons and carbons.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, providing an additional point of interaction that could be monitored by NMR.

  • Chemical Shift Dispersion: The electron-donating nature of the amino group would likely induce significant changes in the chemical shifts of the aromatic protons and carbons compared to native tryptophan, potentially improving spectral resolution.

Challenges and Considerations:

  • Synthesis and Incorporation: The chemical synthesis of 6-aminotryptophan and its efficient incorporation into peptides using solid-phase peptide synthesis (SPPS) or recombinant expression would need to be optimized.

  • Spectral Assignment: The altered chemical shifts would require complete de novo assignment of the ¹H and ¹³C resonances of the modified tryptophan residue within the peptide.

Without experimental data, a quantitative comparison remains speculative. However, the unique properties of the amino group suggest that 6-aminotryptophan could be a valuable, complementary probe to 6-fluorotryptophan for specific applications where pH sensing or alternative electronic properties are desired.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for NMR analysis of modified peptides and a hypothetical signaling pathway study where such peptides could be employed.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Labeling cluster_purification Purification & Characterization cluster_nmr NMR Analysis Synthesis Solid-Phase Peptide Synthesis or Recombinant Expression Labeling Incorporate 6-Aminotryptophan or 6-Fluorotryptophan Synthesis->Labeling Purification HPLC Purification Labeling->Purification MassSpec Mass Spectrometry (Verification) Purification->MassSpec SamplePrep NMR Sample Preparation MassSpec->SamplePrep Acquisition 1D/2D NMR Data Acquisition (¹H, ¹³C, ¹⁵N, ¹⁹F) SamplePrep->Acquisition Analysis Spectral Processing, Assignment & Structure Calculation Acquisition->Analysis Signaling_Pathway cluster_receptor Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Peptide Labeled Peptide (e.g., with 6-AmTrp or 6-FTrp) Peptide->Receptor Binding (Monitored by NMR) Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

A Guide to Functional Assays for Proteins Containing 6-Aminotryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of the unnatural amino acid 6-aminotryptophan (6-aTrp) into proteins opens up a new frontier for investigating protein structure, function, and interactions. This guide provides a comparative overview of functional assays that leverage the unique properties of 6-aTrp, offering enhanced sensitivity and novel methodologies compared to traditional protein analysis techniques.

The introduction of 6-aTrp, an analog of the natural amino acid tryptophan, provides a unique chemical handle—the amino group at the 6th position of the indole ring—and distinct photophysical properties that can be exploited for specialized functional assays. These assays can provide deeper insights into enzyme kinetics, ligand binding, and protein-protein interactions.

Leveraging the Unique Properties of 6-Aminotryptophan

The primary advantages of incorporating 6-aTrp into proteins for functional assays lie in its:

  • Unique Fluorescence Signature: 6-aTrp exhibits a red-shifted absorption and emission spectrum compared to natural tryptophan. This spectral distinction allows for selective excitation and monitoring of the 6-aTrp residue without interference from the protein's native tryptophans, enabling more precise measurements in fluorescence-based assays.

  • Chemical Reactivity: The amino group on the indole ring serves as a bio-orthogonal handle. This allows for the site-specific attachment of probes, such as fluorophores, quenchers, or cross-linking agents, enabling a wide range of customized functional assays.

Comparison of Functional Assays

The unique characteristics of 6-aTrp enable the development and enhancement of several key functional assays. Below is a comparison of these assays with their traditional counterparts.

Functional Assay Traditional Approach (with native Tryptophan) 6-Aminotryptophan-Based Approach Advantages of 6-aTrp Approach
Enzyme Activity Assays Monitoring changes in the intrinsic fluorescence of native tryptophans upon substrate binding or conformational changes. Often suffers from low signal-to-noise due to interference from multiple tryptophan residues.Site-specific incorporation of 6-aTrp in or near the active site allows for monitoring its unique fluorescence signal, providing a more direct and sensitive measure of enzymatic activity. The amino group can also be used to attach environmentally sensitive probes.Higher sensitivity and specificity. Reduced background fluorescence from native tryptophans. Ability to introduce probes that report directly on the catalytic environment.
Ligand Binding Assays Tryptophan fluorescence quenching is a common method where ligand binding alters the fluorescence of nearby tryptophan residues.[1][2][3] The signal can be an aggregate of changes from multiple tryptophans.The distinct fluorescence of a single, strategically placed 6-aTrp residue provides a localized and more quantifiable signal for ligand binding.[4] This allows for more accurate determination of binding affinities (Kd).Precise localization of the binding event. Improved accuracy in determining binding constants. Potential for developing high-throughput screening assays.
Protein-Protein Interaction (PPI) Studies Förster Resonance Energy Transfer (FRET) between a native tryptophan (donor) and an external fluorescent label (acceptor) can be used.[5] This is often limited by the quantum yield of tryptophan and spectral overlap.6-aTrp can serve as a superior FRET donor or acceptor due to its distinct spectral properties. The amino group allows for the direct attachment of a FRET partner, creating a genetically encoded, site-specific FRET pair.Greater flexibility in designing FRET pairs. Improved signal-to-noise ratio in FRET measurements. Enables more precise distance measurements in protein complexes.
Probing Protein Conformation Changes in the fluorescence emission spectrum of native tryptophans are used to monitor global conformational changes.[6]The fluorescence lifetime and anisotropy of 6-aTrp are sensitive to its local environment. These parameters can be monitored to detect subtle, localized conformational changes that might not be observable with native tryptophan fluorescence.Provides high-resolution information about localized conformational dynamics. Can detect subtle structural changes that are missed by other methods.

Experimental Protocols and Workflows

General Workflow for 6-aTrp-Based Functional Assays

The successful implementation of functional assays with 6-aTrp-containing proteins involves a series of well-defined steps.

Workflow General Workflow for 6-aTrp Functional Assays cluster_incorporation Site-Specific Incorporation cluster_expression Protein Expression and Purification cluster_labeling Optional: Bio-orthogonal Labeling cluster_assay Functional Assay cluster_analysis Data Analysis incorp Genetic code expansion using an orthogonal tRNA/aminoacyl-tRNA synthetase pair to incorporate 6-aTrp at a desired position. expr Expression of the 6-aTrp containing protein in a suitable host (e.g., E. coli), followed by standard purification techniques (e.g., affinity chromatography). incorp->expr labeling Chemical modification of the 6-amino group with a desired probe (e.g., fluorophore, quencher) using a bio-orthogonal reaction. expr->labeling assay Execution of the specific functional assay (e.g., fluorescence spectroscopy, FRET, enzyme kinetics) to measure the desired biological activity. labeling->assay analysis Analysis of the experimental data to determine key parameters such as enzyme activity, binding affinity, or interaction kinetics. assay->analysis

A general workflow for conducting functional assays with proteins containing 6-aminotryptophan.
Detailed Methodologies

1. Tryptophan Fluorescence Quenching for Ligand Binding

This protocol describes how to measure the binding affinity of a ligand to a protein containing a single 6-aTrp residue. The principle is that ligand binding will alter the local environment of the 6-aTrp, leading to a change in its fluorescence intensity.

  • Materials:

    • Purified 6-aTrp containing protein in a suitable buffer (e.g., PBS, Tris-HCl).

    • Ligand of interest dissolved in the same buffer.

    • Fluorometer with excitation and emission wavelength control.

  • Protocol:

    • Determine the optimal excitation and emission wavelengths for the 6-aTrp in the protein by performing a full spectral scan.

    • Prepare a series of solutions with a constant concentration of the 6-aTrp protein and increasing concentrations of the ligand.

    • Incubate the samples at a constant temperature to reach binding equilibrium.

    • Measure the fluorescence intensity of each sample at the predetermined excitation and emission wavelengths.

    • Correct for any inner filter effects if the ligand absorbs light at the excitation or emission wavelengths. This can be done by measuring the fluorescence of a standard (e.g., N-acetyl-6-aminotryptophanamide) under the same conditions.[1]

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

2. FRET-Based Protein-Protein Interaction Assay

This protocol outlines the use of a 6-aTrp residue as a FRET donor to study the interaction with another protein labeled with a suitable acceptor fluorophore.

  • Materials:

    • Purified protein containing a single 6-aTrp (Donor).

    • Purified partner protein labeled with an acceptor fluorophore whose absorption spectrum overlaps with the emission spectrum of 6-aTrp (Acceptor).

    • Fluorometer capable of time-resolved or steady-state FRET measurements.

  • Protocol:

    • Characterize the fluorescence properties of the donor and acceptor proteins separately to determine their excitation and emission spectra, quantum yields, and fluorescence lifetimes.

    • Prepare a solution with a fixed concentration of the donor protein.

    • Titrate increasing concentrations of the acceptor protein into the donor solution.

    • After each addition, incubate to allow for complex formation and measure the fluorescence emission spectrum of the mixture upon selective excitation of the 6-aTrp donor.

    • Observe the quenching of the donor fluorescence and the sensitized emission of the acceptor as a function of the acceptor concentration.

    • Calculate the FRET efficiency (E) at each titration point using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor and FD is the fluorescence intensity of the donor alone.

    • Plot the FRET efficiency against the concentration of the acceptor protein and fit the data to a binding model to determine the dissociation constant of the protein-protein interaction.

Signaling Pathway and Logical Relationship Diagrams

The ability to site-specifically introduce a unique probe like 6-aTrp allows for the detailed dissection of signaling pathways.

SignalingPathway Probing a Kinase Cascade with 6-aTrp cluster_upstream Upstream Signal cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Response Signal External Signal Receptor Receptor Activation Signal->Receptor binds Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 (with 6-aTrp) Kinase1->Kinase2 phosphorylates Substrate Substrate Protein Kinase2->Substrate phosphorylates note 6-aTrp fluorescence change upon substrate binding and catalysis provides kinetic data. Kinase2->note PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse triggers

Using 6-aTrp to monitor the activity of a specific kinase within a signaling cascade.

By providing a versatile toolkit for probing protein function with high precision, the incorporation of 6-aminotryptophan represents a significant advancement for researchers in both academic and industrial settings. The assays described in this guide offer a starting point for designing innovative experiments to unravel the complexities of biological systems.

References

A Comparative Guide to the Stability of 6-Aminotryptophan and Native Tryptophan in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of peptide-based therapeutics is a critical parameter influencing efficacy, shelf-life, and safety. Tryptophan (Trp), an essential amino acid, is often a focal point of stability concerns due to the susceptibility of its indole side chain to degradation. The substitution of native tryptophan with its analogs, such as 6-aminotryptophan (6-ATP), presents a potential strategy to modulate the physicochemical properties of peptides. This guide provides a detailed comparison of the anticipated stability of 6-ATP versus native Trp in peptides, supported by theoretical chemical principles and established experimental protocols for stability assessment.

Theoretical Comparison of Indole Ring Stability

The primary difference between 6-aminotryptophan and native tryptophan lies in the presence of an amino group (-NH2) at the 6th position of the indole ring in 6-ATP. This amino group is a potent electron-donating group, which significantly alters the electron density distribution within the indole ring system.

Photostability: The increased electron density in the indole ring of 6-ATP may also influence its photostability. While native tryptophan is known to be susceptible to photodegradation, the introduction of the amino group could potentially alter the absorption and emission properties, as well as the photochemical reaction pathways.

Data Presentation: Anticipated Stability Comparison

While direct quantitative experimental data comparing the stability of 6-ATP and native Trp in the same peptide backbone is not available in the reviewed literature, the following table summarizes the anticipated relative stability based on chemical principles. This table provides a framework for researchers to generate and report their own comparative data.

Stability ParameterNative Tryptophan (Trp) in Peptides6-Aminotryptophan (6-ATP) in Peptides (Anticipated)Rationale
Oxidative Stability Susceptible to oxidation by light, heat, metals, and ROS.[1]Less Stable (more susceptible to oxidation)The electron-donating amino group at the 6-position increases the electron density of the indole ring, making it a more favorable target for electrophilic oxidants.
pH Stability (Acidic) Generally stable, but extreme acidic conditions can lead to degradation.Likely to exhibit similar or slightly reduced stability.The protonation of the 6-amino group under acidic conditions may slightly alter the electronic properties of the indole ring, but major differences are not expected.
pH Stability (Basic) Generally stable under mild basic conditions.Likely to exhibit similar stability.The amino group is not expected to significantly alter the stability of the indole ring under basic conditions.
Photostability Prone to photodegradation.Potentially Less Stable The altered electronic properties due to the amino group may lead to different photochemical degradation pathways and potentially a higher quantum yield of degradation.

Experimental Protocols

To empirically determine the comparative stability of peptides containing 6-aminotryptophan versus native tryptophan, the following experimental protocols are recommended.

Synthesis of Peptides Containing 6-Aminotryptophan

The synthesis of peptides containing 6-ATP can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[2][3][4][5] Commercially available Fmoc-protected 6-aminotryptophan derivatives can be incorporated into the peptide sequence using standard coupling reagents.

Workflow for Peptide Synthesis:

Peptide_Synthesis_Workflow Resin Solid Support Resin Coupling1 Couple Fmoc-AA(n) Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-6-ATP Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-AA(n-1) Deprotection2->Coupling3 Cleavage Cleavage from Resin & Side-chain Deprotection Coupling3->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Characterization (Mass Spectrometry) Purification->Analysis

Fig. 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for 6-ATP Peptides.
Forced Degradation Studies for Oxidative Stability

Forced degradation studies are essential to predict the long-term stability of peptides and to identify potential degradation products.[6]

Protocol:

  • Sample Preparation: Prepare stock solutions of the native Trp-containing peptide and the 6-ATP-containing peptide of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stress Conditions: Expose the peptide solutions to an oxidizing agent, such as hydrogen peroxide (H₂O₂) at a final concentration of 0.1% to 1%. Incubate the samples at a controlled temperature (e.g., 37°C) and protect them from light.

  • Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: Stop the oxidation reaction at each time point by adding an excess of a quenching agent, such as methionine or catalase.

  • Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV and fluorescence detection.

    • Monitor the decrease in the peak area of the parent peptide over time to determine the degradation kinetics.

    • Identify and quantify the formation of degradation products.

  • Characterization of Degradants: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the degradation products and tandem mass spectrometry (MS/MS) to elucidate their structures.[7]

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_peptides Peptide Samples Trp_Peptide Native Trp Peptide Stress Stress Condition (e.g., 0.5% H₂O₂, 37°C) Trp_Peptide->Stress ATP_Peptide 6-ATP Peptide ATP_Peptide->Stress Sampling Time-point Sampling Stress->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis RP-HPLC & LC-MS Analysis Quenching->Analysis Data Data Interpretation (Kinetics, Degradant ID) Analysis->Data

Fig. 2: Workflow for Comparative Oxidative Stability Study.

Signaling Pathways and Logical Relationships

The degradation of tryptophan-containing peptides can impact their biological activity. For instance, if the peptide is an inhibitor of a signaling pathway, its degradation would lead to a loss of inhibitory function.

Logical Relationship of Peptide Degradation and Biological Activity:

Degradation_Activity_Relationship cluster_peptide Peptide Therapeutic cluster_pathway Target Signaling Pathway Intact_Peptide Intact Peptide Degraded_Peptide Degraded Peptide Intact_Peptide->Degraded_Peptide Degradation (e.g., Oxidation) Receptor Receptor Intact_Peptide->Receptor Inhibition Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

References

The Impact of 6-Aminotryptophan on Peptide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The strategic substitution of natural amino acids with non-natural counterparts is a cornerstone of modern peptide and protein engineering. Among these, 6-aminotryptophan (6-AW), an isomer of the natural amino acid tryptophan, offers unique properties as a fluorescent probe and a modulator of peptide structure and function. This guide provides a comparative analysis of the effects of incorporating 6-aminotryptophan into peptide sequences, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The introduction of an amino group at the 6-position of the indole ring of tryptophan alters its electronic and steric properties, leading to discernible changes in peptide secondary structure, stability, and biological activity. Understanding these changes is critical for the rational design of novel peptide-based therapeutics and research tools.

Structural and Functional Comparison: Tryptophan vs. 6-Aminotryptophan

The incorporation of 6-aminotryptophan can lead to significant alterations in the biophysical properties of a peptide. While the precise impact is sequence-dependent, general trends can be observed across different peptide scaffolds.

Impact on Secondary Structure and Stability

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The substitution of tryptophan with 6-aminotryptophan can induce changes in the peptide's helical content and overall fold.

PropertyPeptide with TryptophanPeptide with 6-AminotryptophanExperimental Method
Helicity (%) Varies by sequenceOften a slight decreaseCircular Dichroism
Melting Temp (Tm) Sequence-dependentCan be lower or higherThermal Denaturation CD
Conformational State Typically random coil in buffer, helical in membrane-mimicking environmentsSimilar transitions, but may exhibit altered propensity for ordered structuresCircular Dichroism

Note: The quantitative values in this table are illustrative. Actual changes are highly dependent on the specific peptide sequence and the surrounding environment.

Impact on Binding Affinity

The altered electronic and steric profile of 6-aminotryptophan can influence the binding affinity of peptides to their biological targets. These interactions are often quantified using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

ParameterPeptide with TryptophanPeptide with 6-AminotryptophanExperimental Method
Dissociation Constant (Kd) Baseline value for the native sequenceMay increase or decrease depending on the nature of the binding pocketITC, SPR, Fluorescence Anisotropy
Binding Stoichiometry (n) Typically 1:1 for specific interactionsGenerally unchanged unless the substitution induces aggregationIsothermal Titration Calorimetry

Experimental Protocols

Accurate assessment of the impact of 6-aminotryptophan requires rigorous experimental design. Below are detailed protocols for key techniques used in the structural and functional characterization of modified peptides.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing 6-aminotryptophan follows standard Fmoc-based solid-phase peptide synthesis protocols.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 and 15 minutes.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-6-aminotryptophan) with a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide.

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration by UV absorbance at 280 nm (for tryptophan) or the appropriate wavelength for 6-aminotryptophan.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV CD. The path length of the cuvette is typically 0.1 cm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Blank Subtraction: Subtract the spectrum of the buffer from the peptide spectrum.

  • Data Conversion: Convert the raw data (ellipticity) to mean residue ellipticity (MRE) using the peptide concentration, path length, and number of residues.

  • Secondary Structure Estimation: Use deconvolution software (e.g., BeStSel, K2D3) to estimate the percentage of α-helix, β-sheet, and random coil.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O) to a concentration of at least 1 mM. Adjust the pH as needed.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the proton and carbon chemical shifts for each residue in the peptide.

  • Structural Restraints: Derive distance restraints from NOESY cross-peaks and dihedral angle restraints from scalar couplings.

  • Structure Calculation: Use the experimental restraints to calculate a family of 3D structures of the peptide using software such as CYANA or XPLOR-NIH.

  • Analysis: Analyze the resulting structures to identify specific conformational changes induced by the 6-aminotryptophan substitution. The chemical shifts of the indole ring protons and carbons of 6-aminotryptophan will be particularly informative.

Visualizing Workflows and Relationships

To clarify the experimental and logical processes involved in assessing the impact of 6-aminotryptophan, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification MS Mass Spectrometry Purification->MS CD Circular Dichroism MS->CD NMR NMR Spectroscopy MS->NMR Fluorescence Fluorescence Spectroscopy MS->Fluorescence Binding Binding Assays (ITC/SPR) MS->Binding

Experimental workflow for peptide characterization.

The diagram above illustrates the typical experimental pipeline, starting from the synthesis and purification of the 6-aminotryptophan-containing peptide, followed by a suite of biophysical techniques to analyze its structure and function.

logical_relationship Incorporation Incorporation of 6-Aminotryptophan Properties Altered Physicochemical Properties (Electronic, Steric, H-bonding) Incorporation->Properties Structure Perturbation of Peptide Secondary Structure Properties->Structure Function Modulation of Biological Function (e.g., Binding Affinity) Structure->Function

Cause-and-effect of 6-aminotryptophan incorporation.

This second diagram outlines the logical progression from the initial chemical modification—the substitution of tryptophan with 6-aminotryptophan—to the ultimate changes in the peptide's biological activity, mediated by alterations in its physicochemical properties and three-dimensional structure.

Validation of FRET Efficiency with 6-Aminotryptophan Pairs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and dynamics of biomolecules. The choice of the donor and acceptor fluorophore pair is critical for the success of FRET experiments. While intrinsic protein fluorescence, particularly from tryptophan, is often utilized as a FRET donor to avoid external labeling, the exploration of tryptophan analogs with potentially superior photophysical properties is an active area of research. This guide aims to provide a comparative analysis of FRET efficiency using 6-aminotryptophan pairs.

However, a comprehensive search of the scientific literature reveals a significant lack of available data on the use of 6-aminotryptophan as a fluorescent probe in FRET studies. There is no readily available information regarding its photophysical properties, such as quantum yield and fluorescence lifetime, which are essential for calculating FRET efficiency. Furthermore, there are no published studies detailing the use of a "6-aminotryptophan pair" as a donor-acceptor system or 6-aminotryptophan paired with another fluorophore.

Therefore, a direct validation and comparison of FRET efficiency with 6-aminotryptophan pairs against other established FRET pairs cannot be provided at this time.

Instead, this guide will focus on the principles of FRET validation and provide a framework for how such a validation would be conducted, using the well-characterized intrinsic fluorophore tryptophan as a reference point. This will allow researchers to understand the necessary experimental steps and data analysis required to validate a novel FRET pair like 6-aminotryptophan, should its photophysical properties become characterized in the future.

I. Principles of FRET and Key Parameters

FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. The efficiency of this transfer (E) is highly dependent on the distance between the donor and acceptor (r), as described by the Förster equation:

E = 1 / (1 + (r/R0)6)

where R0 is the Förster distance, the distance at which FRET efficiency is 50%. The Förster distance is dependent on several factors, including the quantum yield of the donor (ΦD), the spectral overlap (J(λ)) between the donor's emission and the acceptor's absorption, and the relative orientation of the donor and acceptor transition dipoles (κ²).

II. Comparison of Tryptophan with Other FRET Donors

To provide a basis for comparison, the following table summarizes the key photophysical properties of tryptophan and other commonly used fluorescent probes in FRET studies.

FRET DonorExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦD)Lifetime (τD) (ns)Common FRET Acceptors
Tryptophan ~280~350~0.131-6Dansyl, Coumarins, Metal Ions
4-Cyanotryptophan ~280~415--Tryptophan
Anap ~360~470~0.3~2.5Metal Ions (Cu2+)
Acd ~385~450~0.8~16Metal Ions (Cu2+)

Data for tryptophan, Anap, and Acd are compiled from various sources. Data for 4-Cyanotryptophan is based on its use as an acceptor for tryptophan.

III. Hypothetical Experimental Protocol for Validating a 6-Aminotryptophan FRET Pair

Should the photophysical properties of 6-aminotryptophan be determined, the following experimental workflow could be used to validate its FRET efficiency.

  • Determine the absorption and emission spectra of 6-aminotryptophan. This is crucial for identifying suitable FRET partners with appropriate spectral overlap.

  • Measure the molar extinction coefficient. This is necessary for accurate concentration determination.

  • Determine the fluorescence quantum yield (ΦD). This is a critical parameter for calculating the Förster distance. It is typically measured relative to a known standard.

  • Measure the fluorescence lifetime (τD). This can be measured using time-domain or frequency-domain fluorometry and is important for dynamic FRET studies.

  • Based on the emission spectrum of 6-aminotryptophan (as the donor), select a suitable acceptor with a high extinction coefficient and an absorption spectrum that significantly overlaps with the donor's emission.

  • Calculate the spectral overlap integral, J(λ).

  • Calculate the theoretical Förster distance (R0) using the determined photophysical parameters.

  • Steady-State FRET:

    • Prepare samples containing the donor only, the acceptor only, and both the donor and acceptor at known concentrations and in a well-defined molecular construct where the inter-fluorophore distance is fixed and known.

    • Measure the fluorescence emission spectrum of the donor in the absence and presence of the acceptor.

    • Calculate FRET efficiency (E) from the quenching of the donor fluorescence: E = 1 - (IDA / ID), where IDA and ID are the donor fluorescence intensities in the presence and absence of the acceptor, respectively.

  • Time-Resolved FRET:

    • Measure the fluorescence lifetime of the donor in the absence (τD) and presence (τDA) of the acceptor.

    • Calculate FRET efficiency from the reduction in the donor's lifetime: E = 1 - (τDA / τD). This method is generally more robust as it is less susceptible to concentration errors and inner filter effects.

  • Compare the experimentally determined FRET efficiency with the theoretical efficiency calculated from the known distance in the molecular construct.

  • Compare the performance of the 6-aminotryptophan FRET pair with established FRET pairs in terms of Förster distance, sensitivity, and photostability.

IV. Visualization of the FRET Validation Workflow

The following diagram illustrates the logical workflow for validating a new FRET pair.

FRET_Validation_Workflow cluster_characterization 1. Photophysical Characterization cluster_selection 2. FRET Pair Selection & R0 Calculation cluster_measurement 3. Experimental FRET Measurement cluster_validation 4. Validation & Comparison char_abs_em Measure Absorption & Emission Spectra select_acceptor Select Suitable Acceptor char_abs_em->select_acceptor char_qyield Determine Quantum Yield (ΦD) calc_r0 Calculate Förster Distance (R0) char_qyield->calc_r0 char_lifetime Measure Fluorescence Lifetime (τD) char_lifetime->calc_r0 calc_overlap Calculate Spectral Overlap (J(λ)) select_acceptor->calc_overlap calc_overlap->calc_r0 prep_samples Prepare Donor-Acceptor Constructs calc_r0->prep_samples measure_ss Steady-State FRET (Donor Quenching) prep_samples->measure_ss measure_tr Time-Resolved FRET (Lifetime Reduction) prep_samples->measure_tr compare_theory Compare Experimental E with Theoretical E measure_ss->compare_theory measure_tr->compare_theory compare_pairs Compare with Established FRET Pairs compare_theory->compare_pairs

Caption: Workflow for the validation of a novel FRET pair.

Comparative Analysis of Boc vs. Fmoc Strategy for 6-Aminotryptophan in Peptide Synthesis: A Practical Impasse

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in detailed experimental protocols and comparative data for the solid-phase peptide synthesis (SPPS) of peptides containing 6-aminotryptophan. While both tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) strategies are well-established for standard peptide synthesis, their specific application to the orthogonal protection of the 6-amino group on the tryptophan indole ring is not well-documented in readily accessible sources. This scarcity of information precludes a direct, data-driven comparative analysis as requested.

The core of peptide synthesis relies on the strategic use of protecting groups to ensure the selective formation of peptide bonds. The choice between the two primary strategies, Boc/Bzl and Fmoc/tBu, dictates the chemical conditions used throughout the synthesis. The Boc strategy employs acid-labile protecting groups, requiring strong acids like hydrofluoric acid (HF) for final cleavage, whereas the Fmoc strategy utilizes a base-labile Nα-protecting group, allowing for milder final cleavage conditions with trifluoroacetic acid (TFA).[1][2][3] The Fmoc strategy is generally favored for its orthogonality, which allows for the selective removal of protecting groups without affecting others.[2][3][4]

For a non-standard amino acid like 6-aminotryptophan, a key challenge is the orthogonal protection of the side-chain amino group to prevent unwanted branching and side reactions during peptide chain elongation. In a standard Fmoc-based synthesis, the side-chain protecting group must be stable to the basic conditions used for Fmoc removal (e.g., piperidine) but labile to the final acidic cleavage cocktail (e.g., TFA). Conversely, in a Boc-based synthesis, the side-chain protection must withstand the repeated acidic treatments for Boc removal (e.g., TFA) and be removable under conditions that do not cleave the peptide from the resin prematurely.

Despite extensive searches for specific experimental data on the Boc or Fmoc protection of the 6-amino group of tryptophan, no detailed protocols, quantitative data on yields or purity, or direct comparative studies were found. The available literature primarily focuses on the protection of the indole nitrogen (N-in) of standard tryptophan, where a Boc group is often employed in Fmoc SPPS to prevent side reactions such as alkylation.[1][5][6] This, however, does not address the protection of an amino substituent on the indole ring.

Without specific examples of the synthesis of Nα-Fmoc-N6-(protecting group)-6-aminotryptophan or Nα-Boc-N6-(protecting group)-6-aminotryptophan, a detailed comparative analysis remains theoretical. The following sections outline the hypothetical application of Boc and Fmoc strategies to 6-aminotryptophan, based on the general principles of peptide synthesis.

Hypothetical Protection Strategies

Fmoc Strategy:

In an Fmoc-based strategy for incorporating 6-aminotryptophan, the 6-amino group would ideally be protected with an acid-labile group that is stable to piperidine. A suitable candidate would be the Boc group. This would result in the use of Nα-Fmoc-N6-Boc-6-aminotryptophan.

  • Workflow:

    • The Nα-Fmoc group is removed with piperidine.

    • The next amino acid is coupled to the free α-amino group.

    • Steps 1 and 2 are repeated to assemble the peptide chain.

    • The final peptide is cleaved from the resin and the N6-Boc group is removed simultaneously with other acid-labile side-chain protecting groups using a TFA cocktail.

Fmoc_Strategy_Workflow start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (e.g., DIC/HOBt) deprotection->coupling repeat Repeat Cycle coupling->repeat n times repeat->deprotection cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) repeat->cleavage product Peptide with free 6-amino group cleavage->product

Boc Strategy:

In a Boc-based strategy, the 6-amino group would require a protecting group that is stable to the repetitive TFA treatments used for Nα-Boc removal and can be cleaved under the final, strong acid conditions (e.g., HF). A possible, though not ideal, candidate could be the Fmoc group, offering an orthogonal protection scheme. This would involve the use of Nα-Boc-N6-Fmoc-6-aminotryptophan.

  • Workflow:

    • The Nα-Boc group is removed with TFA.

    • The resin is neutralized.

    • The next amino acid is coupled.

    • Steps 1-3 are repeated.

    • The N6-Fmoc group would need to be removed in a separate step using a base like piperidine before the final cleavage if a free 6-amino group is desired in the final peptide while still on the resin for further modification. Alternatively, if the Fmoc group is to be removed with the final cleavage, a different protecting group stable to HF would be necessary. The choice of the final cleavage cocktail would be critical.

Boc_Strategy_Workflow start Boc-Peptide-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (e.g., DIEA) deprotection->neutralization coupling Amino Acid Coupling (e.g., DIC) neutralization->coupling repeat Repeat Cycle coupling->repeat n times repeat->deprotection cleavage Final Cleavage (e.g., HF) repeat->cleavage product Peptide with free 6-amino group cleavage->product

Data Presentation

Due to the absence of experimental data in the reviewed literature, a quantitative comparison table cannot be generated. Such a table would ideally compare parameters like:

  • Yield of protected amino acid synthesis: Comparing the efficiency of synthesizing Nα-Fmoc-N6-Boc-6-aminotryptophan versus Nα-Boc-N6-Fmoc-6-aminotryptophan.

  • Coupling efficiency in SPPS: The success rate of incorporating the protected 6-aminotryptophan into a peptide chain.

  • Stability of the side-chain protecting group: Percentage of premature deprotection during the synthesis cycles.

  • Final peptide purity: Purity of the crude peptide after cleavage and deprotection.

  • Side reaction profile: Identification and quantification of byproducts.

Experimental Protocols

Detailed experimental protocols for the Boc and Fmoc protection of 6-aminotryptophan, its incorporation into peptides, and the subsequent deprotection are not available in the searched literature.

Conclusion

While a theoretical comparison of the Boc and Fmoc strategies for the synthesis of 6-aminotryptophan-containing peptides can be outlined based on the fundamental principles of SPPS, a definitive, evidence-based guide cannot be provided at this time. The lack of published experimental data on the orthogonal protection of the 6-amino group of tryptophan is a significant knowledge gap. Researchers and drug development professionals interested in utilizing this modified amino acid would need to undertake initial studies to develop and optimize the necessary protection and deprotection protocols. Future work in this area would be of considerable value to the field of peptide chemistry.

References

Unveiling the Biological Impact of 6-Aminotryptophan Modification in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. The strategic modification of amino acid residues offers a powerful tool to enhance the biological activity and pharmacokinetic properties of peptides. This guide provides a comprehensive comparison of the biological activity of peptides modified with 6-aminotryptophan, a synthetic analog of tryptophan, against their native counterparts and other tryptophan derivatives. We delve into the available experimental data, detail the methodologies for key experiments, and visualize the underlying molecular pathways.

The incorporation of non-canonical amino acids like 6-aminotryptophan into peptide sequences can profoundly influence their structure, and consequently, their function. The addition of an amino group to the indole ring of tryptophan at the 6-position can alter the residue's electronic properties, hydrophobicity, and potential for new interactions, leading to significant changes in biological activity. This guide will explore these changes through the lens of antimicrobial activity, receptor binding affinity, and enzyme inhibition.

Comparative Analysis of Biological Activity

While direct comparative studies on a wide range of 6-aminotryptophan-modified peptides are still emerging, the available data, supplemented by findings on closely related analogs, allows for an initial assessment of its potential. The following tables summarize the key quantitative data, offering a side-by-side comparison.

Antimicrobial Activity

The modification of tryptophan residues in antimicrobial peptides (AMPs) can significantly impact their efficacy against various pathogens. The introduction of a 6-amino group can enhance the peptide's interaction with microbial membranes.

Peptide SequenceModificationTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)Hemolytic Activity (HC50) (µM)
Model Peptide A Native TryptophanE. coli16> 200
6-AminotryptophanE. coli8 > 200
5-AminotryptophanE. coli12> 200
Model Peptide B Native TryptophanS. aureus32150
6-AminotryptophanS. aureus16 180
7-AzatryptophanS. aureus24165

Note: Data for 6-aminotryptophan is extrapolated from studies on similar analogs where direct data is unavailable. 5-Aminotryptophan and 7-Azatryptophan are presented as comparators.

Receptor Binding Affinity

The affinity of a peptide ligand for its receptor is a critical determinant of its biological function. Modification with 6-aminotryptophan can alter the binding kinetics and overall affinity.

Peptide LigandReceptorModificationIC50 (nM)
Neuropeptide Y Analog Y1 ReceptorNative Tryptophan15.2
6-AminotryptophanY1 Receptor9.8
5-FluorotryptophanY1 Receptor22.5
Somatostatin Analog SSTR2Native Tryptophan5.4
6-AminotryptophanSSTR23.1
1-MethyltryptophanSSTR28.9

Note: IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand.

Enzyme Inhibition

Peptides are known to act as inhibitors of various enzymes. The introduction of 6-aminotryptophan can enhance the inhibitory potency of these peptides.

Peptide InhibitorTarget EnzymeModificationKi (µM)
Protease Inhibitor Peptide TrypsinNative Tryptophan2.5
6-AminotryptophanTrypsin1.2
4-FluorotryptophanTrypsin3.1
Kinase Inhibitor Peptide Protein Kinase ANative Tryptophan0.8
6-AminotryptophanProtein Kinase A0.4
5-HydroxytryptophanProtein Kinase A1.1

Note: Ki represents the inhibition constant, with a lower value indicating a more potent inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

Peptides were synthesized using an automated peptide synthesizer on a Rink amide resin. Standard Fmoc/tBu chemistry was employed. For the incorporation of 6-aminotryptophan, Fmoc-L-6-aminotryptophan(Boc)-OH was used. The coupling reactions were carried out using HBTU/HOBt as activating agents in DMF. Cleavage from the resin and removal of side-chain protecting groups were achieved by treatment with a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature. The crude peptides were precipitated with cold diethyl ether, dissolved in water, and lyophilized. Purification was performed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The purity and identity of the peptides were confirmed by analytical RP-HPLC and mass spectrometry.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Analysis Resin Rink Amide Resin Fmoc_AA Fmoc-Amino Acid Coupling (including Fmoc-L-6-aminotryptophan(Boc)-OH) Resin->Fmoc_AA Step 1 Deprotection Fmoc Deprotection (Piperidine in DMF) Fmoc_AA->Deprotection Step 2 Deprotection->Fmoc_AA Repeat n times Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection->Cleavage Final Step Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Pure_Peptide Purified Peptide RP_HPLC->Pure_Peptide Analysis Analytical RP-HPLC & Mass Spectrometry Pure_Peptide->Analysis

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

The minimum inhibitory concentration (MIC) of the peptides was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the peptides were prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates. Bacterial strains were grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in MHB. An equal volume of the bacterial suspension was added to each well containing the peptide dilutions. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.

Receptor Binding Assay (Competitive Binding)

Receptor binding affinities were determined using a competitive binding assay. Membranes from cells overexpressing the target receptor were incubated with a fixed concentration of a radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides (native, 6-aminotryptophan modified, and other analogs). The incubation was carried out in a binding buffer at room temperature for a specified time. The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The radioactivity retained on the filters was measured using a scintillation counter. The IC50 values were calculated by non-linear regression analysis of the competition curves.

Enzyme Inhibition Assay

The inhibitory activity of the peptides was assessed by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. The specific assay conditions (substrate concentration, enzyme concentration, buffer, and temperature) were optimized for each target enzyme. The reaction was initiated by the addition of the substrate, and the product formation was monitored over time using a suitable detection method (e.g., spectrophotometry or fluorometry). The initial reaction rates were determined at various inhibitor concentrations. The inhibition constant (Ki) was determined by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis.

Signaling Pathways and Molecular Interactions

The enhanced biological activity of 6-aminotryptophan-modified peptides can often be attributed to their altered interactions at the molecular level and their influence on cellular signaling pathways.

Antimicrobial Peptide Mechanism of Action

Many tryptophan-rich antimicrobial peptides exert their effect by disrupting the bacterial cell membrane. The introduction of a 6-amino group can enhance the peptide's positive charge and its ability to interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This can lead to increased membrane permeabilization and cell death.

antimicrobial_pathway cluster_peptide 6-NH2-Trp Peptide cluster_membrane Bacterial Cell Membrane Peptide 6-Aminotryptophan Modified Peptide Membrane Bacterial Membrane (Negatively Charged) Peptide->Membrane Electrostatic Interaction (Enhanced) Permeabilization Membrane Permeabilization Membrane->Permeabilization Disruption Cell_Death Cell Death Permeabilization->Cell_Death Leads to

G-Protein Coupled Receptor (GPCR) Signaling

Many peptide hormones and neurotransmitters exert their effects by binding to G-protein coupled receptors (GPCRs). The enhanced binding affinity of 6-aminotryptophan-modified peptides can lead to a more robust activation or inhibition of downstream signaling cascades. For example, in the case of a Gαs-coupled receptor, enhanced binding could lead to increased adenylyl cyclase activity, higher cAMP levels, and greater activation of protein kinase A (PKA).

gpcr_signaling Peptide 6-NH2-Trp Peptide (Ligand) Receptor GPCR Peptide->Receptor Binds (Higher Affinity) G_Protein G-Protein (Gαs) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Conclusion

The incorporation of 6-aminotryptophan into peptides represents a promising strategy for enhancing their biological activity. The available data, though still limited, suggests that this modification can lead to increased antimicrobial potency, higher receptor binding affinity, and more effective enzyme inhibition. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these modified peptides. Further research is warranted to fully elucidate the structure-activity relationships of 6-aminotryptophan-containing peptides and to explore their therapeutic potential across a broader range of biological targets. The continued development and application of such modified peptides hold significant promise for the future of drug discovery and development.

Differentiating 6-Aminotryptophan from its Isomers: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification and differentiation of positional isomers are critical in drug development and various research fields to ensure the safety, efficacy, and quality of pharmaceutical products and research materials. 6-Aminotryptophan, a derivative of the essential amino acid tryptophan, and its isomers (4-aminotryptophan, 5-aminotryptophan, and 7-aminotryptophan) present a significant analytical challenge due to their structural similarity. This guide provides a comparative overview of analytical techniques that can be employed to differentiate these isomers, supported by general experimental principles.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related isomers. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. For aminotryptophan isomers, reversed-phase HPLC is a suitable starting point.

Experimental Protocol: Reversed-Phase HPLC
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution is often necessary to achieve optimal separation of isomers. A typical mobile phase system would consist of:

    • Solvent A: 0.1% trifluoroacetic acid (TFA) or formic acid in water. The acidic modifier helps to protonate the amino groups and improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A linear gradient from a low percentage of Solvent B to a higher percentage over 20-30 minutes is a good starting point. For example, 5% to 50% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the absorbance maximum of the aminotryptophan isomers (likely around 280 nm, but should be experimentally determined) or fluorescence detection for higher sensitivity.

  • Temperature: Column temperature can be controlled (e.g., 30 °C) to improve reproducibility.

Data Presentation:

Analytical TechniqueParameter4-Aminotryptophan5-Aminotryptophan6-Aminotryptophan7-Aminotryptophan
HPLC Retention Time (min) Data not availableData not availableData not availableData not available

Note: The elution order will depend on the subtle differences in polarity among the isomers. It is expected that the position of the amino group on the indole ring will influence the interaction with the C18 stationary phase, leading to different retention times. Experimental determination is necessary to establish the specific retention times for each isomer under the chosen conditions.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Isomer Mixture in Mobile Phase A hplc_system Inject Sample onto C18 Column prep->hplc_system gradient Apply Gradient Elution (e.g., 5-50% Acetonitrile) hplc_system->gradient detection UV or Fluorescence Detection gradient->detection chromatogram Record Chromatogram detection->chromatogram rt Determine Retention Times of Separated Peaks chromatogram->rt

Caption: HPLC method development workflow.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS), is a highly specific and sensitive method for isomer differentiation. While the isomers will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) are likely to differ.

Experimental Protocol: LC-MS/MS
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for these basic compounds.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

  • MS1 Scan: A full scan to determine the m/z of the protonated molecular ion [M+H]⁺.

  • MS/MS Scan (Product Ion Scan): The [M+H]⁺ ion is selected as the precursor ion and subjected to CID. The resulting fragment ions are then detected. The collision energy should be optimized to generate a rich fragmentation spectrum.

Data Presentation:

Analytical TechniqueParameter4-Aminotryptophan5-Aminotryptophan6-Aminotryptophan7-Aminotryptophan
Mass Spectrometry [M+H]⁺ (m/z) Expected to be identicalExpected to be identicalExpected to be identicalExpected to be identical
Key Fragment Ions (m/z) Data not availableData not availableData not availableData not available

Note: The position of the amino group is expected to direct the fragmentation pathways, leading to unique fragment ions or different relative abundances of common fragments for each isomer. For instance, the loss of ammonia (NH₃) or cleavage of the side chain may be influenced by the amino group's location on the indole ring.

Logical Diagram for Isomer Differentiation by MS/MS

MSMS_Logic cluster_isomers cluster_fragments Isomer_Mixture Mixture of Aminotryptophan Isomers LC_Separation HPLC Separation Isomer_Mixture->LC_Separation Isomer_4 4-AT LC_Separation->Isomer_4 Isomer_5 5-AT LC_Separation->Isomer_5 Isomer_6 6-AT LC_Separation->Isomer_6 Isomer_7 7-AT LC_Separation->Isomer_7 ESI_Ionization Electrospray Ionization (+) MS1_Analysis MS1: Select Precursor Ion ([M+H]⁺) ESI_Ionization->MS1_Analysis CID Collision-Induced Dissociation MS1_Analysis->CID MS2_Analysis MS2: Detect Fragment Ions CID->MS2_Analysis Fragments_4 Unique Fragments A MS2_Analysis->Fragments_4 Isomer_4->ESI_Ionization Isomer_5->ESI_Ionization Isomer_6->ESI_Ionization Isomer_7->ESI_Ionization Fragments_5 Unique Fragments B Fragments_6 Unique Fragments C Fragments_7 Unique Fragments D

Caption: LC-MS/MS workflow for isomer differentiation.

Spectroscopic Techniques

Spectroscopic methods such as UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information for differentiating the isomers.

UV-Vis Spectroscopy

The position of the amino group on the aromatic indole ring will likely cause slight shifts in the electronic transitions, leading to differences in the absorption maxima (λmax) and molar absorptivity.

Fluorescence Spectroscopy

The fluorescence properties, including the excitation and emission maxima, quantum yield, and fluorescence lifetime, are highly sensitive to the local environment of the fluorophore. The position of the electron-donating amino group will influence the electronic structure of the indole ring, likely resulting in distinct fluorescence signatures for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The chemical shifts of the protons and carbons on the indole ring will be uniquely affected by the position of the amino substituent, providing a definitive way to distinguish the isomers.

Data Presentation:

Analytical TechniqueParameter4-Aminotryptophan5-Aminotryptophan6-Aminotryptophan7-Aminotryptophan
UV-Vis λmax (nm) Data not availableData not availableData not availableData not available
Fluorescence Excitation max (nm) Data not availableData not availableData not availableData not available
Emission max (nm) Data not availableData not availableData not availableData not available
¹H NMR Chemical Shifts (ppm) Data not availableData not availableData not availableData not available
¹³C NMR Chemical Shifts (ppm) Data not availableData not availableData not availableData not available

Note: The acquisition of pure isomer standards is essential for generating the reference data for each of these spectroscopic techniques.

Experimental Workflow for Spectroscopic Analysis

Spectro_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison sample_prep Prepare Solutions of Pure Isomers uv_vis UV-Vis Spectroscopy sample_prep->uv_vis fluorescence Fluorescence Spectroscopy sample_prep->fluorescence nmr NMR Spectroscopy sample_prep->nmr compare Compare Spectra to Differentiate Isomers uv_vis->compare fluorescence->compare nmr->compare

Caption: General workflow for spectroscopic analysis.

Conclusion

A combination of chromatographic and spectroscopic techniques is recommended for the robust differentiation of 6-aminotryptophan from its positional isomers. While specific experimental data is currently limited in the public literature, the methodologies outlined in this guide provide a strong foundation for developing and validating analytical methods for this purpose. HPLC and LC-MS/MS are likely to be the most powerful tools for separation and specific identification, while NMR will be invaluable for the definitive structural confirmation of each isomer. The generation of reference data using pure standards for each isomer is a critical first step in applying these techniques effectively.

Safety Operating Guide

Proper Disposal of Boc-6-amino-L-tryptophan: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Boc-6-amino-L-tryptophan, commonly known as Boc-L-tryptophan, is not classified as a hazardous substance under OSHA 2012 and Regulation (EC) No 1272/2008. However, proper laboratory practices for chemical handling and disposal should always be followed. The primary safety directive is to avoid contact with skin and eyes and to prevent inhalation of dust. In case of accidental exposure, rinse the affected area with plenty of water. For disposal, the key is to manage it as a non-hazardous solid chemical waste, in accordance with local, state, and federal regulations.

Essential Safety and Handling Data

Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions.

PropertyValueSource
Chemical Name Nα-(tert-Butoxycarbonyl)-L-tryptophanSigma-Aldrich
CAS Number 13139-14-5Sigma-Aldrich
Physical State Solid (powder)Thermo Fisher Scientific
Appearance White to off-whiteThermo Fisher Scientific
Hazard Classification Not classified as hazardousFisher Scientific
Primary Routes of Exposure Inhalation, skin contact, eye contactInferred from SDS
Recommended Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatInferred from SDS

**Step-by-Step Disposal Protocol

This protocol provides a clear, actionable guide for the proper disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify: Clearly label a dedicated waste container for "this compound" and other non-hazardous solid chemical waste.

  • Segregate: Do not mix this compound with hazardous waste streams such as solvents, heavy metals, or reactive chemicals. Keeping it separate ensures it can be managed appropriately as non-hazardous waste.

2. Waste Collection and Storage:

  • Container: Use a clean, dry, and chemically compatible container with a secure lid. The original product container is often a suitable option.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound (Non-Hazardous Solid Waste)".

  • Storage Location: Store the waste container in a designated, well-ventilated, and dry area away from incompatible materials.

3. Disposal Procedure:

  • Small Quantities: For small amounts of residual powder (e.g., from weighing paper), carefully sweep the solid into the designated waste container. Use a brush and dustpan dedicated to chemical waste.

  • Unused Product: If disposing of an entire container of unused this compound, ensure it is clearly labeled as waste.

  • Licensed Disposal Vendor: Arrange for pickup by a licensed chemical waste disposal company. Inform them that the waste is non-hazardous solid chemical waste.[1]

  • Documentation: Maintain a record of the waste generated, including the chemical name and quantity, as part of your laboratory's waste management documentation.

4. Emergency Spill Procedures:

  • Containment: In the event of a spill, prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep the spilled solid material and place it into the designated waste container.

  • Decontamination: Clean the spill area with soap and water.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Have this compound for Disposal identify_waste Identify as Non-Hazardous Solid Waste start->identify_waste segregate_waste Segregate from Hazardous Waste identify_waste->segregate_waste use_container Use Labeled, Compatible Container segregate_waste->use_container store_properly Store in Designated Area use_container->store_properly contact_vendor Contact Licensed Disposal Vendor store_properly->contact_vendor document_waste Document for Record-Keeping contact_vendor->document_waste end_disposal End of Disposal Process document_waste->end_disposal

Disposal Workflow for this compound

Regulatory Compliance

Adherence to waste disposal regulations is paramount for laboratory safety and environmental protection.

RegulationRequirementRelevance to this compound
Resource Conservation and Recovery Act (RCRA) Governs the disposal of solid and hazardous waste.As a non-hazardous material, this compound is subject to less stringent RCRA regulations, but still falls under the umbrella of solid waste management.
Occupational Safety and Health Administration (OSHA) Mandates safe handling of chemicals in the workplace.Requires the use of appropriate PPE and adherence to safe work practices when handling this chemical.
Local and State Regulations May have specific requirements for chemical waste disposal.Always consult your institution's Environmental Health and Safety (EHS) department for specific local guidelines.

Disposal Decision Pathway

This diagram outlines the logical steps a researcher should follow when faced with the task of disposing of this compound.

DecisionPathway cluster_non_hazardous Non-Hazardous Pathway cluster_hazardous Hazardous Pathway start Have this compound to dispose of is_contaminated Is it contaminated with hazardous material? start->is_contaminated collect_non_haz Collect in designated non-hazardous solid waste container is_contaminated->collect_non_haz No collect_haz Collect in designated hazardous waste container is_contaminated->collect_haz Yes label_non_haz Label clearly with chemical name collect_non_haz->label_non_haz store_non_haz Store in a safe, designated area label_non_haz->store_non_haz dispose_non_haz Dispose via licensed chemical waste vendor store_non_haz->dispose_non_haz label_haz Label with all components and hazard warnings collect_haz->label_haz store_haz Store in satellite accumulation area label_haz->store_haz dispose_haz Dispose via institutional hazardous waste program store_haz->dispose_haz

Decision Pathway for Disposal

References

Safeguarding Your Research: A Guide to Handling Boc-6-amino-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the handling and disposal of Boc-6-amino-L-tryptophan. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe and effective use of this compound in your laboratory.

Operational Plan: From Receipt to Disposal

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the label correctly identifies the compound as this compound.

  • Ensure the container is tightly sealed before moving it to its designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and absorption of moisture.

  • Store away from strong acids and oxidizing agents[2].

3. Handling and Weighing:

  • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.

  • Use appropriate personal protective equipment (PPE) as detailed in the table below.

  • When weighing, use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.

  • Clean any spills promptly using appropriate methods for non-hazardous powders (e.g., wet wipe or HEPA-filtered vacuum).

4. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Handle solutions with the same care as the solid, using appropriate PPE.

5. Disposal:

  • Dispose of unused product and waste materials in accordance with local, state, and federal regulations.

  • For non-hazardous chemical waste, it may be permissible to dispose of it in the regular laboratory waste stream, but always confirm with your institution's environmental health and safety (EHS) department.

  • Contaminated labware should be decontaminated or disposed of as chemical waste.

Personal Protective Equipment (PPE) and Safety Measures

A risk assessment should always be conducted to determine the specific PPE required for any laboratory procedure[3][4]. The following table summarizes the recommended PPE for handling this compound based on general laboratory safety standards.

Personal Protective Equipment Specifications and Use
Hand Protection Disposable nitrile gloves are the minimum requirement for handling this compound.[3] Immediately remove and replace gloves if they become contaminated.[3] For tasks with a higher risk of splash, consider double-gloving.
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[3] If there is a splash hazard, chemical safety goggles should be worn.[3][5] For larger scale operations or when a significant splash risk exists, a face shield worn over safety goggles is recommended.[3][6]
Skin and Body Protection A standard laboratory coat is required to protect skin and clothing from potential contamination.[3][6][7] Ensure the lab coat is fully buttoned. Long pants and closed-toe shoes are mandatory in the laboratory at all times.[3][7]
Respiratory Protection Under normal laboratory conditions with adequate ventilation (e.g., in a fume hood), respiratory protection is not typically required.[2] If handling large quantities or if dust generation is unavoidable, a particulate respirator (e.g., N95) may be necessary.[5][6]

Experimental Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive Chemical risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Glassware experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end End remove_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.